Technical Documentation Center

N-Butane-1,4-D2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Butane-1,4-D2
  • CAS: 53716-54-4

Core Science & Biosynthesis

Foundational

physical and chemical properties of N-Butane-1,4-D2

An In-Depth Technical Guide to the Physical and Chemical Properties of n-Butane-1,4-d2 Prepared by: Gemini, Senior Application Scientist Abstract and Introduction N-butane-1,4-d2, with the chemical formula CH₂D(CH₂)₂CH₂D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of n-Butane-1,4-d2

Prepared by: Gemini, Senior Application Scientist

Abstract and Introduction

N-butane-1,4-d2, with the chemical formula CH₂D(CH₂)₂CH₂D, is a selectively deuterated isotopologue of n-butane. As a stable, non-radioactive labeled compound, it serves as an invaluable tool for researchers, particularly in the fields of mechanistic organic chemistry, catalysis, and analytical science. The substitution of terminal protons with deuterium atoms introduces a subtle yet significant change in mass and bond energy, making it an ideal probe for studying reaction pathways, quantifying analytes via isotopic dilution methods, and serving as a non-exchangeable internal standard in mass spectrometry.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of n-butane-1,4-d2. It is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective application, from understanding its unique spectroscopic signature to ensuring its safe handling and storage. We will delve into the causality behind its reactivity, provide validated experimental workflows, and ground all claims in authoritative references.

Core Physical Properties

The physical properties of n-butane-1,4-d2 are fundamentally similar to those of its non-deuterated counterpart, n-butane. However, the increased molecular weight due to the two deuterium atoms results in slight variations in properties such as boiling point and density. It exists as a colorless, flammable gas under standard conditions.[1]

Table 1: Summary of Physical and Isotopic Properties

PropertyValueSource
Chemical Formula CH₂DCH₂CH₂CH₂D[1]
Molecular Weight 60.14 g/mol [1]
CAS Number 53716-54-4[1]
Unlabeled CAS Number 106-97-8[1]
Typical Isotopic Enrichment ≥98 atom % D[1]
Boiling Point -0.5 °C (for n-butane)[2]
Melting Point -138 °C (for n-butane)[2]
Physical State Gas (at 20°C, 1 atm)[1]
Vapor Density ~2.1 (vs air)

Note: The boiling and melting points for the deuterated species are expected to be very close to those of unlabeled n-butane.

Spectroscopic Characterization: A Guide to Structural Verification

Spectroscopy is the cornerstone of verifying the identity and purity of isotopically labeled compounds. The presence of deuterium at the terminal positions of n-butane-1,4-d2 gives rise to a unique spectral fingerprint that distinguishes it from unlabeled n-butane.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of n-butane-1,4-d2 is the presence of carbon-deuterium (C-D) bond vibrations. The C-D bond is weaker and involves a heavier atom than the C-H bond, causing it to absorb infrared radiation at a lower frequency.

  • C-H Stretching Vibrations: These appear in the typical alkane region of 2850-3000 cm⁻¹.[3]

  • C-D Stretching Vibrations: A characteristic absorption band for the C-D stretch is expected in the range of 2100-2200 cm⁻¹ . The absence of significant absorption in the C-H stretching region and the presence of this C-D stretching peak are primary indicators of successful deuteration.

  • Fingerprint Region: The region below 1500 cm⁻¹ will show complex patterns of C-H and C-D bending and skeletal vibrations, providing a unique fingerprint for the molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled detail about the molecular structure and the precise location of the deuterium labels.

  • ¹H NMR Spectroscopy: The symmetry of n-butane results in two distinct proton environments. In n-butane-1,4-d2, the spectrum is altered significantly:

    • Internal Methylene Protons (-CH₂-): The four protons on the central carbons (C2 and C3) will appear as a complex multiplet.

    • Terminal Methylene Protons (-CH₂D): The protons on the terminal carbons (C1 and C4) are coupled to deuterium. Since deuterium has a spin (I=1), it splits the signal of the attached proton into a 1:1:1 triplet . This characteristic splitting pattern is definitive proof of the -CH₂D group.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will also show two distinct signals corresponding to the two carbon environments:

    • Internal Carbons (C2, C3): A single resonance peak.

    • Terminal Carbons (C1, C4): These carbons are directly bonded to deuterium. This results in two effects: the resonance is split into a 1:1:1 triplet due to one-bond C-D coupling, and the signal intensity is often reduced due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide evidence for the location of the deuterium atoms through analysis of fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak will appear at m/z = 60 , which is two mass units higher than that of unlabeled n-butane (m/z = 58). The isotopic purity can be assessed by comparing the relative intensities of the m/z = 58, 59, and 60 peaks.

  • Fragmentation: Fragmentation patterns will differ from n-butane. For example, the loss of a methyl group (-CH₃) from n-butane gives a peak at m/z = 43. For n-butane-1,4-d2, the loss of a deuterated methyl group (-CH₂D) would result in a fragment at m/z = 44.

Chemical Properties and Reactivity

Stability and Flammability

N-butane-1,4-d2 is a stable compound under recommended storage conditions.[1] Chemically, its reactivity mirrors that of n-butane. It is an extremely flammable gas and can form explosive mixtures with air.[4][5] All handling should be performed away from ignition sources in a well-ventilated area.

The Kinetic Isotope Effect (KIE): A Mechanistic Probe

The primary utility of n-butane-1,4-d2 in chemical research stems from the Kinetic Isotope Effect (KIE) . The C-D bond is approximately 1.2 kcal/mol stronger than the C-H bond due to its lower zero-point vibrational energy. Consequently, a chemical reaction in which a C-H bond at the 1 or 4 position is broken in the rate-determining step will proceed significantly slower when a C-D bond must be broken instead.

This principle allows researchers to elucidate reaction mechanisms. For example, in studies of alkane activation or dehydrogenation, comparing the reaction rate of n-butane with that of n-butane-1,4-d2 can definitively prove whether the terminal C-H bond is involved in the slowest step of the reaction.[6]

KIE_Concept Reactants Reactants (n-Butane vs. n-Butane-1,4-d2) TransitionState Transition State (C-H or C-D bond breaking) Reactants->TransitionState kH (faster) Reactants->TransitionState kD (slower) Products Products TransitionState->Products

Caption: Logical diagram of the Kinetic Isotope Effect (KIE).

Synthesis and Isotopic Purity

Commercially available n-butane-1,4-d2 typically boasts an isotopic purity of 98 atom % D or higher.[1] While specific industrial synthesis routes are proprietary, a plausible laboratory-scale synthesis can be achieved through the reduction of a suitable precursor with a deuterium-donating reagent. One logical pathway involves the reduction of 1,4-dibromobutane.

Synthesis_Workflow reagent reagent compound compound product product start 1,4-Dibromobutane (Br-(CH₂)₄-Br) final n-Butane-1,4-d2 (CH₂D(CH₂)₂CH₂D) start->final Reduction reduc Lithium Aluminum Deuteride (LiAlD₄) reduc->final solvent Anhydrous Solvent (e.g., THF) solvent->final workup Quench (D₂O) workup->final Workup Step

Caption: Plausible synthetic workflow for n-Butane-1,4-d2.

Key Applications in Research and Development

  • Mechanistic Studies: As a probe for determining the involvement of terminal C-H bonds in reaction mechanisms via the Kinetic Isotope Effect.[6]

  • Analytical Chemistry: Used as an internal standard in quantitative mass spectrometry (e.g., GC-MS or LC-MS) for the analysis of volatile organic compounds. Its mass difference ensures it does not interfere with the signal of the non-labeled analyte.

  • Spectroscopy: Serves as a model compound for fundamental studies of vibrational and rotational modes in deuterated hydrocarbons.[7]

  • Materials Science: Can be used to trace the diffusion and reaction of small alkanes in polymers and porous materials like zeolites.

Experimental Protocols

Protocol: Preparation of a Gas-Phase NMR Sample

The analysis of gaseous samples via NMR requires specialized techniques to ensure a sufficient concentration of the analyte is present in the active volume of the NMR coil.

Causality: N-butane-1,4-d2 is a gas at room temperature. To obtain a high-resolution spectrum, it must be condensed into an NMR tube under vacuum and sealed. This protocol maximizes the amount of sample in the liquid phase within the NMR coil's detection region. A vacuum line is required for this procedure.[1]

Methodology:

  • Tube Preparation: Attach a high-quality 5mm NMR tube to a vacuum line via a suitable adapter (e.g., a J. Young valve adapter).

  • Evacuation: Evacuate the NMR tube thoroughly using the vacuum line to remove all atmospheric gases.

  • Sample Introduction: Connect the lecture bottle containing n-butane-1,4-d2 to the vacuum line.

  • Cryo-Condensation: Immerse the bottom of the NMR tube in a liquid nitrogen dewar (-196 °C). This will cause the butane in the tube to freeze solid.

  • Gas Transfer: Slowly and carefully open the valve on the lecture bottle and the valve to the NMR tube, allowing the gaseous n-butane-1,4-d2 to flow into the vacuum manifold and condense as a solid in the cold NMR tube. Monitor the pressure on the manifold.

  • Addition of Standards (Optional): A small amount of a deuterated solvent (for locking) and a reference standard like tetramethylsilane (TMS) can be co-condensed in the same manner.

  • Sealing: Once a sufficient amount of sample has been collected, close the valve to the sample cylinder. Use a torch to carefully seal the NMR tube under vacuum while the bottom remains in liquid nitrogen.

  • Analysis: Allow the tube to warm to room temperature behind a safety shield. The sample will liquefy under its own vapor pressure. The tube is now ready for NMR analysis.

NMR_Prep_Workflow action action condition condition hazard hazard result result A 1. Attach NMR Tube to Vacuum Line B 2. Evacuate Tube A->B C 3. Cool Tube Base in Liquid Nitrogen B->C E 5. Transfer Gas via Cryo-Condensation C->E C_cond T = -196 °C C->C_cond D 4. Connect Gas Cylinder to Vacuum Line D->E F 6. Seal Tube Under Vacuum E->F G 7. Warm to RT (Behind Shield) F->G F_haz Use Torch F->F_haz H Ready for NMR Analysis G->H

Caption: Workflow for preparing a gas sample for NMR analysis.

Safety and Handling

As a flammable gas under pressure, n-butane-1,4-d2 requires careful handling in a controlled laboratory environment. The safety profile is dominated by its physical hazards, which are identical to those of n-butane.

  • Primary Hazards:

    • H220: Extremely flammable gas. [4]

    • H280: Contains gas under pressure; may explode if heated. [4]

    • Can displace oxygen and cause rapid suffocation.[4]

    • Contact with the liquid gas can cause frostbite.[8]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably a fume hood.[9]

    • Keep away from all ignition sources, including heat, sparks, open flames, and static discharge.[8][10]

    • Use non-sparking tools and ground all equipment.[8]

    • Wear appropriate personal protective equipment (PPE), including safety glasses and insulating gloves when handling liquefied gas.[8]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[4][10]

    • Cylinders should be stored upright and securely fastened.

    • The supplier recommends storage at room temperature.[1]

References

  • PubChem. 1,4-Butanediol | HO(CH2)4OH | CID 8064. PubChem. Available from: [Link]

  • NextSDS. N-BUTANE-1,4-D2 — Chemical Substance Information. NextSDS. Available from: [Link]

  • Air Liquide. n-Butane - Gas Encyclopedia. Air Liquide. Available from: [Link]

  • Keyera. n-Butane Safety Data Sheet. Available from: [Link]

  • MESA Specialty Gases & Equipment. N-Butane - SAFETY DATA SHEET. MESA Specialty Gases & Equipment. Available from: [Link]

  • Rosneft Deutschland. Safety Data Sheet n-Butane. Rosneft Deutschland. Available from: [Link]

  • Chengdu Hongjin Chemical Co.,Ltd. n-Butane - Safety Data Sheet. Available from: [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(4), 135-145. Available from: [Link]

  • Linde. N-Butane Gas Properties. Linde. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of butane. Doc Brown's Chemistry. Available from: [Link]

  • Eurisotop. N-BUTANE-d10. Eurisotop. Available from: [Link]

  • Ataman Kimya. BUTANE-1,4-DIOL. Ataman Kimya. Available from: [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of butane. Doc Brown's Chemistry. Available from: [Link]

  • Wikipedia. Butane (data page). Wikipedia. Available from: [Link]

  • Thermopedia. n-BUTANE. Thermopedia. Available from: [Link]

  • ResearchGate. Two reaction mechanism for n-butane reactivity. ResearchGate. Available from: [Link]

  • Stenutz. n-butane. Stenutz. Available from: [Link]

  • Cheméo. Chemical Properties of Butane (CAS 106-97-8). Cheméo. Available from: [Link]

  • Rothermel, N., et al. (2016). Reactions of D2 with 1,4-Bis(diphenylphosphino) butane-Stabilized Metal Nanoparticles-A Combined Gas-phase NMR, GC-MS and Solid-state NMR Study. Freie Universität Berlin. Available from: [Link]

  • National Institute of Standards and Technology. Butane. NIST WebBook. Available from: [Link]

  • Thermopedia. n-BUTANE (2011). Thermopedia. Available from: [Link]

  • Google Patents. US4584419A - Process for the production of butane-1,4-diol. Google Patents.
  • University of California, Irvine. Raman and IR spectra of butane. UCI Department of Chemistry. Available from: [Link]

  • ResearchGate. IR spectrum of n-butane obtained via the ML model. ResearchGate. Available from: [Link]

  • ResearchGate. Liquid phase flow synthesis of butane-1,4-diol over palladium immobilized on the polymeric resin. ResearchGate. Available from: [Link]

  • Google Patents. US7759531B2 - Process for preparing 1,4-butanediol. Google Patents.
  • Sciencemadness Wiki. Butane. Sciencemadness Wiki. Available from: [Link]

  • NSF PAR. Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite. NSF PAR. Available from: [Link]

  • SciSpace. The Nuclear Magnetic Resonance Spectrum of Butane. SciSpace. Available from: [Link]

  • University of Ottawa NMR Facility Blog. The 500 MHz 1H NMR Spectrum of Butane. University of Ottawa NMR Facility Blog. Available from: [Link]

  • National Institute of Standards and Technology. 1,4-Butanediamine. NIST WebBook. Available from: [Link]

  • Air Liquide. n-Butane. Air Liquide. Available from: [Link]

  • eScholarship. Mechanism and Kinetics of n‐Butane Dehydrogenation to 1,3-Butadiene Catalyzed by Isolated Pt Sites. eScholarship. Available from: [Link]

Sources

Exploratory

Thermodynamic Profiling and Synthesis of N-Butane-1,4-D2: A Technical Guide

Executive Summary N-Butane-1,4-D2 (CAS: 53716-54-4)[1] is a selectively deuterated aliphatic hydrocarbon utilized extensively in physical organic chemistry, kinetic isotope effect (KIE) studies, and advanced NMR spectros...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Butane-1,4-D2 (CAS: 53716-54-4)[1] is a selectively deuterated aliphatic hydrocarbon utilized extensively in physical organic chemistry, kinetic isotope effect (KIE) studies, and advanced NMR spectroscopy[2]. For researchers and drug development professionals, understanding the thermodynamic behavior of selectively labeled alkanes is paramount when designing isotopic tracers or evaluating metabolic stability. This whitepaper provides a rigorous analysis of the thermodynamic properties of N-Butane-1,4-D2, explores the quantum mechanical causality behind its boiling point, and details self-validating protocols for its synthesis and thermodynamic measurement.

Physicochemical Profiling & Thermodynamic Data

When evaluating the thermodynamic properties of N-Butane-1,4-D2, one must address a common intuitive fallacy: that an increase in molecular weight via deuteration inherently elevates the boiling point.

While undeuterated n-butane ( C4​H10​ ) has a molecular weight of 58.12 g/mol and a boiling point of -0.5 °C[3], the fully deuterated analog, butane-d10 ( C4​D10​ , MW: 68.18 g/mol ), exhibits an identical boiling point of -0.5 °C[4]. Consequently, the partially deuterated N-Butane-1,4-D2 (MW: 60.14 g/mol ) shares this exact macroscopic boiling point[1],[4]. Commercial safety data sheets frequently duplicate undeuterated macroscopic properties for deuterated analogs due to these negligible macroscopic deviations in standard handling environments.

Table 1: Comparative Thermodynamic Properties
Propertyn-Butane ( C4​H10​ )N-Butane-1,4-D2 ( C4​H8​D2​ )Butane-d10 ( C4​D10​ )
CAS Number 106-97-853716-54-47582-04-9
Molecular Weight 58.12 g/mol 60.14 g/mol 68.18 g/mol
Boiling Point (1 atm) -0.5 °C-0.5 °C-0.5 °C
Melting Point -138 °C-138 °C-138 °C
Isotopic Purity Target N/A 98 atom % D 98 atom % D

Mechanistic Insights: The Vapor Pressure Isotope Effect (VPIE)

Why does the boiling point remain static despite a mass increase of nearly 17% in the fully deuterated analog? The causality lies in the Vapor Pressure Isotope Effect (VPIE) [5].

Substituting protium with deuterium does not alter the electron cloud; it only increases nuclear mass. However, the C-D bond possesses a lower zero-point vibrational energy than the C-H bond[5]. Due to the anharmonicity of the potential energy well, this lower zero-point energy results in a slightly shorter average bond length.

Consequently, the deuterated molecule is more compact, which subtly reduces its polarizability. This reduction in polarizability diminishes the strength of the intermolecular London dispersion forces. In liquid butane, this weakening of intermolecular attraction perfectly counterbalances the increased kinetic energy required to vaporize the heavier mass, resulting in an unchanged boiling temperature[5],[2].

Experimental Methodologies

Protocol 1: Self-Validating Synthesis of N-Butane-1,4-D2

To ensure high isotopic purity at the 1,4-positions, a di-Grignard quenching methodology is employed. This protocol is self-validating; the cryogenic trapping step ensures that unreacted high-boiling solvents (THF) are completely separated from the target gas.

Step-by-Step Workflow:

  • Activation: In a flame-dried Schlenk flask under an inert N2​ atmosphere, activate magnesium turnings (2.5 eq) in anhydrous THF using a catalytic crystal of iodine.

  • Grignard Formation: Add 1,4-dibromobutane (1.0 eq) dropwise. Maintain a gentle reflux to form the 1,4-di(magnesium bromide)butane intermediate.

  • Isotopic Quenching: Cool the reaction vessel to 0 °C. Introduce Deuterium Oxide ( D2​O , 99.9% D, 3.0 eq) dropwise. The di-Grignard reagent reacts violently with D2​O , evolving N-Butane-1,4-D2 gas.

  • Cryogenic Trapping: Route the evolved gas through a Drierite column to strip residual moisture, then direct it into a secondary Schlenk tube submerged in a dry ice/acetone bath (-78 °C). The N-Butane-1,4-D2 condenses into a pure liquid.

Synthesis A 1,4-Dibromobutane (Precursor) B Mg Turnings in THF (Grignard Formation) A->B Anhydrous conditions C 1,4-Di(magnesium bromide)butane (Intermediate) B->C Reflux, N2 atm D D2O Quench (Isotopic Labeling) C->D Dropwise addition E Cryogenic Trapping (-78°C) D->E Gas evolution F N-Butane-1,4-D2 (Target Compound) E->F Distillation

Fig 1: Self-validating Grignard synthesis workflow for N-Butane-1,4-D2.

Protocol 2: Thermodynamic Validation via Isoteniscope

To empirically verify the boiling point and enthalpy of vaporization ( ΔHvap​ ), an isoteniscope coupled with a high-vacuum manifold is utilized.

Step-by-Step Workflow:

  • Degassing: Transfer the liquid N-Butane-1,4-D2 into the isoteniscope bulb. Perform three rigorous freeze-pump-thaw cycles using liquid nitrogen to eliminate dissolved non-condensable gases (e.g., O2​ , N2​ ) that would artificially inflate pressure readings.

  • Equilibration: Submerge the isoteniscope in a precisely controlled thermostatic ethanol bath.

  • Measurement: At discrete temperature intervals (from -30 °C to 0 °C), adjust the external manifold pressure until the liquid levels in the isoteniscope's U-tube equalize. Record the temperature (RTD probe) and pressure (capacitance manometer).

  • Thermodynamic Extraction: Plot ln(P) versus 1/T (Clausius-Clapeyron relationship). The slope dictates −ΔHvap​/R , and the boiling point is extrapolated at P=760 mmHg.

Thermodynamics A Degas N-Butane-1,4-D2 (Freeze-Pump-Thaw) B Load into Isoteniscope (Vacuum Line) A->B Remove air C Thermostatic Bath Equilibration B->C Isolate system D Measure Vapor Pressure (P) vs. Temperature (T) C->D Stepwise heating E Clausius-Clapeyron Analysis: ln(P) vs 1/T D->E Data plotting F Derive Boiling Point & Enthalpy of Vaporization E->F Thermodynamic extraction

Fig 2: Isoteniscope protocol for determining alkane vapor pressure and boiling point.

Conclusion

The thermodynamic profile of N-Butane-1,4-D2 serves as a textbook demonstration of the Vapor Pressure Isotope Effect. By understanding that the reduction in London dispersion forces perfectly offsets the increase in molecular mass, researchers can confidently predict the phase behavior of deuterated alkanes during complex synthesis and purification workflows.

References

  • [1] ChemicalBook. "N-BUTANE-1,4-D2 | 53716-54-4". ChemicalBook Database.

  • [3] Guidechem. "C4H10 - Chemical Dictionary". Guidechem Database.

  • [4] Thomas Scientific. "ALDRICH Butane-d10, 98 atom % D". Thomas Scientific Catalog.

  • [5] Bigeleisen, J., et al. "Isotope effects in chemistry". ICM.edu.pl.

  • [2] ACS Publications. "Rate Constants and Kinetic Isotope Effects in the Reactions of Atomic Chlorine with n-Butane and Simple Alkenes at Room Temperature". The Journal of Physical Chemistry A.

Sources

Foundational

Conformational Analysis of N-Butane-1,4-D2 Using Spectroscopy: A Comprehensive Technical Guide

Executive Summary The conformational dynamics of linear alkanes dictate the macroscopic properties of polymers, lipid bilayers, and complex pharmaceutical APIs. Normal butane (n-butane) serves as the quintessential model...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational dynamics of linear alkanes dictate the macroscopic properties of polymers, lipid bilayers, and complex pharmaceutical APIs. Normal butane (n-butane) serves as the quintessential model for understanding these dynamics, primarily governed by the equilibrium between its anti and gauche conformers. However, standard n-butane presents a spectroscopic challenge: the rapid internal rotation and local C3v​ symmetry of its terminal methyl groups obscure the fine details of coupled torsional states.

By utilizing the specifically deuterated isotopologue N-Butane-1,4-D2 , researchers can break this local symmetry. The isotopic substitution isolates the C–D vibrational modes from the dense C–H stretching region, providing a highly sensitive, non-overlapping spectroscopic probe. This whitepaper details the theoretical grounding, thermodynamic principles, and field-proven spectroscopic protocols required to perform rigorous conformational analysis on N-Butane-1,4-D2.

The Mechanistic Rationale: Isotopic Symmetry Breaking

In standard n-butane ( C4​H10​ ), rotation around the central C2–C3 bond yields the well-known anti (dihedral θ≈180∘ ) and gauche ( θ≈±60∘ ) conformers. However, rotation around the terminal C1–C2 and C3–C4 bonds is largely degenerate due to the C3v​ symmetry of the −CH3​ groups.

Substituting deuterium at the 1 and 4 positions to create −CH2​D groups fundamentally alters the local symmetry. The C–D bond acts as an isolated vector. Depending on whether this C–D bond is oriented anti or gauche relative to the C2–C3 backbone, its stretching frequency ( νC−D​ ) shifts predictably.

  • Causality of the Shift: The hyperconjugative interactions and steric environment of a gauche C–D bond differ from an anti C–D bond, altering the local force constant.

  • Spectroscopic Isolation: While C–H stretches heavily overlap in the 2800–3000 cm⁻¹ region, the heavier mass of deuterium shifts the C–D stretch to the "quiet" 2100–2200 cm⁻¹ region. This allows for unambiguous deconvolution of local rotameric populations that are otherwise invisible in standard n-butane.

ConformationalEnergy Anti Anti (Trans) Conformer θ = 180° Relative Energy: 0 kcal/mol Ecl1 Eclipsed Transition State θ = ±120° ΔE ≈ 3.4 kcal/mol Anti->Ecl1 Thermal Excitation Ecl1->Anti Relaxation Gauche Gauche (±) Conformer θ = ±60° ΔE ≈ 0.66 kcal/mol Ecl1->Gauche Relaxation Gauche->Ecl1 Thermal Excitation Syn Syn-Eclipsed Transition State θ = 0° ΔE ≈ 4.5 kcal/mol Gauche->Syn Thermal Excitation Syn->Gauche Relaxation

Figure 1: Conformational energy landscape of the n-butane backbone and transition states.

Conformational Thermodynamics & Environmental Effects

The energy difference ( ΔH ) between the anti and gauche states is highly sensitive to the molecular environment. When designing an analytical protocol, the phase of the analyte must be strictly controlled.

  • Gas Phase (The Intramolecular Baseline): In the gas phase, the absence of intermolecular interactions allows the measurement of the true intramolecular potential energy surface. High-resolution Raman studies have evaluated the gas-phase enthalpy difference ( ΔHg​ ) of n-butane to be 660±22 cal/mol[1][2].

  • Liquid Phase & Solvation Effects: The gauche conformer possesses a slight dipole moment, whereas the anti conformer is centrosymmetric (zero dipole). In liquid n-butane or polar solvents (e.g., CH2​Cl2​ ), dielectric stabilization lowers the energy of the gauche state, reducing ΔH to approximately 537 cal/mol[3].

  • Solid State & High Pressure: Under extreme pressure (up to 40 GPa) in a Diamond Anvil Cell (DAC), n-butane undergoes phase transitions where the gauche Raman modes completely disappear upon solidification. The crystal lattice steric constraints force a reversion entirely to the anti conformation[4].

Spectroscopic Modalities

Raman Spectroscopy (Quantitative Torsional Analysis)

Raman spectroscopy is the premier technique for this analysis because the highly polarizable C–C skeletal stretches (800–1100 cm⁻¹) yield intense scattering cross-sections that are distinctly separated for anti and gauche conformers[4]. For N-Butane-1,4-D2, the Raman technique is expanded to monitor the isolated C–D stretches, allowing simultaneous quantification of backbone and terminal rotamers.

Infrared (IR) Spectroscopy (Anharmonic Profiling)

While Raman captures symmetric polarizability changes, IR spectroscopy captures asymmetric dipole moment changes. Because the anti conformer of the n-butane backbone is centrosymmetric, many of its vibrational modes are IR-inactive (mutual exclusion principle). However, standard harmonic approximations fail to accurately predict the complex overtone and combination bands of butane. Advanced Vibrational Self-Consistent Field (VSCF) anharmonic calculations are required to accurately assign the room-temperature IR spectra and deconvolute the spectral band broadening[5][6].

Experimental Workflow: Low-Temperature Gas-Phase Raman

To extract the unperturbed thermodynamic parameters of N-Butane-1,4-D2, a gas-phase Raman protocol must be executed. As a Senior Application Scientist, I mandate the following self-validating workflow to ensure data integrity.

RamanWorkflow S1 1. Sample Prep Isotopic Validation S2 2. Cryo-Cell Loading Multipass Optics S1->S2 S3 3. Spectral Acquisition Thermal Gradient S2->S3 S4 4. Deconvolution Branch Fitting S3->S4 S5 5. Thermodynamics Van 't Hoff Plot S4->S5

Figure 2: Step-by-step experimental workflow for low-temperature gas-phase Raman spectroscopy.

Step-by-Step Methodology

Step 1: System Evacuation and Multipass Setup

  • Action: Evacuate a retroreflecting multipass Raman cell to <10−5 Torr.

  • Causality: Gas-phase Raman scattering cross-sections are inherently weak. A retroreflecting multipass cell bounces the excitation laser through the sample volume multiple times, exponentially increasing the signal-to-noise ratio required to detect trace gauche populations at low temperatures[1][2].

Step 2: Sample Introduction and Isotopic Self-Validation

  • Action: Introduce N-Butane-1,4-D2 vapor into the cell. Perform a preliminary scan at 298 K.

  • Self-Validation Check: Analyze the 2800–3000 cm⁻¹ region. If unexpected terminal −CH3​ stretching modes are detected, the sample has undergone H/D exchange or contains isotopic impurities. The protocol must be halted and the sample re-purified. Proceed only if the C–D stretch (2100–2200 cm⁻¹) is dominant for the terminal groups.

Step 3: Cryogenic Temperature Gradient Acquisition

  • Action: Cool the cell using a liquid nitrogen cryostat. Record Raman spectra at 10 K intervals from -130 °C to -20 °C[1][2].

  • Causality: Acquiring data across a wide thermal gradient is mathematically necessary to populate the Van 't Hoff plot. The lower bound (-130 °C) ensures sufficient vapor pressure while maximizing the population of the ground anti state.

Step 4: Spectral Deconvolution

  • Action: Isolate the C–C skeletal stretching region and the C–D stretching region. Deconvolute the overlapping O-, P-, Q-, R-, and S-branches using ab initio (e.g., MP2/aug-cc-pVTZ) structural parameters[1][2].

  • Causality: The gas-phase rotational envelope artificially broadens the vibrational bands. Without rigorous deconvolution, the integrated intensities of the anti and gauche peaks will overlap, skewing the population ratio.

Step 5: Thermodynamic Extraction

  • Action: Plot the natural log of the integrated intensity ratio ( ln[Igauche​/Ianti​] ) versus 1/T . The slope of this linear fit yields −ΔH/R .

  • Causality: This derives the enthalpy difference directly from the Boltzmann distribution of the conformers, providing a highly accurate thermodynamic profile.

Quantitative Data Summaries

Table 1: Thermodynamic Parameters of n-Butane Conformational Equilibrium

Note: Values serve as the baseline for the N-Butane-1,4-D2 backbone.

Phase / ConditionEnthalpy Difference ( ΔHgauche−anti​ )Primary TechniqueSource Reference
Gas Phase (Low Temp) 660±22 cal/molRaman SpectroscopyBalabin (2009)[1][2]
Liquid Phase (Pure) ≈550 cal/molRaman SpectroscopyAIP (1980)[3]
Solution ( CH2​Cl2​ ) 537±70 cal/molRaman SpectroscopyAIP (1980)[3]
Solid State (>2.9 GPa) N/A (Gauche depleted)High-Pressure RamanAIP (2018)[4]
Table 2: Diagnostic Vibrational Regions for N-Butane-1,4-D2
Vibrational ModeApproximate Frequency RangeConformational Sensitivity & Utility
C–D Stretching 2100 – 2200 cm⁻¹High. Isolates terminal rotamers; shifts based on local anti/gauche state.
C–H Stretching 2800 – 3000 cm⁻¹Low. Highly overlapped; used primarily for isotopic purity validation.
C–C Skeletal Stretch 800 – 1100 cm⁻¹High. Primary diagnostic region for central C2–C3 anti vs gauche backbone.
CH2​ Rocking 700 – 800 cm⁻¹Moderate. Shows distinct splitting upon phase transitions.

References

  • An investigation of the conformational equilibrium of n-butane in a solvent using Raman spectroscopy The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • Enthalpy Difference between Conformations of Normal Alkanes: Raman Spectroscopy Study of n-Pentane and n-Butane The Journal of Physical Chemistry A (PubMed / NIH) URL:[Link]

  • Raman high-pressure study of butane isomers up to 40 GPa The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • Raman and IR spectra of butane: Anharmonic calculations and interpretation of room temperature spectra ResearchGate (UCI Department of Chemistry) URL:[Link]

Sources

Exploratory

Gas-Phase Structural Characterization of N-Butane-1,4-D2: Resolving Conformational Dynamics through Isotopic Substitution

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / In-Depth Methodological Guide Executive Summary The structural characterization of flexible aliphat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / In-Depth Methodological Guide

Executive Summary

The structural characterization of flexible aliphatic chains is a foundational challenge in physical chemistry and structure-based drug design. Normal butane ( C4​H10​ ) serves as the archetypal model for rotational isomerism, existing in a dynamic equilibrium between the global minimum trans (anti) conformer and the local minimum gauche conformers. However, characterizing this equilibrium in the gas phase—where intrinsic intramolecular forces can be isolated from solvophobic and intermolecular packing effects—is notoriously difficult due to spectral congestion and the lack of a permanent dipole moment in the trans state[1][2].

This whitepaper explores the strategic use of N-Butane-1,4-D2 (1,4-dideuterobutane) [3]. By isotopically substituting deuterium at the terminal carbons, scientists can break molecular symmetry, induce kinetic mass shifts, and isolate terminal rotor dynamics without perturbing the underlying electronic potential energy surface (PES). Herein, we detail the causality behind this isotopic strategy and provide field-proven, self-validating protocols for its gas-phase characterization using Raman Spectroscopy, Gas-Phase Electron Diffraction (GED), and Microwave Spectroscopy.

The Mechanistic Rationale for 1,4-Deuteration

Why synthesize and analyze N-Butane-1,4-D2 instead of standard n-butane? The causality lies in the quantum mechanical and spectroscopic limitations of symmetric alkanes:

  • Vibrational Decoupling: In standard n-butane, the Raman and IR spectra between 2800–3000 cm⁻¹ are heavily congested due to overlapping symmetric and asymmetric C-H stretching modes[4]. Deuterating the 1 and 4 positions shifts the terminal stretching frequencies down to the ~2100 cm⁻¹ region (due to the increased reduced mass of the C-D bond). This creates a pristine spectral window to observe terminal rotor dynamics independently of the central methylene backbone[4].

  • Symmetry Breaking & Dipole Induction: The trans conformer of standard n-butane belongs to the C2h​ point group, rendering it strictly non-polar and invisible to rotational (microwave) spectroscopy[2]. Depending on the rotational orientation of the CH2​D groups, 1,4-deuteration can lower the symmetry to Ci​ , C2​ , or Cs​ . The gauche conformer ( C2​ symmetry) inherently possesses a slight dipole moment, which is further modulated by the asymmetric mass distribution, enabling high-resolution microwave detection[2].

  • Deconvolution of Radial Distribution: In GED, the non-bonded C···C and C···H internuclear distances in butane are closely spaced. The zero-point energy (ZPE) differences introduced by the heavier deuterium atoms slightly alter the mean internuclear distances, providing a differential contrast that aids in the least-squares refinement of the gauche dihedral angle[5][6].

Logic Iso 1,4-Deuteration Mass Mass Shift (H -> D) Iso->Mass Sym Symmetry Modulation Iso->Sym Vib C-D Stretch Isolation (~2100 cm⁻¹) Mass->Vib ZPE Zero-Point Energy Alteration Mass->ZPE Dipole Induced Dipole in Gauche (C2) Sym->Dipole Res1 Precise Raman Deconvolution Vib->Res1 Res2 GED Non-bonded Distance Resolution ZPE->Res2 Res3 Microwave Detection of Rotamers Dipole->Res3

Logical framework of isotopic substitution effects on structural characterization.

Quantitative Data: Thermodynamic & Structural Parameters

Through the integration of multiple gas-phase techniques, the structural parameters of the butane backbone have been rigorously benchmarked. The enthalpy difference ( ΔHtg​ ) between the trans and gauche states in the gas phase is a critical parameter for calibrating molecular mechanics force fields used in drug discovery[7].

Table 1: Structural and Thermodynamic Parameters of Gas-Phase Butane Conformers

ParameterTrans (Anti) ConformerGauche ConformerPrimary Analytical Method
Dihedral Angle ( ϕ ) 180° (Global Minimum)61° – 67.5°GED[6]
Symmetry Point Group C2h​ (Unsubstituted) C2​ Group Theory
Enthalpy Diff ( ΔHtg​ ) 0 cal/mol (Baseline) 660±22 cal/molRaman Spectroscopy[8]
Benchmarked ΔHtg​ 0 cal/mol (Baseline) 668±20 cal/molStatistical Re-evaluation[7]
Dipole Moment ( μ ) 0 D> 0 D (Slightly polar)Microwave/Ab Initio[2]

Experimental Workflows & Self-Validating Protocols

To achieve the precision required for the data in Table 1, experimental designs must incorporate internal self-validation mechanisms. Below are the step-by-step protocols for the two primary gas-phase characterization techniques.

Protocol A: Low-Temperature Gas-Phase Raman Spectroscopy

Objective: Determine the ΔHtg​ via temperature-variant intensity ratios.

  • Sample Preparation & Degassing: Synthesize N-Butane-1,4-D2 (>99% isotopic purity). Subject the sample to three successive freeze-pump-thaw cycles using liquid nitrogen to remove dissolved atmospheric gases.

  • Multipass Cell Integration: Inject the gas into a retroreflecting multipass cell equipped with dielectric-coated mirrors (99.85% reflectivity at 457 nm). Causality: Gas-phase Raman scattering is inherently weak; the multipass cell amplifies the signal-to-noise ratio, enabling detection at low pressures (1.5 Pa) to prevent surface adsorption[8].

  • Thermal Gradient Application: Scan the temperature from 133 K to 298 K. Ensure thermal equilibrium is reached at each step (typically 15 minutes per step).

  • Spectral Acquisition: Expose the sample to a 457 nm continuous-wave laser. Record the isolated C-D stretching region (~2100 cm⁻¹) and the skeletal deformation region (<500 cm⁻¹).

  • Self-Validation Mechanism: Monitor the intensity ratio of two distinct Raman bands known to belong to the same conformer (e.g., two trans bands). If this intra-conformer ratio remains constant across the 133 K – 298 K gradient, the optical alignment and detector linearity are validated[9].

  • Thermodynamic Extraction: Deconvolute the rotational branches. Plot ln(Igauche​/Itrans​) against 1/T (van't Hoff plot). The slope yields −ΔHtg​/R , confirming the ~660 cal/mol energy gap[8].

Protocol B: Gas-Phase Electron Diffraction (GED)

Objective: Resolve the precise gauche dihedral angle and internuclear distances.

  • Supersonic Jet Expansion: Seed the N-Butane-1,4-D2 sample in a noble carrier gas (Helium or Neon) and expand it through a micro-nozzle into a high-vacuum chamber ( 10−6 Torr). Causality: The supersonic expansion rapidly removes the heat of condensation, vibrationally and rotationally cooling the molecules while kinetically trapping the gas-phase conformer populations before clustering can occur[5].

  • Electron Beam Intersection: Intersect the molecular beam orthogonally with a highly accelerated electron beam (40–60 keV).

  • Diffraction Pattern Acquisition: Capture the electron scattering intensities using a sector-microphotometer or digital phosphor screen[6].

  • Self-Validation Mechanism (Residual Analysis): Fourier-transform the molecular scattering intensities to generate the experimental Radial Distribution Function (RDF). Simultaneously, generate a theoretical RDF using high-level ab initio calculations (e.g., CCSD(T)/cc-pVTZ). The protocol is validated only if the residuals (Experimental minus Theoretical) fall within the pre-established statistical noise threshold of the detector[7].

  • Refinement: Execute a least-squares refinement on the RDF to extract the precise gauche dihedral angle ( ϕ≈61∘−67.5∘ )[6].

Workflow Start N-Butane-1,4-D2 Sample Preparation Raman Gas-Phase Raman Spectroscopy Start->Raman Multipass Cell GED Gas-Phase Electron Diffraction (GED) Start->GED Supersonic Jet Microwave Rotational (Microwave) Spectroscopy Start->Microwave Stark Cell Data1 van't Hoff Plot (Enthalpy Diff) Raman->Data1 Vibrational Shifts Data2 Radial Distribution (Dihedral Angle) GED->Data2 Scattering Intensities Data3 Rotational Constants (rs Structure) Microwave->Data3 Inertial Tensor

Multipronged experimental workflow for gas-phase conformer resolution.

Conclusion

The structural characterization of N-Butane-1,4-D2 in the gas phase represents a triumph of combining isotopic labeling with advanced spectroscopy. By migrating from the liquid phase to the gas phase, researchers eliminate solvophobic artifacts[1]. By migrating from standard n-butane to the 1,4-D2 isotopologue, researchers bypass spectral congestion and symmetry limitations[2][4]. The resulting highly accurate thermodynamic parameters ( ΔHtg​≈660−668 cal/mol)[7][8] and structural geometries remain the gold standard for calibrating the molecular mechanics force fields utilized in modern computational chemistry and drug development.

References

  • "N-BUTANE-1,4-D2 — Chemical Substance Information." NextSDS. 3

  • "Ideal Gas Thermodynamic Properties and Isomerization of n-Butane and Isobutane." NIST Standard Reference Data. 6

  • "Enthalpy Difference between Conformations of Normal Alkanes: Raman Spectroscopy Study of n-Pentane and n-Butane." ACS Publications. 8

  • "Benchmarking Experimental and Computational Thermochemical Data: A Case Study of the Butane Conformers." ACS Publications. 7

  • "Raman and IR spectra of butane." UCI Department of Chemistry / Chemical Physics Letters. 4

  • "Rotational Spectra of Seven Conformational Isomers of 1-Hexene." ACS Publications. 2

  • "Rotational isomerism. XI. Raman spectra of n-butane, 2-methylbutane, and 2, 3-dimethylbutane." AIP Publishing. 9

  • "Experimental determination of the trans-gauche energy difference of gaseous n-pentane and diethyl ether." AIP Publishing.1

  • "Electron diffraction studies of supersonic jets. III. Clusters of n-butane." AIP Publishing. 5

Sources

Foundational

The Analytical Imperative: Establishing Isotopic Purity Baselines for N-Butane-1,4-D2 in Pharmaceutical Development

Introduction: The Strategic Role of Deuteration Deuterated compounds have transitioned from niche analytical tools to mainstream pharmaceutical assets. The substitution of protium (¹H) with deuterium (²H or D) leverages...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Deuteration

Deuterated compounds have transitioned from niche analytical tools to mainstream pharmaceutical assets. The substitution of protium (¹H) with deuterium (²H or D) leverages the Kinetic Isotope Effect (KIE). Because deuterium is twice as heavy as protium, it vibrates at a lower frequency, significantly strengthening the carbon-deuterium (C-D) covalent bond and effectively slowing down cytochrome P450-mediated metabolic cleavage[1]. The FDA explicitly recognizes this fundamental physical difference, classifying deuterated analogs of approved drugs as New Chemical Entities (NCEs) eligible for distinct patent exclusivity[2].

Within this landscape, short-chain deuterated alkanes like N-Butane-1,4-D2 (CAS: 53716-54-4) serve as critical synthetic building blocks and internal standards for mass spectrometry[3]. However, synthesizing a compound with a targeted 98+ atom % D enrichment[3] inevitably yields a statistical distribution of lower isotopologues (e.g., D0, D1) and potential positional isomers (e.g., 1,2-D2). Regulatory agencies treat these lower isotopologues as distinct impurities[4]. Consequently, establishing a rigorous, self-validating baseline for isotopic purity is a mandatory step in IND-enabling studies[5].

Mechanistic Grounding: Defining Isotopic Purity vs. Enrichment

To prevent analytical drift in downstream applications, researchers must distinguish between two interdependent metrics:

  • Isotopic Enrichment: The percentage of deuterium atoms at the specifically targeted positions (C1 and C4 in N-Butane-1,4-D2)[6].

  • Isotopic Purity (Isotopologue Distribution): The proportion of the bulk sample that exists as the exact desired isotopologue (the precise D2 species) versus D0, D1, or D3+ species[7].

For a compound like N-Butane-1,4-D2, a reported enrichment of 98% does not mean the sample is 98% D2 and 2% D0. Rather, the distribution is governed by binomial expansion, meaning a significant fraction of the "impurity" exists as the D1 isotopologue[4]. Failing to baseline this distribution accurately can lead to skewed pharmacokinetic data and rejected regulatory filings.

The Self-Validating Analytical Workflow

A single analytical technique cannot comprehensively baseline N-Butane-1,4-D2. We employ an orthogonal, self-validating system combining Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and quantitative Nuclear Magnetic Resonance (qNMR)[8]. GC-MS resolves the overall isotopologue distribution, while NMR confirms the positional fidelity of the deuterium atoms[7].

Workflow Start N-Butane-1,4-D2 Sample Split Sample Aliquoting Start->Split GCMS GC-EI-MS Analysis (Isotopologue Distribution) Split->GCMS NMR 1H & 2H NMR Spectroscopy (Positional Purity) Split->NMR Data1 D0, D1, D2, D3+ Fractions GCMS->Data1 Data2 1,4-D2 vs Isomer Ratios NMR->Data2 Integration Cross-Validation & Baseline Purity Calculation Data1->Integration Data2->Integration

Workflow for determining the isotopic purity of N-Butane-1,4-D2.

Experimental Methodologies

Protocol 1: GC-EI-MS Isotopologue Distribution Analysis

Because N-Butane-1,4-D2 is a flammable gas at room temperature[3], sample introduction requires specialized gas-tight handling to prevent atmospheric contamination.

  • Sample Preparation: Using a vacuum line, transfer a gaseous aliquot of N-Butane-1,4-D2 from the lecture bottle[3] into a gas-tight syringe or a static gas sampling valve loop.

  • Chromatographic Separation: Inject the sample into a GC equipped with a porous layer open tubular (PLOT) column (e.g., Alumina/KCl or GS-GasPro) optimized for light hydrocarbons. Use helium as the carrier gas to ensure sharp peak morphology.

  • Ionization & Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Acquire full-scan data across the m/z 10–100 range to capture the intact molecular ion cluster (M+•).

  • Data Processing: Extract the ion chromatograms for the unlabeled (M+0, m/z 58), D1 (M+1, m/z 59), D2 (M+2, m/z 60), and D3 (M+3, m/z 61) isotopologues[9].

  • Isotopic Correction (Critical Step): Apply a mathematical correction matrix to account for the natural abundance of ¹³C (approx. 1.1% per carbon atom). Without this correction, the naturally occurring ¹³C in the D1 isotopologue will artificially inflate the apparent D2 (M+2) signal, leading to a false-positive purity reading[4].

Protocol 2: Positional Purity Verification via ¹H and ²H NMR

Mass spectrometry cannot easily differentiate between 1,4-D2 and 1,2-D2 positional isomers. NMR is required to validate the spatial location of the isotopes.

  • Sample Preparation: Bubble the N-Butane-1,4-D2 gas slowly through a pre-cooled (-20°C) septum-sealed NMR tube containing a suitable deuterated solvent (e.g., THF-d8) until a sufficient analytical concentration is dissolved[10].

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a high-field spectrometer (≥400 MHz). The terminal methyl groups (C1, C4) should present as a modified multiplet (due to H-D scalar coupling) with a drastically reduced integral relative to the internal methylene (C2, C3) protons. This confirms the loss of protium specifically at the 1,4 positions[7].

  • ²H (Deuterium) NMR Acquisition: Acquire a ²H spectrum using the protonated solvent as an internal reference. A singular, distinct resonance corresponding to the terminal methyl environments confirms that deuterium is exclusively located at the C1 and C4 positions, ruling out isotopic scrambling to the C2/C3 positions during synthesis[7].

Quantitative Data Summary

The following table outlines the expected baseline metrics for a high-quality, pharmaceutical-grade batch of N-Butane-1,4-D2.

ParameterTarget Baseline ValueAnalytical MethodCausality / Significance
Chemical Identity Confirmed as 1,4-dideuterobutane¹H NMR, ²H NMREnsures positional fidelity (no 1,2-D2 or 1,3-D2 isomers)[7].
Isotopic Enrichment ≥ 98 atom % DGC-MS, qNMRDefines the total deuterium content relative to total hydrogen at labeled sites[3].
Isotopologue D2 (M+2) > 95% of total clusterGC-MS (¹³C corrected)Prevents lower isotopologues (D0, D1) from acting as regulatory impurities[4].
Isotopologue D1 (M+1) < 4% of total clusterGC-MS (¹³C corrected)Binomial byproduct of incomplete deuteration; must be strictly controlled[4].
Chemical Purity > 99.0%GC-FIDConfirms the absence of non-butane hydrocarbon contaminants.

Conclusion

Establishing the isotopic purity baseline of N-Butane-1,4-D2 is not a mere quality control checkbox; it is a fundamental requirement for regulatory compliance and scientific integrity in drug development. By coupling the positional resolving power of NMR with the precise isotopologue quantification of GC-MS, researchers create a self-validating analytical framework. This ensures that the kinetic isotope effects observed in downstream metabolic studies are genuinely attributable to the targeted molecular design, rather than statistical artifacts of the synthesis.

References

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques, ResolveMass Laboratories Inc.,[Link]

  • Regulatory Considerations for Deuterated Products, Salamandra,[Link]

  • Deuterated Drugs: Isotope Distribution and Impurity Profiles, Journal of Medicinal Chemistry,[Link]

  • Isotopic Labeling Services for Drug Discovery, ResolveMass Laboratories Inc.,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-Butane-1,4-D2 from 1,4-Dibromobutane via Deuteride Reduction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale The strategic incorporation of deu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

The strategic incorporation of deuterium into aliphatic chains is a cornerstone of modern medicinal chemistry, leveraging the kinetic isotope effect (KIE) to enhance metabolic stability without significantly altering the molecule's steric profile[1]. This application note details a robust, high-yielding protocol for the synthesis of n-butane-1,4-d2 (1,4-dideuterobutane) from 1,4-dibromobutane.

When converting primary dihalides to their corresponding deuterated alkanes, chemists typically evaluate two primary pathways:

  • Di-Grignard Formation followed by D2​O Quench: While standard for mono-halides, reacting 1,4-dibromobutane with magnesium metal frequently results in intramolecular Wurtz-type coupling. This yields cyclobutane as a major byproduct rather than the desired linear di-Grignard reagent.

  • Direct SN​2 Reduction via Lithium Aluminum Deuteride ( LiAlD4​ ): This is the preferred and highly reliable method. LiAlD4​ acts as a potent source of nucleophilic deuteride ( D− ), which displaces the primary bromides via a clean, concerted SN​2 mechanism[2]. This circumvents the cyclization issues inherent to the Grignard route and ensures high isotopic purity.

Mechanism SM 1,4-Dibromobutane (Substrate) Int SN2 Transition State [D ··· CH2 ··· Br]‡ SM->Int Nucleophilic Attack Reagent LiAlD4 (Deuteride Source) Reagent->Int D⁻ Transfer Prod n-Butane-1,4-d2 (Target Product) Int->Prod Br⁻ Departure

Figure 1: SN2 mechanism of deuteride transfer from LiAlD4 to 1,4-dibromobutane.

Experimental Design & Causality

Because n-butane-1,4-d2 is a gas at standard ambient temperature and pressure (boiling point ≈−0.5∘C ), the reaction architecture must be specifically designed for gas evolution and cryogenic trapping[3].

  • Chilled Reflux Condenser: A condenser cooled to 5∘C is mounted directly above the reaction flask. This selectively condenses the solvent (THF, b.p. 66∘C ) and returns it to the reaction, while allowing the highly volatile butane-d2 gas to pass through.

  • Cryogenic Cold Trap: The effluent gas is routed into a heavy-walled Schlenk tube or cold trap submerged in a dry ice/acetone bath ( −78∘C ). At this temperature, the n-butane-1,4-d2 condenses into a clear liquid, effectively isolating it from the reaction mixture in real-time.

  • Fieser Quench: Unreacted LiAlD4​ must be neutralized safely. The Fieser method is employed because it converts the reactive aluminum complexes into a granular, easily filterable solid, preventing the formation of a hazardous, unmanageable emulsion.

Workflow N1 1. Apparatus Setup Purge with Argon N2 2. LiAlD4 Preparation Suspend in Dry THF (0 °C) N1->N2 N3 3. Substrate Addition Dropwise 1,4-Dibromobutane N2->N3 N4 4. Gas Evolution Reaction at 0 °C to 40 °C N3->N4 SN2 Displacement N6 6. Fieser Quench Neutralize Excess LiAlD4 N3->N6 Post-Reaction Safety N5 5. Cryogenic Trapping Condense at -78 °C N4->N5 Volatile Distillation

Figure 2: Experimental workflow for the synthesis and cryogenic isolation of n-butane-1,4-d2.

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry and Physicochemical Properties

ReagentMW ( g/mol )EquivalentsAmountRole
1,4-Dibromobutane 215.911.02.16 g (10.0 mmol)Starting Material
Lithium Aluminum Deuteride 41.981.00.42 g (10.0 mmol)D-Source / Reductant
Anhydrous THF 72.11-20.0 mLSolvent
n-Butane-1,4-d2 60.141.0~0.60 g (Theoretical)Target Product

Note: While 0.5 equivalents of LiAlD4​ theoretically provide enough deuteride for a di-reduction, 1.0 equivalent is used to ensure rapid, complete conversion and account for trace moisture.

Step-by-Step Experimental Protocol

Safety Directive: n-Butane-1,4-d2 is a highly flammable gas. LiAlD4​ reacts violently with water, liberating flammable deuterium gas. All operations must be conducted in a strictly anhydrous environment within a certified fume hood.

Phase 1: Apparatus Assembly
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser to the main neck. Circulate chilled water ( 5∘C ) through the condenser.

  • Connect the top of the condenser via solvent-resistant tubing to a cryogenic cold trap (e.g., a Schlenk tube) immersed in a dry ice/acetone bath ( −78∘C ). Ensure the system is properly vented through an oil bubbler after the cold trap to prevent pressure buildup.

  • Purge the entire system with dry Argon for 15 minutes.

Phase 2: Reaction Execution
  • Under positive Argon pressure, add LiAlD4​ (0.42 g, 10.0 mmol) to the reaction flask.

  • Syringe in anhydrous THF (15 mL) to suspend the LiAlD4​ . Cool the suspension to 0∘C using an ice-water bath.

  • In a separate dry vial, dissolve 1,4-dibromobutane (2.16 g, 10.0 mmol) in anhydrous THF (5 mL).

  • Using a syringe pump or dropping funnel, add the 1,4-dibromobutane solution dropwise to the LiAlD4​ suspension over 30 minutes.

  • Observation: The reaction is exothermic. Gas evolution (n-butane-1,4-d2) will begin immediately.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Gently heat the reaction flask to 40∘C for 1 hour. This drives the remaining dissolved butane-d2 gas out of the THF and into the cryogenic trap.

Phase 3: Product Isolation and Quenching
  • The product, n-butane-1,4-d2, will be collected as a clear, colorless liquid in the −78∘C cold trap. Seal the trap securely before removing it from the cooling bath if storage is required (store cryogenically or in a pressurized gas cylinder).

  • Fieser Quench: Cool the reaction flask back to 0∘C . Carefully quench the unreacted LiAlD4​ by sequentially adding:

    • 0.42 mL of distilled H2​O (dropwise, extreme caution).

    • 0.42 mL of 15% aqueous NaOH .

    • 1.26 mL of distilled H2​O .

  • Stir vigorously until the grey suspension turns into a white, granular precipitate. Filter the salts through a pad of Celite to safely dispose of the reaction waste.

Troubleshooting & Quality Control

Table 2: Troubleshooting Guide

IssuePotential CauseSolution
Low product yield in cold trap Incomplete reduction or gas leak.Ensure system is completely sealed with vacuum grease; check argon flow rate to ensure gas is not swept past the trap.
THF contamination in product Condenser temperature too high.Use a dedicated chilled circulator ( ≤5∘C ) for the reflux condenser to prevent THF vapor carryover.
Unreacted starting material Moisture in solvent deactivating LiAlD4​ .Use strictly anhydrous, sure-seal THF and flame-dried glassware. Verify LiAlD4​ viability.

References

  • Source: ACS Publications (acs.org)
  • Source: Lirias (kuleuven.be)
  • Title: Organic Chemistry: Structure, Mechanism, Synthesis[2 ed.

Sources

Application

using N-Butane-1,4-D2 in kinetic isotope effect (KIE) studies

Application Note & Protocol: Elucidating C–H Activation Mechanisms Using N-Butane-1,4-D2 in Kinetic Isotope Effect (KIE) Studies Target Audience: Catalysis Researchers, Enzymologists, and Drug Metabolism & Pharmacokineti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Elucidating C–H Activation Mechanisms Using N-Butane-1,4-D2 in Kinetic Isotope Effect (KIE) Studies

Target Audience: Catalysis Researchers, Enzymologists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Document Type: Technical Application Guide & Experimental Protocol.

Introduction: The Strategic Value of N-Butane-1,4-D2

The selective functionalization of unactivated C–H bonds remains a formidable challenge in both synthetic chemistry and drug development due to high bond dissociation energies (e.g., ~100 kcal/mol for butane)[1]. To optimize catalysts—ranging from engineered metalloenzymes to heterogeneous metal oxides—researchers must definitively identify the rate-limiting steps and site-selectivities of oxidation pathways.

Kinetic Isotope Effect (KIE) studies utilizing specifically deuterated probes are the gold standard for this mechanistic deconvolution. N-Butane-1,4-D2 (1,4-dideuterobutane, CH2​D-CH2​-CH2​-CH2​D ) is an exceptionally powerful isotopic probe. By placing exactly one deuterium atom on each terminal methyl group, this isotopologue allows scientists to measure intramolecular KIEs during primary C–H activation, while simultaneously serving as a baseline for secondary C–H activation at the internal methylenes. Because both H and D exist on the exact same terminal carbon, intramolecular KIE measurements completely cancel out confounding intermolecular variables like substrate binding, diffusion, and enzyme-substrate complex formation.

Mechanistic Principles: Causality in Isotopic Substitution

When a C–H bond is broken in the rate-determining step (RDS) of a reaction, substituting hydrogen for deuterium significantly lowers the reaction rate ( kH​/kD​>1 ) due to the lower zero-point vibrational energy of the heavier C–D bond.

In the context of butane oxidation, the catalyst faces a choice:

  • Terminal Attack (Primary C–H/C–D): The catalyst attacks C1 or C4. With N-Butane-1,4-D2, the catalyst can abstract either H or D from the same carbon. If C–H/C–D cleavage is rate-limiting, a strong primary KIE will skew the product ratio toward 1-butanol-d2 (retention of D) over 1-butanol-d1 (loss of D).

  • Internal Attack (Secondary C–H): The catalyst attacks C2 or C3. Since these positions are unlabeled in N-Butane-1,4-D2, the reaction proceeds at a normal rate, producing 2-butanol-1,4-d2.

Advanced studies using engineered Cytochrome P450 BM3 variants have demonstrated that alkane hydroxylation can exhibit massive H/D KIEs (values of 18–25), indicating that non-classical quantum tunneling plays a critical role in the C–H bond cleavage step[2]. Conversely, in certain gas-phase vanadium-oxide cluster oxidations, an apparent KIE of ~1 indicates that electron transfer or product release, rather than C–H cleavage, is the rate-determining step[3].

KIE_Mechanism Substrate N-Butane-1,4-D2 (CH2D-CH2-CH2-CH2D) Terminal_H Terminal C-H Cleavage (k_H) Substrate->Terminal_H Primary Attack Terminal_D Terminal C-D Cleavage (k_D) Substrate->Terminal_D Primary Attack Internal_H Internal C-H Cleavage (Secondary) Substrate->Internal_H Secondary Attack Prod_1 1-Butanol-d2 (Retention of D) Terminal_H->Prod_1 Prod_2 1-Butanol-d1 (Loss of D) Terminal_D->Prod_2 Prod_3 2-Butanol-1,4-d2 (Internal Oxidation) Internal_H->Prod_3

Figure 1: Reaction pathways for N-Butane-1,4-D2 oxidation highlighting intramolecular KIE competition.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the use of N-Butane-1,4-D2 in both biocatalytic and heterogeneous catalytic systems.

Protocol A: Enzymatic Hydroxylation KIE Assay (Cytochrome P450 BM3)

This protocol is designed to evaluate the stereoselective and site-selective hydroxylation of butane by P450 BM3 variants (e.g., L188P/A328F)[2].

Reagents & Equipment:

  • Purified P450 BM3 variant (1–5 µM final concentration).

  • NADPH regeneration system (Glucose-6-phosphate, G6P dehydrogenase, NADP+).

  • N-Butane-1,4-D2 gas (≥98 atom % D).

  • Sealed 20 mL headspace vials with PTFE septa.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 1.0 mL of 100 mM potassium phosphate buffer (pH 7.4) in a 20 mL headspace vial. Add the NADPH regeneration system.

  • Substrate Saturation: Seal the vial. Using a gas-tight syringe, purge the headspace with N-Butane-1,4-D2 gas for 5 minutes. Allow the system to equilibrate at 25°C for 15 minutes to ensure steady-state aqueous dissolution of the gas.

  • Reaction Initiation: Inject the purified P450 BM3 enzyme through the septum to initiate the reaction. Incubate at 25°C with orbital shaking (200 rpm) for 30 minutes.

  • Quenching & Extraction: Quench the reaction by injecting 0.5 mL of ice-cold ethyl acetate containing an internal standard (e.g., 1-pentanol). Vortex vigorously for 2 minutes to extract the butanol products.

  • Centrifugation: Centrifuge at 5,000 × g for 5 minutes to separate the organic and aqueous layers.

  • Derivatization (Optional but Recommended): Treat the organic layer with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert butanols to their TMS ethers, enhancing GC-MS volatility and peak shape.

Protocol B: Heterogeneous Gas-Phase Oxidation (Metal Oxides)

This protocol measures macroscopic KIEs in flow-reactor systems (e.g., over Ceria or Sm-doped Ceria) to determine if C–H bond scission is the rate-limiting step in catalytic combustion[4].

Step-by-Step Workflow:

  • Catalyst Bed Preparation: Load 50 mg of the metal oxide catalyst into a quartz tube microreactor.

  • Pre-treatment: Calcine the catalyst in situ under a 20% O2​ /He flow at 500°C for 1 hour, then cool to the target reaction temperature (e.g., 200°C).

  • Gas Feed: Introduce a reactant gas mixture consisting of 1.5% N-Butane-1,4-D2 and 10% O2​ in a helium carrier gas.

  • Light-Off Curve Generation: Ramp the temperature from 200°C to 600°C at a rate of 5°C/min.

  • Online Analysis: Continuously monitor the effluent using an online quadrupole mass spectrometer (QMS) and micro-GC. Track the consumption of mass channels specific to the deuterated substrate and the formation of CO2​ , H2​O , HDO , and D2​O .

  • Validation: Repeat the exact temperature ramp using unlabeled n-butane ( C4​H10​ ) to calculate the intermolecular KIE ( RateC4H10​/RateC4H8D2​ ) as a function of temperature. A shift in the light-off curve to higher temperatures for the deuterated species confirms C–H scission as the rate-limiting step[4].

Workflow Step1 1. Substrate Saturation Equilibrate N-Butane-1,4-D2 in Buffer/Reactor Step2 2. Catalytic Reaction Introduce P450 BM3 or Heat Metal Oxide Step1->Step2 Step3 3. Quenching & Extraction Isolate Butanol Isotopologues Step2->Step3 Step4 4. GC-MS / QMS Analysis Quantify Fragment Ion Ratios Step3->Step4 Step5 5. KIE Calculation Derive k_H / k_D & Identify RDS Step4->Step5

Figure 2: Standardized workflow for determining KIEs using N-Butane-1,4-D2.

Data Presentation & GC-MS Analysis

To calculate the intramolecular KIE from Protocol A, the ratio of 1-butanol-d2 to 1-butanol-d1 must be quantified. Because GC-MS cannot easily separate these isotopologues chromatographically, quantification relies on mass spectral deconvolution.

Table 1: Expected Diagnostic Ions for TMS-Derivatized Butanol Isotopologues

Product SpeciesOrigin PathwayDiagnostic TMS-Ether Fragment (m/z)Relative Abundance
1-Butanol-d2 Terminal C–H Cleavage105 (M - CH3)High (Dominant if kH​>kD​ )
1-Butanol-d1 Terminal C–D Cleavage104 (M - CH3)Low (Suppressed by KIE)
2-Butanol-1,4-d2 Internal C–H Cleavage119 (Base peak, alpha-cleavage)Catalyst Dependent

Calculation of Intramolecular KIE: KIEintra​=Yield of 1-Butanol-d1Yield of 1-Butanol-d2​=Area(m/z104)Area(m/z105)​

(Note: Corrections must be applied for natural isotopic abundance of 13C and 29Si in the TMS group).

Table 2: Representative KIE Data Interpretations in Butane Oxidation

Catalyst SystemSubstrate ComparisonObserved KIE ( kH​/kD​ )Mechanistic Conclusion
P450 BM3 Variants Di-deuterated Butanes18.0 – 25.0C–H cleavage is RDS; heavy involvement of quantum tunneling[2].
Ceria (SDC) Catalyst C4​H10​ vs C4​D10​ ~2.0 – 3.0C–H bond scission is the rate-limiting step in gas-phase oxidation[4].
Vanadium-Oxide Clusters C4​H10​ vs C4​D10​ ~1.0C–H cleavage is not the RDS; electron transfer/product release dictates rate[3].

Conclusion

The integration of N-Butane-1,4-D2 into kinetic assays provides an elegant, internally controlled method for dissecting the transition states of alkane oxidation. Whether evaluating the tunneling contributions in engineered cytochromes or mapping the light-off kinetics of industrial metal oxides, this specific isotopic labeling strategy ensures high-fidelity data that is immune to the physical artifacts of intermolecular competition.

Sources

Method

Application Note: Elucidating Mass Spectrometry Fragmentation Pathways Using N-Butane-1,4-D2

Executive Summary & Mechanistic Rationale In the field of mass spectrometry (MS), elucidating the precise structural origins of fragment ions is critical for accurate structural characterization. While the electron ioniz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the field of mass spectrometry (MS), elucidating the precise structural origins of fragment ions is critical for accurate structural characterization. While the electron ionization (EI) mass spectrum of unlabeled n-butane ( C4​H10​ ) yields well-known primary fragments at m/z 43 (propyl cation) and m/z 29 (ethyl cation), the exact mechanisms governing these cleavages—and the dynamics of the molecular ion prior to dissociation—cannot be fully understood without isotopic labeling.

By utilizing N-Butane-1,4-D2 ( CH2​D−CH2​−CH2​−CH2​D ), researchers can definitively track the fate of terminal versus internal carbon atoms. More importantly, this specific isotopologue serves as a powerful probe for hydrogen/deuterium (H/D) scrambling . The causality of MS fragmentation is dictated by unimolecular reaction kinetics: prompt, high-energy cleavages occur rapidly, while lower-energy rearrangement processes (like H/D scrambling) require longer ion lifetimes. By analyzing the shift in fragment masses under varying ionization energies, we can mathematically deconvolve the competition between direct bond scission and statistical hydrogen migration [1].

The Kinetics of Cleavage vs. Scrambling

When N-Butane-1,4-D2 is ionized, the resulting molecular ion ( M+∙ , m/z 60) possesses a distribution of internal energies. The subsequent fragmentation pathways are highly dependent on this energy state:

  • Prompt Cleavage (High Internal Energy): At standard 70 eV ionization, the internal energy greatly exceeds the activation barrier for simple C-C bond scission. The reaction rate ( kfast​ ) is extremely high, leaving no time for hydrogen migration. The molecule cleaves exactly as drawn:

    • Terminal Cleavage: Loss of a terminal methyl radical ( CH2​D∙ , 16 Da) yields a propyl- d1​ cation at m/z 44 .

    • Central Cleavage: Loss of an ethyl radical ( C2​H4​D∙ , 30 Da) yields an ethyl- d1​ cation at m/z 30 .

  • H/D Scrambling (Low Internal Energy / Metastable Ions): If the ionization energy is lowered (e.g., 12–15 eV), or if we observe metastable transitions in a field-free region, the molecular ion survives for 10−6 to 10−5 seconds before dissociating. This extended lifetime allows the slower, lower-activation-energy process of hydrogen migration to occur [2]. The 8 hydrogen and 2 deuterium atoms mix statistically before the carbon backbone breaks.

The Statistical Scrambling Model

If complete H/D scrambling occurs prior to the loss of a methyl radical (a 3-atom loss from a 10-atom pool containing 2 D and 8 H), the probability of losing 0, 1, or 2 deuterium atoms follows a hypergeometric distribution:

  • Loss of CH3∙​ (0 D): ≈46.7% probability yields m/z 45

  • Loss of CH2​D∙ (1 D): ≈46.7% probability yields m/z 44

  • Loss of CHD2∙​ (2 D): ≈6.7% probability yields m/z 43

Comparing experimental data against this statistical model allows scientists to quantify the exact percentage of molecular ions that underwent scrambling prior to fragmentation.

Mechanism cluster_prompt Prompt Fragmentation (High Energy, 70 eV) cluster_meta Metastable / Low Energy (< 20 eV) M Molecular Ion [CH2D-CH2-CH2-CH2D]+• m/z 60 F1 Terminal C-C Cleavage Loss of CH2D• (16 Da) Yields [C3H6D]+ m/z 44 M->F1 k_fast (Direct Scission) F2 Central C-C Cleavage Loss of C2H4D• (30 Da) Yields [C2H4D]+ m/z 30 M->F2 k_fast (Direct Scission) S1 H/D Scrambling Statistical Mixing M->S1 k_slow (Rearrangement) F3 Mixed Radical Loss Loss of CH3•, CH2D•, CHD2• Yields m/z 45, 44, 43 S1->F3 Cleavage post-mixing

Figure 1: Energy-dependent fragmentation and H/D scrambling pathways of N-Butane-1,4-D2.

Self-Validating Experimental Protocol

To ensure data integrity, isotopic labeling experiments must be strictly self-validating. The following protocol utilizes continuous internal checks to isolate true mechanistic phenomena from instrumental artifacts or isotopic impurities.

Phase 1: Instrument Calibration & Baseline (Unlabeled Control)

Causality: Before analyzing the labeled compound, the MS must be calibrated against unlabeled n-butane to establish the baseline fragmentation ratios and verify that the ion source is free of contamination.

  • Introduce high-purity unlabeled n-butane via a gas chromatography (GC) inlet or direct gas leak valve into the EI source.

  • Acquire spectra at 70 eV. Verify the presence of the base peak at m/z 43 and the molecular ion at m/z 58.

  • Calculate the empirical 13C isotope contribution at m/z 59 (expected to be ≈4.4% of the m/z 58 peak). This value will be critical for deconvoluting the labeled data.

Phase 2: Isotopic Purity Verification

Causality: Commercial N-Butane-1,4-D2 may contain trace amounts of d1​ or d3​ isotopologues. Failing to account for this will skew the scrambling calculations.

  • Purge the introduction lines and introduce the N-Butane-1,4-D2 standard.

  • Analyze the molecular ion cluster (m/z 58 to 62) at a low ionization energy (e.g., 15 eV) to minimize M-H/M-D fragmentation.

  • Quantify the relative abundances of m/z 60 ( d2​ ), m/z 59 ( d1​ ), and m/z 58 ( d0​ ). Normalize the subsequent fragment data against this specific precursor purity profile.

Phase 3: Energy-Resolved Acquisition

Causality: By systematically lowering the electron energy, we artificially select for molecular ions with longer lifetimes, thereby increasing the observable rate of H/D scrambling [3].

  • Acquire a full scan spectrum at 70 eV . This represents the "prompt" fragmentation baseline.

  • Step down the ionization energy in 5 eV increments, acquiring spectra at 20 eV, 15 eV, and 12 eV .

  • (Optional but Recommended): If utilizing a tandem mass spectrometer (e.g., Q-TOF or magnetic sector), perform a precursor ion scan on m/z 60 in the field-free region to isolate purely metastable transitions.

Phase 4: Data Deconvolution
  • Extract the ion intensities for the propyl cation cluster (m/z 43, 44, 45) and the ethyl cation cluster (m/z 29, 30, 31).

  • Apply a mathematical correction matrix to subtract the natural 13C contributions (e.g., a portion of m/z 45 is actually the 13C isotope of the m/z 44 fragment).

  • Compare the corrected ratios against the statistical scrambling model to determine the percentage of randomized ions.

Protocol Step1 1. Baseline Calibration Run Unlabeled n-Butane Verify m/z 58, 43, 29 Step2 2. Isotopic Purity Check Run N-Butane-1,4-D2 Quantify m/z 60 vs 59/58 Step1->Step2 Step3 3. Variable Energy EI Acquire at 70 eV & 15 eV Isolate Metastable Ions Step2->Step3 Step4 4. Data Deconvolution Correct 13C Contributions Calculate Scrambling % Step3->Step4

Figure 2: Self-validating experimental workflow for isotopic fragmentation analysis.

Quantitative Data Interpretation

The tables below summarize the expected mass-to-charge (m/z) values for the primary fragmentation pathways, contrasting the theoretical extremes: 100% prompt cleavage versus 100% statistical H/D scrambling.

Table 1: Primary Ion Shifts (Prompt Cleavage)

This table illustrates the direct structural mapping of fragments assuming no hydrogen migration occurs (typical of standard 70 eV EI spectra).

Fragment IdentityUnlabeled n-Butane (m/z)N-Butane-1,4-D2 (m/z)Neutral Loss (1,4-D2)
Molecular Ion ( M+∙ ) 5860None
Propyl Cation ( M−Methyl ) 4344 CH2​D∙ (16 Da)
Ethyl Cation ( M−Ethyl ) 2930 C2​H4​D∙ (30 Da)
Table 2: Propyl Cation Cluster Distribution (Scrambling Analysis)

This table provides the statistical distribution of the propyl cation cluster (M - Methyl) if the molecular ion undergoes complete H/D randomization prior to dissociation. Experimental data falling between the "Prompt" and "Complete Scrambling" columns indicates partial scrambling.

Observed m/zFragment FormedPrompt Cleavage ExpectationComplete Scrambling Expectation
45 [C3​H5​D2​]+ 0%46.7% (Loss of CH3∙​ )
44 [C3​H6​D]+ 100%46.7% (Loss of CH2​D∙ )
43 [C3​H7​]+ 0%6.7% (Loss of CHD2∙​ )

Note: In practice, even at 70 eV, a small degree of scrambling ( ≈5−10% ) is often observed due to the presence of lower-energy ions within the source residence time. Metastable ion analysis will push the experimental distribution much closer to the theoretical 46.7 / 46.7 / 6.7 ratio.

References

  • The Mass Spectra of Four Deuterated Butanes Journal of the American Chemical Society[Link]

  • Metastable transitions in n-butane and n-butane-d7 Organic Mass Spectrometry[Link]

  • Kinetic Mass Spectrometric Investigation of the Ion-Molecule Reactions Occurring in C4 and C5 Alkanes Journal of Research of the National Bureau of Standards (NIH PMC)[Link]

Application

Application Note: Highly Regioselective Catalytic Deuteration Methods for the Synthesis of N-Butane-1,4-D2

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The synthesis of precisely labeled aliphatic chains...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The synthesis of precisely labeled aliphatic chains, such as N-Butane-1,4-D2 (1,4-dideuterobutane), is critical for kinetic isotope effect (KIE) studies, metabolic soft-spot blocking in drug development, and the preparation of specialized NMR standards. A common pitfall in synthesizing this molecule is attempting the direct catalytic deuteration of 1,3-butadiene with D₂ gas. Standard transition-metal hydrogenation of dienes is plagued by reversible β -hydride elimination, which leads to extensive H/D scrambling and a statistical mixture of isotopologues [1].

To achieve >98% isotopic fidelity at strictly the 1 and 4 positions, the synthetic strategy must rely on precursors that restrict the metal catalyst's ability to "walk" along the carbon chain. This guide details two field-proven, highly regioselective methodologies:

  • Catalytic Deuterodehalogenation of 1,4-Dibromobutane (High isotopic purity, batch scale).

  • Catalytic Hydrogenolysis of Cyclobutane (Continuous flow, gas phase).

Mechanistic Rationale & Causality

Method A: Pd-Catalyzed Deuterodehalogenation

This method utilizes 1,4-dibromobutane as the precursor. The causality behind this choice lies in the chemoselectivity of Palladium (Pd) towards carbon-halogen bonds. The Pd(0) catalyst undergoes oxidative addition specifically into the terminal sp3 C–Br bonds. Following the activation of D₂ gas on the metal surface, reductive elimination yields the deuterated product. Because there is no adjacent π -system (as there would be in an alkene), the Pd complex cannot undergo β -hydride elimination to isomerize or scramble the deuterium label [2]. Triethylamine (Et₃N) is strictly required in this system; it acts as an acid scavenger to neutralize the DBr byproduct, which would otherwise poison the catalyst and promote background acid-catalyzed H/D exchange.

Method B: Pt-Catalyzed Hydrogenolysis of Cyclobutane

Cyclobutane possesses approximately 26.5 kcal/mol of ring strain. When passed over a Platinum (Pt) catalyst at elevated temperatures, the metal inserts into a C–C bond to relieve this strain (hydrogenolysis). By using D₂ gas, the ring-opened intermediate is capped with deuterium atoms at the terminal ends, forming exactly 1,4-dideuterobutane [3]. The causality of the temperature choice (150°C) is critical: below 100°C, the activation energy for C–C cleavage is not met; above 200°C, secondary C–H bond activation occurs, leading to poly-deuterated impurities.

Decision Matrix & Workflow Visualization

The following diagram outlines the logical decision tree and mechanistic pathways for both methods.

G cluster_0 Decision Matrix & Workflows for N-Butane-1,4-D2 Synthesis Start Select Precursor based on Scale & Purity Needs M1 Method A: 1,4-Dibromobutane (High Purity, Batch) Start->M1 M2 Method B: Cyclobutane (Continuous Flow, Gas Phase) Start->M2 Cat1 10% Pd/C + Et3N Oxidative Addition into C-Br M1->Cat1 Cat2 5% Pt/SiO2 (150°C) C-C Bond Hydrogenolysis M2->Cat2 D2_1 D2 Gas (3 bar) Reductive Elimination Cat1->D2_1 D2_2 D2 Gas (Flow) Terminal D-Capping Cat2->D2_2 Product N-Butane-1,4-D2 (Cryogenic Isolation) D2_1->Product D2_2->Product

Caption: Mechanistic workflow and decision matrix for the regioselective synthesis of N-Butane-1,4-D2.

Experimental Protocols

Protocol A: Catalytic Deuterodehalogenation (Batch Method)

This is a self-validating protocol. The reaction progress is directly proportional to the pressure drop in the reactor. A cessation of pressure drop indicates either reaction completion or catalyst poisoning.

Reagents:

  • 1,4-Dibromobutane (1.0 equiv, anhydrous)

  • 10% Pd/C (0.05 equiv Pd)

  • Triethylamine (Et₃N) (2.5 equiv, distilled over CaH₂)

  • Deuterium gas (D₂, 99.9 atom % D)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Reactor Preparation: Purge a high-pressure Parr reactor vessel with Argon for 10 minutes to ensure an oxygen-free environment.

  • Catalyst Loading: Quickly transfer the 10% Pd/C into the vessel. Caution: Dry Pd/C is pyrophoric; handle under inert atmosphere.

  • Substrate Addition: Dissolve 1,4-dibromobutane and Et₃N in anhydrous THF. Transfer the solution into the reactor.

  • Deuterium Purge: Seal the reactor. Pressurize with D₂ gas to 1 bar, then carefully vent. Repeat this purge cycle three times to remove residual Argon.

  • Reaction Execution: Pressurize the reactor to 3 bar with D₂ gas. Initiate vigorous stirring (800 rpm) at 25°C.

  • Self-Validation Check: Monitor the pressure gauge. A steady drop in pressure confirms D₂ consumption. Once the pressure stabilizes (typically after 8–12 hours), the reaction is complete. If no pressure drop occurs within the first hour, the Pd catalyst has likely been poisoned by moisture; abort and restart with strictly anhydrous reagents [4].

  • Isolation: Vent the remaining D₂ gas through a bubbler. Connect the reactor outlet to a vacuum line equipped with a cold trap submerged in a dry ice/acetone bath (-78°C). Gently warm the reactor to 30°C under a light vacuum to cryogenically distill the highly volatile N-Butane-1,4-D2 (b.p. ~-0.5°C) into the trap.

Protocol B: Catalytic Hydrogenolysis (Continuous Flow Method)

This method is ideal for generating the gas on-demand for immediate downstream applications.

Reagents:

  • Cyclobutane gas

  • Deuterium gas (D₂, 99.9 atom % D)

  • 5 wt% Pt/SiO₂ catalyst

Step-by-Step Procedure:

  • Bed Preparation: Pack a stainless-steel tubular flow reactor with 5 wt% Pt/SiO₂ catalyst.

  • Catalyst Activation: Flow pure D₂ gas (10 mL/min) through the reactor while heating the bed to 200°C for 2 hours. This reduces any surface platinum oxides to active Pt(0) and saturates the catalyst surface with deuterium.

  • Temperature Equilibration: Lower the reactor bed temperature strictly to 150°C. Do not exceed 160°C to prevent secondary C-H scrambling.

  • Reaction Execution: Introduce a mixed gas stream of cyclobutane and D₂ at a 1:5 molar ratio (total flow rate: 20 mL/min).

  • Collection: Pass the effluent gas through a condenser set to -20°C to trap unreacted cyclobutane (b.p. 12.5°C), allowing the highly volatile N-Butane-1,4-D2 to pass through into a final liquid nitrogen trap (-196°C) for collection.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and operational parameters for both methodologies, allowing researchers to select the optimal route based on their laboratory infrastructure.

ParameterMethod A: DeuterodehalogenationMethod B: Hydrogenolysis
Precursor 1,4-DibromobutaneCyclobutane
Catalyst System 10% Pd/C + Et₃N5% Pt/SiO₂
Reaction Phase Liquid/Gas (Batch)Gas (Continuous Flow)
Operating Conditions 25°C, 3 bar D₂150°C, 1 atm D₂
Regioselectivity >99% (Strictly 1,4-D2)~95% (Minor terminal scrambling)
Isotopic Purity >98% atom D ~90-95% atom D
Primary Byproducts Et₃N•DBr (solid salt)Propane-d2, Ethane-d2 (trace cleavage)
Best Used For High-precision NMR standards, KIEOn-demand gas generation

References

  • Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. e-Publications@Marquette / Chemistry Faculty Research and Publications. Available at:[Link]

  • Preparative Organic Chemistry - Weygand and Hilgetag. Scribd (Section on Catalytic Deuteration and Halogen Exchange). Available at:[Link]

  • The Catalytic Hydrogenolysis of Small Carbon Rings. The Vespiary Library. Available at:[Link]

  • Organic Chemistry: Structure, Mechanism, Synthesis [2 ed.]. DOKUMEN.PUB (Framework for 1,4-dideuterobutane synthesis). Available at:[Link]

Method

step-by-step preparation of N-Butane-1,4-D2 for NMR analysis

Application Note: Step-by-Step Preparation of n-Butane-1,4-d2 for High-Resolution NMR Analysis Target Audience: Researchers, applied scientists, and drug development professionals. Focus: Isotopic synthesis, cryogenic ga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of n-Butane-1,4-d2 for High-Resolution NMR Analysis

Target Audience: Researchers, applied scientists, and drug development professionals. Focus: Isotopic synthesis, cryogenic gas handling, and self-validating NMR sample preparation.

Scientific Rationale & Experimental Design

The Role of n-Butane-1,4-d2 in Conformational Analysis n-Butane serves as the fundamental model for understanding trans-gauche conformational equilibrium in aliphatic chains. The energy difference ( ΔE ) between these conformers is highly sensitive to the molecular environment, shifting from approximately 900 cal/mol in the gas phase to 550 cal/mol in the liquid phase[1]. By specifically deuterating the terminal carbons to form n-butane-1,4-d2, researchers can drastically simplify the complex 1 H spin system. This terminal labeling provides a distinct spectroscopic probe (via 2 H NMR or simplified 1 H/ 13 C NMR) to monitor phase-dependent conformational changes without the risk of internal isotopic scrambling.

Causality in Gas Handling Handling gaseous alkanes for liquid-state NMR presents significant physical challenges. n-Butane is a gas at standard temperature and pressure (boiling point: -1 °C) and exerts a vapor pressure of ~2.1 atm at room temperature. Standard NMR tubes with friction-fit caps will inevitably fail or leak under this pressure, leading to sample loss and safety hazards. Therefore, the use of heavy-walled J. Young NMR tubes equipped with threaded PTFE valves is strictly required to safely contain the pressurized solution and prevent atmospheric contamination[2],[3].

Synthesis of n-Butane-1,4-d2

Expertise & Causality: The most reliable method to achieve >98% isotopic purity strictly at the terminal positions is the reduction of 1,4-dibromobutane using Lithium Aluminum Deuteride (LiAlD 4​ ). This direct S N​ 2 displacement ensures that no H/D exchange occurs at the internal C2/C3 positions, which is a common artifact in catalytic deuteration of butadiene.

Step-by-Step Synthetic Protocol:

  • Reaction Setup: In a flame-dried, argon-purged two-neck flask, suspend LiAlD 4​ (0.6 equivalents) in anhydrous diethyl ether at 0 °C.

  • Reagent Addition: Dropwise add 1,4-dibromobutane (1.0 equivalent) dissolved in anhydrous ether using a pressure-equalizing dropping funnel.

  • Gas Evolution & Scrubbing: Remove the ice bath. As the reaction warms to room temperature, n-butane-1,4-d2 gas will evolve. Route the evolved gas through a -78 °C cold trap (dry ice/acetone). Causality: This intermediate trap condenses and strips away volatilized ether solvent and unreacted starting materials, ensuring only the purified alkane gas passes through.

  • Cryogenic Collection: Route the purified gas into a heavy-walled Schlenk flask submerged in a liquid nitrogen bath (-196 °C). The n-butane-1,4-d2 will condense and freeze into a solid. Seal the flask.

G R1 1,4-Dibromobutane + LiAlD4 R2 Anhydrous Ether (0°C to RT) R1->R2 R3 Evolved Gas (n-Butane-1,4-d2) R2->R3 R4 Cold Trap (-78°C) Remove Solvent R3->R4 R5 Cryogenic Collection (-196°C) R4->R5

Synthetic pathway and cryogenic collection workflow for n-butane-1,4-d2 gas.

Preparation of the NMR Sample (The J. Young Tube Protocol)

Trustworthiness & Self-Validation: This protocol utilizes a closed-manifold Schlenk line system. By rigorously degassing the solvent, we eliminate paramagnetic dissolved oxygen (which causes severe T2​ relaxation and line broadening) and atmospheric moisture. The absence of a massive HDO peak in the final 1 H NMR spectrum serves as the self-validating proof of a successfully sealed, anoxic, and anhydrous system[2],[4].

Step-by-Step Gas Loading Methodology:

  • Glassware Preparation: Bake a heavy-walled J. Young NMR tube at 120 °C overnight. Cool it under active vacuum on a Schlenk line to ensure absolute dryness[2].

  • Solvent Loading: Inside a glovebox or under positive argon flow, add 0.5 mL of a deuterated solvent (e.g., CD 2​ Cl 2​ or CDCl 3​ ) to the J. Young tube.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze: Submerge the bottom of the tube in liquid nitrogen until the solvent is completely frozen solid.

    • Pump: Open the PTFE valve to the vacuum line for 3 minutes to evacuate the headspace.

    • Thaw: Close the valve and thaw the solvent in a room-temperature water bath to release dissolved gases.

    • Repeat: Perform this cycle exactly three times.

  • Gas Transfer (Cryo-Pumping):

    • Connect the J. Young tube to a calibrated gas manifold containing the collected n-butane-1,4-d2.

    • Submerge the bottom of the NMR tube in liquid nitrogen.

    • Open the manifold and the J. Young valve. The extreme temperature differential will cryo-pump a calculated volume of the alkane gas into the frozen solvent[3].

  • Sealing and Equilibration:

    • Close the J. Young valve tightly.

    • Remove the tube from the liquid nitrogen and allow it to warm slowly to room temperature behind a protective blast shield.

    • As it warms, the n-butane-1,4-d2 will dissolve into the solvent, generating a stable, high-pressure solution ready for acquisition[5].

G N1 Add CD2Cl2 to J. Young Tube N2 Freeze-Pump-Thaw (3 Cycles) N1->N2 N3 Attach to Gas Manifold N2->N3 N4 Cryo-pump Gas into Tube N3->N4 N5 Seal Valve & Equilibrate N4->N5 N6 NMR Acquisition N5->N6

Workflow for degassing solvent and cryo-pumping gaseous n-butane-1,4-d2 into a J. Young NMR tube.

Data Presentation: Expected NMR Parameters

To validate the success of the isotopic synthesis and sample preparation, the following spectroscopic parameters should be observed. The terminal -CH 2​ D group will exhibit characteristic scalar coupling to both the adjacent aliphatic protons and the geminal deuterium (Deuterium Spin I=1 ).

Table 1: Physical Properties and Expected NMR Parameters for n-Butane-1,4-d2

ParameterValue / Description
Target Compound n-Butane-1,4-d2 (C 4​ H 8​ D 2​ )
Physical State (298 K) Gas (Boiling Point: -1 °C)
Vapor Pressure (298 K) ~2.1 atm
1 H NMR (CD 2​ Cl 2​ , 400 MHz) C1/C4 (-CH 2​ D): ~0.88 ppm (tt, 3JHH​ = 7.2 Hz, 2JHD​ = 1.9 Hz)C2/C3 (-CH 2​ -): ~1.27 ppm (m)
13 C NMR (CD 2​ Cl 2​ , 100 MHz) C1/C4: ~13.0 ppm (t, 1JCD​ ≈ 19.2 Hz)C2/C3: ~24.8 ppm (s)
2 H NMR (CH 2​ Cl 2​ , 61 MHz) C1/C4: ~0.88 ppm (br s)

Note: The 1 H signal for the terminal methyl group in standard n-butane is a simple triplet. In the 1,4-d2 isotopologue, the presence of the geminal deuterium splits the signal further into a triplet of triplets (tt), serving as definitive proof of successful terminal deuteration.

References

  • BenchChem. Protocol: Preventing sample contamination with atmospheric moisture when using Ammonia-d3 (Adaptable for general gas handling in J. Young Tubes). BenchChem Protocols.

  • Murphy, W. F., et al. An investigation of the conformational equilibrium of n-butane in a solvent using Raman spectroscopy. The Journal of Chemical Physics (AIP).

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to Organometallic Chemistry. Organometallics (Scribd/ACS).

  • Stepanov, A. G., et al. n-Butane Transformation on In-Modified ZSM-5 Zeolite: A Case Study by 13C MAS NMR and FTIR Spectroscopy. The Journal of Physical Chemistry C (ACS).

  • Vinueza, N. R., et al. Solvent-Free Nuclear Magnetic Resonance Spectroscopy of Charged Molecules. The Journal of Physical Chemistry A (ACS).

Sources

Application

Application Notes &amp; Protocols: Utilizing N-Butane-1,4-D2 in Mechanistic Organic Chemistry Research

Abstract: The precise elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, underpinning advancements in synthesis, catalysis, and drug development. Isotopic labeling, particularly with deuteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The precise elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, underpinning advancements in synthesis, catalysis, and drug development. Isotopic labeling, particularly with deuterium, serves as a powerful tool for probing the intricate details of reaction pathways. This guide provides an in-depth exploration of N-Butane-1,4-D2, a strategically labeled alkane, and its application in mechanistic research. We will delve into the theoretical underpinnings of the kinetic isotope effect (KIE), provide detailed protocols for its experimental determination, and showcase how this molecule can distinguish between competing mechanistic hypotheses, such as those in C-H activation and isomerization reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotopes for a deeper understanding of chemical transformations.

Introduction: The Power of a Deuterium Label

In the study of reaction mechanisms, we often seek to identify the rate-determining step, characterize transition states, and trace the journey of atoms from reactants to products. Deuterium (²H or D), as a stable, non-radioactive isotope of hydrogen, is an ideal probe for these investigations.[] Replacing a hydrogen atom with a deuterium atom introduces a minimal steric change but a significant mass difference. This mass difference alters the vibrational frequency of the carbon-hydrogen (C-H) bond versus the carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it.[2]

This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) , defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).[3][4] By measuring the KIE, researchers can deduce whether a specific C-H bond is broken in the rate-determining step of a reaction.[5]

N-Butane-1,4-D2 is a particularly valuable tool because the deuterium labels are placed at the terminal methyl groups. This specific labeling allows for the investigation of reactions involving the activation of primary C-H bonds, a challenging yet crucial transformation in organic synthesis.

The Kinetic Isotope Effect (KIE): A Mechanistic Litmus Test

The KIE is the primary phenomenon exploited when using N-Butane-1,4-D2. KIEs are categorized as either primary or secondary.

  • Primary KIE (kH/kD > 2): A significant primary KIE is observed when the C-H/C-D bond is broken or formed in the rate-determining step of the reaction.[5] The magnitude of the primary KIE can provide insight into the geometry of the transition state. Very large KIEs (>>7) can even suggest quantum tunneling of the hydrogen atom.[3][6]

  • Secondary KIE (kH/kD ≈ 0.7–1.5): These are smaller effects observed when the labeled C-H/C-D bond is not broken but is located near the reaction center.[4] They arise from changes in hybridization or the steric environment of the labeled position between the ground state and the transition state. An inverse KIE (kH/kD < 1) can occur, for instance, in some reductive elimination reactions from organometallic complexes.[7]

KIE Value (kH/kD) General Interpretation Potential Mechanistic Implication
> 7Large Primary KIE with TunnelingH-atom transfer is rate-limiting; significant quantum tunneling contribution.[3][6]
2 - 7"Classical" Primary KIEC-H/C-D bond cleavage occurs in the rate-determining step.[8]
1.0 - 1.5Small Normal Secondary KIEChange in hybridization (e.g., sp³ to sp²) at the labeled carbon in the transition state.[4]
~ 1.0No Significant KIEC-H/C-D bond is not broken or significantly perturbed in the rate-determining step.[7]
0.7 - 1.0Inverse Secondary KIEChange in hybridization (e.g., sp² to sp³) or increased steric crowding at the labeled carbon in the transition state.[7]

Applications in Elucidating Reaction Mechanisms

N-Butane-1,4-D2 is an ideal substrate for studying a variety of important reactions, particularly in catalysis and organometallic chemistry.

C-H Bond Activation and Functionalization

The selective conversion of inert C-H bonds in alkanes into valuable functional groups is a major goal in chemistry. N-Butane-1,4-D2 can be used to probe the mechanism of catalysts designed for this purpose.

  • Scenario: A new iridium complex is proposed to catalyze the dehydrogenation of n-butane.

  • Experiment: Two parallel reactions are run under identical conditions: one with normal n-butane and one with N-Butane-1,4-D2. The initial rates of product formation are measured.

  • Observation: The reaction with n-butane is five times faster than the reaction with N-Butane-1,4-D2 (kH/kD = 5).

Alkane Isomerization

The isomerization of n-butane to isobutane is a large-scale industrial process.[9] Understanding the mechanism on solid acid catalysts is crucial for process optimization. Competing monomolecular and bimolecular pathways have been proposed.[10][11][12]

  • Monomolecular Pathway: Involves the direct rearrangement of a single protonated butane molecule.

  • Bimolecular Pathway: Involves the reaction of a butene intermediate with a second butane molecule to form a C8 intermediate, which then cracks to form isobutane and other products.[11]

N-Butane-1,4-D2, in conjunction with 13C labeling, can help distinguish these pathways by analyzing the distribution of isotopes in the products.[11]

Experimental Protocols

General Safety & Handling

While deuterium is not radioactive, deuterated compounds are still chemicals and require appropriate handling.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[2][13]

  • Ventilation: Handle N-Butane-1,4-D2, which is a gas at standard temperature and pressure, in a well-ventilated fume hood.[2][14]

  • Storage: Store cylinders in a cool, well-ventilated area away from ignition sources and combustible materials.[13][14] Prolonged exposure to high temperatures should be avoided.[13]

  • Inertness: To prevent isotopic exchange or contamination, handle under a dry, inert atmosphere (e.g., Argon or Nitrogen) where possible, especially if the compound is to be used with highly sensitive reagents.[2]

Protocol: Synthesis of N-Butane-1,4-D2 (Illustrative)

While often purchased commercially, a common synthetic route involves the reduction of a deuterated precursor. A representative synthesis could start from 1,4-dibromobutane.

Reaction: Br-(CH₂)₄-Br + 2 LiAlD₄ → D-(CH₂)₄-D

This is a simplified representation. A more accessible laboratory synthesis might involve the reduction of a terminal di-ester or di-acid with a deuterating agent. A practical starting material is tetrahydrofuran (THF), which can be opened to 1,4-dibromobutane.[15][16] Subsequent steps would convert the dibromide to the desired deuterated alkane.

Protocol: Measuring the KIE in a Catalytic Reaction

This protocol outlines a general method for determining the KIE through competition experiments or parallel reactions.

Workflow for KIE Determination

G cluster_prep Preparation cluster_react Reaction cluster_analysis Analysis A Prepare two identical reaction vessels B Add catalyst and solvent to each A->B C Charge Vessel 1 with n-Butane (protio) B->C D Charge Vessel 2 with N-Butane-1,4-D2 B->D E Initiate reactions simultaneously (e.g., by heating or light) C->E D->E F Monitor reaction progress over time (e.g., by GC-MS) E->F G Quench reactions at low conversion (<15%) F->G H Analyze product formation rate for each reaction G->H I Calculate initial rates (kH and kD) H->I J Calculate KIE = kH / kD I->J

Caption: Workflow for parallel KIE experiments.

Step-by-Step Methodology:

  • Reaction Setup: Prepare two identical, pressure-rated reaction vessels (e.g., Schlenk tubes or a multi-well reactor block). To each vessel, add the identical amounts of catalyst, solvent, and any other reagents.

  • Substrate Addition: Charge one vessel with a precise amount of standard n-butane (the 'H' reaction). Charge the second vessel with an identical molar amount of N-Butane-1,4-D2 (the 'D' reaction).

  • Initiation: Place both vessels in a pre-heated oil bath or initiate the reaction via photolysis simultaneously. Begin timing and stirring.

  • Monitoring: At set time intervals, take a small aliquot from each reaction mixture. It is crucial to work at low substrate conversion (<15%) to ensure initial rates are being measured and to avoid complications from product inhibition or changes in reactant concentration.

  • Quenching & Analysis: Quench the aliquots immediately (e.g., by cooling or adding a quenching agent). Analyze the concentration of the product(s) using a calibrated analytical technique, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19]

  • Data Processing: For each reaction, plot the product concentration versus time. The initial rate (kH or kD) is the slope of the linear portion of this plot.

  • Calculation: The kinetic isotope effect is calculated as the ratio of the initial rates: KIE = kH / kD .

Analytical Techniques for Characterization

Confirming the position and extent of deuterium incorporation is critical. A combination of techniques provides the most reliable characterization.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance or reduction in the integration of the signal corresponding to the terminal methyl protons confirms deuteration.

    • ²H NMR: This is a direct method to observe the deuterium nuclei.[20][21] The presence of a signal at the chemical shift expected for the terminal methyl groups provides definitive proof of labeling at the desired position.

    • ¹³C NMR: The carbon attached to a deuterium will often appear as a multiplet (due to C-D coupling) and may be shifted slightly upfield (an isotopic shift).[20]

  • Mass Spectrometry (MS):

    • GC-MS: This is the workhorse technique for KIE studies.[17][19] It separates the reaction components and allows for the determination of their molecular weights. The molecular ion (M+) peak for N-Butane-1,4-D2 will be at m/z = 60, compared to m/z = 58 for n-butane. This mass difference allows for the quantification of reactants and products in competitive experiments or for verifying the isotopic purity of the starting material.[18]

Analytical Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_verification Verification cluster_application Application Start Synthesized N-Butane-1,4-D2 NMR NMR Spectroscopy (¹H, ²H, ¹³C) Start->NMR MS Mass Spectrometry (GC-MS) Start->MS Pos Confirm Position of D-label NMR->Pos Pur Determine Isotopic Purity (>98%) MS->Pur Ready Ready for Mechanistic Study Pos->Ready Pur->Ready

Caption: Analytical workflow for deuterated compound validation.

Conclusion

N-Butane-1,4-D2 is a powerful and precise tool for the mechanistic organic chemist. Through the careful measurement and interpretation of the kinetic isotope effect, researchers can gain fundamental insights into reaction pathways, particularly in the critical areas of C-H activation and hydrocarbon transformations. The protocols and analytical methods described herein provide a robust framework for employing this isotopically labeled molecule to solve complex mechanistic puzzles, ultimately accelerating the development of more efficient and selective chemical processes.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • Isotope Effects in C—H Bond Activation Reactions by Transition Metals.
  • The deuteration of organic compounds as a tool to teach chemistry. SciELO.
  • Kinetic Isotope Effects for Electron-Transfer Pathways in the Oxidative C−H Activation of Hydrocarbons. Journal of the American Chemical Society.
  • Perdeuterated n-alkanes for improved data processing in thermal desorption gas chromatography/mass spectrometry I.
  • Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes. PMC.
  • Organometallic C-H Bond Activation: An Introduction. Department of Chemistry and Chemical Biology, Harvard University.
  • Deuterium - Stable Isotope. BOC Sciences.
  • Recent Advances in the Synthesis of Deuterium‐Labeled Compounds.
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
  • Kinetic isotope effect. Wikipedia.
  • The use of 2H n.m.r. spectroscopy and β-isotopic shifts in the 13C n.m.r. spectrum to measure deuterium retention in the biosynthesis of the polyketide 6-methylsalicylic acid. RSC Publishing.
  • Deuter
  • Deuterium - SAFETY D
  • Gas chromatography‐mass spectrometry (GC‐MS) results from deuterium labeling experiments using D2O.
  • DEUTERIUM (D, 99.8%) (D2,99.6%+HD,0.4%).
  • Combining computational and experimental studies to gain mechanistic insights for n-butane isomerisation with a model microporous catalyst.
  • Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Note Deuterium labelling studies with aliphatic anunes. Indian Journal of Chemistry.
  • Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid Catalysts. ePrints Soton, University of Southampton.
  • Mechanism of Skeletal Isomerization of n-Butane Using 1,4-13C2-n-Butane on Solid Strong Acids.
  • Theoretical investigation of catalytic n-butane isomerization over H-SSZ-13. Frontiers in Chemistry.
  • 1,4 Dibromobutane synthesis. YouTube.
  • Synthesis of 1,4-Dibromobutane

Sources

Technical Notes & Optimization

Troubleshooting

optimizing GC-MS resolution for N-Butane-1,4-D2 trace detection

Technical Support Center: Optimizing GC-MS Resolution for N-Butane-1,4-D2 Trace Detection Welcome to the Advanced Applications Technical Support Center. This guide is engineered for research scientists and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing GC-MS Resolution for N-Butane-1,4-D2 Trace Detection

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the rigorous isotopic analysis of light hydrocarbons.

Detecting trace levels of N-Butane-1,4-D2 (1,4-dideuterobutane) against a massive background of protiated (unlabeled) N-Butane requires absolute precision. Because deuterated isotopologues share near-identical boiling points and polarities with their unlabeled counterparts, standard GC-MS methods often fail, resulting in co-elution, detector saturation, or poor limits of detection (LOD).

This document provides a field-proven, self-validating methodology and troubleshooting matrix to guarantee analytical integrity.

Core Methodology: Step-by-Step GC-MS Protocol

(Self-Validating System)

Step 1: Sample Introduction & Flow Path Deactivation

  • Action: Use an automated gas sampling valve (GSV) or a static headspace autosampler. Ensure the entire flow path (transfer lines, valve rotors, liners) is ultra-inert.

  • Causality: Light hydrocarbons are highly volatile; standard liquid syringe injections introduce unacceptable volumetric variability and discrimination. Ultra-inert pathways prevent active site adsorption, which disproportionately degrades the recovery of trace-level analytes.

Step 2: Chromatographic Separation (PLOT Column Selection)

  • Action: Install a Porous Layer Open Tubular (PLOT) column, specifically an Alumina (Al2O3) or Q-type (divinylbenzene) phase (e.g., 30 m × 0.32 mm ID)[1].

  • Causality: Standard Wall-Coated Open Tubular (WCOT) columns lack the retention capacity for C1-C4 hydrocarbons[2]. PLOT columns operate via gas-solid adsorption, providing the massive theoretical plate count required to resolve subtle isotopic differences.

Step 3: Cryogenic or Sub-Ambient Temperature Programming

  • Action: Set the initial oven temperature to 35°C (or sub-ambient 10°C if liquid N2/CO2 cooling is available), hold for 3 minutes, then ramp at 5°C/min to 150°C[3].

  • Causality: Maximizing the residence time of the analyte in the stationary phase at low temperatures amplifies the minute differences in Van der Waals forces between C-H and C-D bonds, enabling baseline resolution.

Step 4: MS Detection in SIM Mode

  • Action: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using Electron Ionization (EI). Target m/z 58 and 43 for unlabeled N-Butane, and m/z 60 and 44 for N-Butane-1,4-D2.

  • Validation Checkpoint: Before running trace samples, inject a natural abundance N-Butane standard. Calculate the ratio of the naturally occurring 13C-isotope (m/z 59) to the base molecular ion (m/z 58). If the ratio deviates from the theoretical ~4.4%, your detector is saturated, and the electron multiplier (EM) gain must be reduced before proceeding[4].

G S1 1. Sample Prep Gas Valve Injection S2 2. GC Separation PLOT Column (Al2O3) S1->S2 S3 3. MS Detection EI-SIM (m/z 58, 60) S2->S3 S4 4. Validation Isotope Ratio Check S3->S4

Fig 1. End-to-end self-validating GC-MS workflow for N-Butane-1,4-D2 trace detection.

Quantitative Data & Parameter Summaries

Table 1: Optimized GC-MS Parameters for Isotopic Resolution

ParameterSetting / ValueMechanistic Rationale
Column Al2O3 PLOT or Q-BOND (30m x 0.32mm)Gas-solid adsorption maximizes C4 isomer retention.
Carrier Gas Helium, Constant Flow (1.5 mL/min)Maintains optimal linear velocity across the temp ramp.
Injection Mode Split (Ratio 10:1 to 50:1)Prevents column overload and preserves sharp peak shapes.
Oven Program 35°C (hold 3 min) -> 5°C/min -> 150°CLow initial temp is critical for H/D isotope resolution.
Ionization EI, 70 eV (Optional: 15-20 eV)Lowering eV preserves the weak molecular ion [M]+.

Table 2: SIM Ion Selection Matrix

AnalyteMolecular Ion [M]+Primary FragmentFragment Origin
N-Butane (Unlabeled) m/z 58m/z 43Loss of terminal -CH3 (mass 15)
N-Butane-1,4-D2 m/z 60m/z 44Loss of terminal -CH2D (mass 16)

Troubleshooting & FAQs

Q1: My N-Butane-1,4-D2 peak is co-eluting with the unlabeled N-Butane peak, but it appears to elute slightly earlier. Is this an error? A1: No, this is a documented physical phenomenon known as the inverse chromatographic isotope effect [5]. The C-D bond is slightly shorter and has a lower polarizability than the C-H bond. Consequently, the deuterated isotopologue experiences weaker dispersive interactions (Van der Waals forces) with the stationary phase, causing it to elute faster than the protiated version[6]. To achieve baseline resolution, you must increase the partition coefficient by utilizing a highly retentive PLOT column and dropping the initial oven temperature further.

Q2: The molecular ion signal (m/z 60) for N-Butane-1,4-D2 is too weak for trace quantification. How can I improve the Limit of Detection (LOD)? A2: Aliphatic hydrocarbons like butane undergo extensive fragmentation under standard 70 eV Electron Ionization, leaving very little intact molecular ion[4]. You have two self-validating solutions:

  • Monitor Fragments: Shift your SIM method to monitor the base peak fragments. Use m/z 44 ([C3H6D]+) for the labeled compound and m/z 43 ([C3H7]+) for the unlabeled[7].

  • Soft Ionization: If your hardware permits, lower the EI energy to 15–20 eV. This "soft" EI significantly reduces fragmentation, funneling more ion current into the[M]+ molecular ions (m/z 58 and 60), thereby increasing the signal-to-noise ratio for trace detection.

Q3: I am experiencing severe baseline spiking and erratic peak tailing during the MS acquisition. What is causing this? A3: This is a hardware failure specific to PLOT columns coupled with Mass Spectrometry. The high vacuum of the MS pulls violently on the column, causing the porous stationary phase particles to shed and shoot into the MS ion source[8]. As these particles hit the hot ion source, they generate massive, erratic baseline spikes. The Fix: You must use Particle-Trapping (PT) PLOT columns, which have integrated restrictors at both ends to prevent shedding[9]. Alternatively, install a 1-2 meter uncoated, deactivated fused silica guard column between the analytical column and the MS transfer line to act as a physical particle trap.

G2 Issue Symptom: Poor Trace Sensitivity / Co-elution Cause1 Chromatographic Isotope Effect Issue->Cause1 Cause2 Excessive Fragmentation at 70 eV EI Issue->Cause2 Cause3 MS Spiking from Stationary Phase Issue->Cause3 Fix1 Lower Initial Temp (<35°C) Use High-Plate PLOT Cause1->Fix1 Fix2 Lower EI Energy (15-20 eV) or Monitor m/z 43/44 Cause2->Fix2 Fix3 Install Particle Trap (PT) or Guard Column Cause3->Fix3

Fig 2. Diagnostic logic tree for resolving common N-Butane-1,4-D2 GC-MS analytical failures.

Sources

Optimization

reducing isotopic scrambling in N-Butane-1,4-D2 chemical reactions

A Guide to Minimizing Isotopic Scrambling in Chemical Reactions Welcome to the Technical Support Center for N-Butane-1,4-D2. This guide is designed for researchers, scientists, and drug development professionals who util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Isotopic Scrambling in Chemical Reactions

Welcome to the Technical Support Center for N-Butane-1,4-D2. This guide is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to help you anticipate, diagnose, and resolve issues related to isotopic scrambling.

Isotopic integrity is paramount for the unambiguous interpretation of experimental results, whether for mechanistic studies, metabolic tracing, or as internal standards in quantitative analysis. This guide provides in-depth troubleshooting advice and validated protocols to help you maintain the positional purity of the deuterium labels in your N-Butane-1,4-D2 experiments.

Frequently Asked Questions (FAQs): The Fundamentals of Isotopic Scrambling

This section addresses the core concepts of isotopic scrambling as it pertains to N-Butane-1,4-D2.

Q1: What exactly is isotopic scrambling in the context of N-Butane-1,4-D2?

A1: Isotopic scrambling refers to the unintentional migration of deuterium atoms from their original, labeled positions (C1 and C4) to other positions within the butane molecule (i.e., C2 and C3) or their exchange with protium (¹H) from other sources in the reaction environment.[1] In an ideal experiment, the D₂-labeling at the terminal carbons would remain exclusively at those positions throughout the reaction. Scrambling compromises this positional integrity, leading to a mixture of isotopologues and a dilution of the specific labeling pattern.

Q2: Why is preventing scrambling so critical for my research?

A2: The positional information of an isotopic label is often the entire point of an experiment. Scrambling can lead to severe misinterpretation of your data:

  • Mechanistic Studies: If you are probing a C-H activation mechanism, scrambling can obscure which specific C-H bonds are involved in the rate-determining step or subsequent steps.[2]

  • Quantitative Analysis (MS): When using N-Butane-1,4-D2 as an internal standard, scrambling can lead to the formation of multiple isotopologues, potentially causing inaccurate quantification if the scrambled products are not accounted for.

Q3: What are the primary causes of deuterium scrambling in reactions involving N-Butane-1,4-D2?

A3: Scrambling is not a random process; it is driven by specific chemical mechanisms, often facilitated by the reaction conditions. Key causes include:

  • Catalyst-Mediated H/D Exchange: Many catalysts, particularly transition metals (e.g., Palladium, Platinum) and solid acids (e.g., zeolites), can activate C-H bonds.[2][4][5] This activation can be reversible, allowing for the removal of a deuteron and the subsequent addition of a proton from another source, or migration of the deuterium atom along the carbon chain through intermediates.

  • Formation of Intermediates: Reactions proceeding through intermediates like carbenium ions or metallacycles can facilitate the rearrangement of atoms within the molecule. For instance, in acid catalysis, the formation of a butyl cation can undergo hydride (or deuteride) shifts, leading to scrambling.[6][7]

  • Presence of Protic Sources: Trace amounts of water, alcohols, or acidic protons on a catalyst surface can serve as a large pool of protium (¹H).[4][8] During the reaction, these can exchange with the deuterium on the butane molecule.

  • Elevated Temperatures: Higher temperatures increase the energy of the system, making it easier to overcome the activation barriers for C-H bond cleavage and other scrambling pathways.[9][10]

Q4: How can I detect if isotopic scrambling has occurred in my experiment?

A4: A multi-pronged analytical approach is the most reliable way to confirm and quantify scrambling:

  • Mass Spectrometry (MS): In the absence of scrambling, the molecular ion of a product derived from N-Butane-1,4-D2 should show a primary peak at M+2 (where M is the mass of the unlabeled product). The appearance of a significant M+1 peak or a distribution of isotopologues is a strong indicator of scrambling.[1] However, MS alone does not reveal the location of the scrambling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for determining the precise location of isotopic labels.

    • ¹H NMR: In a perfectly labeled product, you would expect to see a significant reduction or complete absence of signals corresponding to the C1 and C4 positions. The appearance of signals in these regions indicates back-exchange with protium.

    • ²H NMR: This technique directly observes the deuterium atoms. Signals corresponding to the C2 and C3 positions would be direct evidence of deuterium migration.

    • ¹³C NMR: The coupling patterns in ¹³C NMR are affected by whether a carbon is bonded to H or D. Changes in these patterns can provide further evidence of scrambling.[1][11]

Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose the cause of scrambling based on your experimental observations.

Symptom Observed Potential Root Cause(s) Recommended Actions & Solutions
High M+1 peak in Mass Spectrum; low M+2 intensity. 1. Contamination with protic species: Trace water in solvents, reagents, or on catalyst surfaces is a common culprit.[4] 2. Inefficient reaction: Incomplete consumption of an unlabeled starting material can contribute to the M peak, skewing ratios.Solution 1: Rigorously dry all solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Perform reactions under a dry, inert atmosphere (N₂ or Ar).[1] Solution 2: Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.[1]
NMR analysis shows deuterium at C2/C3 positions. 1. Catalyst-induced isomerization/migration: The catalyst is actively facilitating the movement of deuterium along the carbon backbone. This is common with strong acid catalysts or certain transition metals.[5][6] 2. High reaction temperature: Elevated temperatures can provide enough energy for reversible C-H activation and rearrangement pathways to become significant.[10][12]Solution 1: Screen alternative catalysts known for lower H/D exchange activity. For metal catalysts, consider modifying the ligands or support material. For acid catalysts, try a milder option.[13] Solution 2: Lower the reaction temperature. Run a temperature optimization study to find the lowest possible temperature that still affords a reasonable reaction rate.
Low overall deuterium incorporation in the final product. 1. Exchange with protic solvent: If using a protic solvent (e.g., methanol, water), extensive H/D exchange is likely.[8][14] 2. Catalyst pre-treatment: The catalyst itself may contain exchangeable protons (e.g., hydroxyl groups on silica or alumina supports).[4]Solution 1: Switch to an aprotic solvent (e.g., THF, dioxane, toluene) that has been rigorously dried. If a protic solvent is unavoidable, consider using its deuterated analogue (e.g., D₂O, CD₃OD), but be aware of potential solvent isotope effects.[8][15] Solution 2: Pre-treat the catalyst. This can involve heating under vacuum to remove adsorbed water or pre-treating with a deuterated reagent to exchange labile protons for deuterons before introducing the N-Butane-1,4-D2.
Results are inconsistent between runs. 1. Atmospheric moisture: Inconsistent exposure to air during setup can introduce variable amounts of water. 2. Solvent/reagent quality: Using solvents from a bottle that has been opened multiple times can lead to increased water content over time.[1]Solution 1: Standardize your experimental setup procedure to minimize atmospheric exposure. Use Schlenk line or glovebox techniques. Solution 2: Use freshly opened bottles of anhydrous solvents or purify/dry the solvent immediately before each use.
Fragmentation in MS/MS shows scrambled deuterium. 1. Gas-phase scrambling: The scrambling is not happening during the reaction but in the mass spectrometer itself. Collisional heating during ionization or transport can induce H/D migration in the gas phase.[16][17]Solution 1: Optimize MS source conditions. Use "softer" ionization techniques and minimize ion heating parameters (e.g., lower collision energy, lower source temperatures).[18] Solution 2: Consult your instrument's manual for guidance on minimizing in-source fragmentation and exchange.
Preventative Strategies & Experimental Protocols

Proactive measures are the most effective way to combat isotopic scrambling. Below are detailed protocols for minimizing scrambling at critical stages of your experiment.

Protocol 1: Rigorous Solvent and Reagent Preparation

The rationale here is to eliminate external sources of protium that can exchange with your deuterium labels.

  • Solvent Selection: Prioritize high-purity, anhydrous aprotic solvents (e.g., Toluene, THF, Hexane, Dioxane).

  • Drying Solvents:

    • For common solvents, use activated 3Å or 4Å molecular sieves. Add the sieves to the solvent and allow them to sit for at least 24 hours before use.

    • For ultimate purity, distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers; calcium hydride for hydrocarbons and chlorinated solvents) under an inert atmosphere.

  • Reagent Handling:

    • Use freshly opened reagents whenever possible.

    • Store hygroscopic (water-absorbing) reagents in a desiccator.

    • Handle all reagents under an inert atmosphere.

Protocol 2: Catalyst Pre-Treatment and Handling

Many catalysts, especially heterogeneous ones, have surfaces rich in protic sites (e.g., -OH groups) or adsorbed water.[4] This protocol aims to passivate or remove these sites.

  • Thermal Activation (for solid catalysts):

    • Place the catalyst in a flask connected to a high-vacuum line.

    • Heat the catalyst gently with a heat gun while under vacuum for 1-2 hours to drive off physisorbed water. Allow to cool to room temperature under vacuum before backfilling with inert gas.

    • Causality: This process removes the most labile water and hydroxyl groups from the catalyst surface, which are primary sources of protium for H/D exchange.

  • Deuterium Passivation:

    • After thermal activation, expose the catalyst to a low pressure of D₂ gas or a deuterated solvent vapor at a slightly elevated temperature. This will exchange the remaining active protic sites for deuterons.

    • Evacuate the passivation agent before introducing the main reactants.

    • Causality: This step replaces the problematic ¹H atoms on the catalyst surface with benign ²H atoms, effectively "camouflaging" the catalyst to prevent it from diluting the isotopic label of the substrate.

Diagram: Troubleshooting Workflow for Isotopic Scrambling

This flowchart provides a logical path from initial observation to final resolution.

G start Symptom: Unexpected Isotopic Distribution (e.g., MS, NMR) check_ms Is scrambling seen in MS/MS fragmentation? start->check_ms gas_phase Cause: Gas-Phase Scrambling check_ms->gas_phase Yes reaction_phase Cause: Reaction-Phase Scrambling check_ms->reaction_phase No solution_ms Solution: Optimize MS Conditions (Softer ionization, lower energy) gas_phase->solution_ms check_nmr NMR shows D at C2/C3? reaction_phase->check_nmr migration Cause: Catalyst-Induced Migration or High Temperature check_nmr->migration Yes back_exchange Cause: Back-Exchange with Protium check_nmr->back_exchange No (Implies general H/D exchange) solution_migration Solution: Lower Temperature, Screen Catalysts migration->solution_migration check_source Identify Protium Source back_exchange->check_source solvent Source: Protic Solvent/Reagents check_source->solvent Solvent/Reagents catalyst Source: Catalyst Surface/Water check_source->catalyst Catalyst solution_solvent Solution: Use Anhydrous Aprotic Solvents, Purify Reagents solvent->solution_solvent solution_catalyst Solution: Pre-Treat/Dry Catalyst catalyst->solution_catalyst

Caption: A decision tree for diagnosing the source of isotopic scrambling.

Diagram: Simplified Mechanism of Scrambling on a Metal Catalyst

This diagram illustrates a potential pathway for how a deuterium atom can migrate from C4 to C3.

G cluster_0 Reaction Coordinate A H₃C-CH₂-CH₂-CD₂H (N-Butane-1,4-D2) B H₃C-CH₂-CH-CD₂H       |      [M] (C-H Activation at C3) A->B + [M] - H₂ C H₃C-CH₂-CD-CHD       |      [M] (β-Deuteride Elimination/Insertion) B->C Reversible Rearrangement D H₃C-CH₂-CDH-CH₂D (Scrambled Butane) C->D + H₂ - [M]

Caption: A plausible pathway for D-migration via metallacycle intermediates.

References
  • Thermal H/D exchange in polar ice – deuteron scrambling in space. Monthly Notices of the Royal Astronomical Society. [Link]

  • Hydrogen–deuterium exchange - Wikipedia. Wikipedia. [Link]

  • Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite - NSF PAR. National Science Foundation Public Access Repository. [Link]

  • Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds with deuterium gas over palladium catalysts - University of Surrey. University of Surrey. [Link]

  • Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments | Analytical Chemistry. ACS Publications. [Link]

  • A Survey of the Mechanisms in Catalytic Isomerization of Alkanes - ResearchGate. ResearchGate. [Link]

  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC. National Center for Biotechnology Information. [Link]

  • Investigation of the mechanism of n-butane oxidation on vanadium phosphorus oxide catalysts: evidence from isotopic labeling studies - PubMed. National Center for Biotechnology Information. [Link]

  • Outstanding Mechanistic Questions in Heterogeneous Catalysis | The Journal of Physical Chemistry B. ACS Publications. [Link]

  • Solvent Isotope Effect | Chem-Station Int. Ed. Chem-Station. [Link]

  • Ligand Accelerated Hydrogen Isotope Exchange: Switching C-H Activation from Functionalization Towards C-D Bond Formation - ChemRxiv. ChemRxiv. [Link]

  • Mechanism of Skeletal Isomerization of n-Butane Using 1,4-13C2-n-Butane on Solid Strong Acids - ResearchGate. ResearchGate. [Link]

  • Solvent Deuterium Isotope Effects of Substrate Reduction by Nitrogenase from Azotobacter vinelandii - PMC. National Center for Biotechnology Information. [Link]

  • Deuterium Oxide Solvent Isotope Effects in the Nucleophilic Reactions of Phenyl Esters. OSTI.GOV. [Link]

  • A simple test to detect hydrogen/deuterium scrambling during gas-phase peptide fragmentation - PubMed. National Center for Biotechnology Information. [Link]

  • Measuring the Hydrogen/Deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry: Overcoming Gas-Phase Hydrogen/Deuterium Scrambling | Request PDF. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Synthesized N-Butane-1,4-D2

Welcome to the technical support center for the purification of N-Butane-1,4-D2. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-Butane-1,4-D2. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable deuterated alkane. The purity of your N-Butane-1,4-D2 is paramount for its application in mechanistic studies, as an isotopic tracer, or as a building block in complex syntheses. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter.

Section 1: Initial Assessment & Impurity Profiling

Before any purification attempt, a thorough analysis of your crude product is essential. This initial characterization dictates the most effective purification strategy, saving time and preventing sample loss. The primary goal is to identify both chemical and isotopic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before I attempt to purify my crude N-Butane-1,4-D2 sample?

A1: The foundational step is to create a comprehensive impurity profile. Do not proceed with purification "blindly." The two most critical parameters to assess are chemical purity and isotopic purity .[1] You must identify the nature and approximate quantity of all contaminants.

  • Chemical Purity refers to the absence of other molecular species.

  • Isotopic Purity refers to the percentage of the compound that contains deuterium at the desired positions and the absence of molecules with incorrect deuterium incorporation.[2]

We recommend using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on your crude sample.

  • GC-MS is invaluable for separating and identifying volatile chemical impurities, such as residual solvents, starting materials, and reaction by-products. It also provides an initial assessment of isotopic distribution by analyzing the mass-to-charge ratios of the parent ions.[3]

  • ¹H and ²H NMR spectroscopy are essential for confirming the precise location of the deuterium labels and quantifying the degree of deuteration. The reduction or absence of signals in the ¹H NMR spectrum at the 1 and 4 positions, coupled with corresponding signals in the ²H NMR spectrum, confirms successful labeling.[2]

G crude Crude N-Butane-1,4-D2 Sample split1 crude->split1 gcms Analysis 1: GC-MS split1->gcms nmr Analysis 2: NMR (¹H & ²H) split1->nmr data_gcms Identify Volatile Chemical Impurities & Isotopic Distribution gcms->data_gcms data_nmr Confirm Deuterium Position & Quantify Isotopic Enrichment nmr->data_nmr profile Comprehensive Impurity Profile data_gcms->profile data_nmr->profile strategy Select Purification Strategy (pGC, Distillation, Scrubbing) profile->strategy

Caption: Initial analytical workflow for crude N-Butane-1,4-D2.

Q2: What are the common chemical and isotopic impurities I should anticipate?

A2: Impurities are almost always a direct consequence of the synthetic route. Knowing your synthesis allows you to predict the likely contaminants.

Impurity TypeCommon ExamplesProbable Origin / Synthetic RouteRecommended Analytical Technique
Isotopic Protio n-butane (C₄H₁₀)Incomplete deuteration; presence of protic sources (H₂O).[4]GC-MS, ¹H NMR
Under-deuterated species (e.g., C₄H₉D)Insufficient deuterating reagent or reaction time.[2]GC-MS
H/D ScramblingIsotopic exchange due to harsh reaction conditions (high temp, acid/base).[1][2]²H NMR, High-Resolution MS
Chemical Butene Isomers (1-butene, 2-butene)Elimination side reactions, especially if starting from 1,4-dihalobutanes.[5]GC-MS
IsobutaneIsomerization of the butane backbone, often catalyzed by acid.[6]GC-MS
Tetrahydrofuran (THF)Cyclization of 1,4-butanediol precursor, especially under acidic conditions.GC-MS, ¹H NMR
Solvents & ReagentsResidual solvents (e.g., ether, pentane) or unreacted starting materials.[7][8]GC-MS, ¹H NMR

Section 2: Troubleshooting Preparative Gas Chromatography (pGC)

For achieving high chemical and isotopic purity of a volatile, non-polar compound like N-Butane-1,4-D2, preparative Gas Chromatography (pGC) is often the most powerful and precise method available.[9][10] It excels at separating components with very similar physical properties, such as isomers and isotopologues.[11][12]

Frequently Asked Questions (FAQs)

Q1: I'm using pGC, but my isotopic purity isn't improving. Why is the deuterated product co-eluting with the non-deuterated version?

A1: This is a common and significant challenge. The boiling points of n-butane (-0.5°C) and its deuterated isotopologues are nearly identical, making separation difficult. However, subtle differences arising from the kinetic isotope effect can be exploited.[1]

  • Cause - Inadequate Column Resolution: The stationary phase of your column may not be suitable. For non-polar alkanes, you need a column that can effectively separate based on minor differences in molecular interactions.

  • Solution - Optimize Your Column and Method:

    • Column Selection: Use a long (50m or greater) capillary column with a non-polar or intermediate-polarity stationary phase. A thick film can increase retention and improve separation. Alumina PLOT columns are excellent for separating light hydrocarbons and their isomers.[13]

    • Temperature Programming: Do not run the separation isothermally. Start at a sub-ambient temperature (e.g., 0°C or even lower if your instrument allows) and use a very slow temperature ramp (e.g., 1-2°C/min). This will maximize the differential migration of the isotopologues along the column.

    • Carrier Gas Flow: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to achieve the highest column efficiency. Slower flow rates often increase resolution, though they also increase run times.

Q2: My chromatogram shows significant peak tailing, which is ruining my separation. What's causing this?

A2: Peak tailing is often a sign of undesirable interactions between your sample and the GC system.[14][15]

  • Cause 1 - Column Overload: You are injecting too much sample for the column's capacity. The stationary phase becomes saturated, leading to a non-ideal "tailing" peak shape.

  • Solution: Reduce your injection volume. pGC is a trade-off between purity and throughput. You may need to perform multiple smaller injections to achieve the desired purity.

  • Cause 2 - Active Sites: There may be active sites (e.g., exposed silica) in your injector, column, or connections that are interacting with your analyte. While butane is relatively inert, these sites can still degrade peak shape.

  • Solution: Ensure your entire flow path is properly deactivated. Use a deactivated liner in your injector and ensure the column itself has not been damaged.

Q3: How do I efficiently collect the purified N-Butane-1,4-D2 after it elutes from the column?

A3: Effective fraction collection is critical to avoid losing your valuable purified product.[10]

  • Cause - Inefficient Trapping: N-Butane-1,4-D2 is a gas at room temperature. If your collection trap is not cold enough, the sample will simply pass through as a gas and be lost.

  • Solution - Cryogenic Trapping: Use a collection trap cooled with liquid nitrogen (-196°C). This will ensure the butane condenses and freezes instantly.

    • Pro-Tip: To prevent the formation of fine aerosols that can be swept away by the carrier gas, place a small plug of deactivated glass wool inside the trap. This provides a high-surface-area for condensation to occur, improving trapping efficiency.

Experimental Protocol: Preparative GC for N-Butane-1,4-D2 Purification

This protocol provides a starting point for optimization.

  • System Preparation:

    • Install a suitable capillary column (e.g., Agilent CP-Al2O3/Na2SO4 PLOT, 50m x 0.53mm).[13]

    • Condition the column according to the manufacturer's instructions to remove contaminants.

    • Perform a leak check on the entire system. Leaks are a major source of baseline noise and poor performance.[16]

  • Method Setup:

    • Injector: Set to 150°C. Use a splitless injection for initial runs to maximize analyte transfer to the column, then optimize the split ratio as needed.

    • Carrier Gas: Helium at a constant flow rate (e.g., 5 mL/min).

    • Oven Program:

      • Initial Temperature: 10°C, hold for 5 minutes.

      • Ramp: 2°C/min to 170°C.

      • Hold at 170°C for 10 minutes (or until all components have eluted).

    • Detector (FID): Set to 250°C.

  • Sample Injection & Collection:

    • Cool the sample cylinder containing the crude N-Butane-1,4-D2 to ensure it is in the liquid phase for easy withdrawal with a gas-tight syringe.

    • Inject a small volume (e.g., 1-5 µL) to assess the separation.

    • Prepare a U-tube or similar collection trap by immersing it in a dewar of liquid nitrogen.

    • Monitor the detector signal. As the desired peak for N-Butane-1,4-D2 begins to elute, divert the column effluent to the collection trap.

    • Stop collection as the peak returns to baseline to avoid collecting trailing impurities.

  • Recovery:

    • Once collection is complete, seal the trap.

    • Remove the trap from the liquid nitrogen and allow it to warm to room temperature. The purified butane will vaporize.

    • Transfer the purified gas to a clean, evacuated sample cylinder.

G start Start pGC Optimization run Perform Initial pGC Run (Slow Ramp, Non-Polar Column) start->run check Analyze Chromatogram: Co-elution or Tailing? run->check good Separation is Adequate check->good No tailing Peak Tailing Observed check->tailing Tailing coelution Co-elution of Isotopes check->coelution Co-elution collect Proceed with Fraction Collection (Cryogenic Trapping) good->collect sol_tailing Reduce Injection Volume Check for System Leaks/Active Sites tailing->sol_tailing sol_coelution Decrease Temp Ramp Rate Use Longer Column Optimize Carrier Gas Flow coelution->sol_coelution rerun1 Re-run Analysis sol_tailing->rerun1 rerun2 Re-run Analysis sol_coelution->rerun2 rerun1->run rerun2->run

Caption: Logical workflow for troubleshooting pGC separation.

Section 3: Troubleshooting Bulk & Chemical Purification Methods

While pGC offers the highest precision, it is not always practical for larger quantities or for removing specific, highly reactive impurities. In these cases, bulk gas purification techniques are more appropriate.

Frequently Asked Questions (FAQs)

Q1: My sample is heavily contaminated with butene isomers from the synthesis. How can I remove these reactive impurities?

A1: This is an ideal scenario for a chemical scrubber . A chemical scrubber passes the gas mixture through a liquid solution that reacts selectively with the impurity, removing it from the gas stream.[17] Alkenes (butenes) are much more reactive than alkanes (butane).

  • Cause: Butenes are common by-products of elimination reactions. Their presence compromises the chemical purity of your sample.

  • Solution - Bromine or Permanganate Scrubber:

    • Setup: Create a gas washing bottle (bubbler). Fill it with a dilute solution of bromine in an inert solvent (like carbon tetrachloride) or an aqueous solution of potassium permanganate (KMnO₄).

    • Mechanism: As your crude gas bubbles through the solution, the butenes will undergo an addition reaction with the bromine or be oxidized by the permanganate, effectively trapping them in the liquid phase. The unreactive N-Butane-1,4-D2 will pass through unchanged.

    • Safety: Perform this in a well-ventilated fume hood. Bromine is highly corrosive and toxic.

    • Post-Scrubbing: Pass the gas through a second bubbler containing a drying agent (like concentrated sulfuric acid, with caution) or a drying tube packed with anhydrous calcium chloride to remove any co-transferred solvent or water.

Q2: How do I remove trace amounts of water or protic solvents from my final product?

A2: Residual water or other protic solvents (like methanol) are detrimental as they can serve as a source of protons (¹H), potentially compromising the isotopic purity of your sample in future applications or even causing H/D back-exchange under certain conditions.[4]

  • Cause: Water can be introduced during the reaction workup or from atmospheric exposure.

  • Solution - Desiccant Tube or Cold Trap:

    • Desiccant Tube: The simplest method is to pass the final gas stream through a tube packed with a high-capacity desiccant such as Drierite™ (anhydrous calcium sulfate) or molecular sieves (4Å).

    • Cold Trap: For ultimate dryness, pass the gas through a trap held at a temperature low enough to freeze out water (e.g., a dry ice/acetone bath at -78°C) but not so low that it condenses your butane product. This differential condensation is highly effective.

Section 4: Final Purity Assessment

After every purification step, you must re-analyze the sample to confirm the removal of impurities and quantify the final purity.

Q1: How can I be certain of the chemical and isotopic purity of my final N-Butane-1,4-D2 sample?

A1: A multi-technique approach is required for absolute confidence.

  • Final Chemical Purity: Run the purified sample on an analytical GC-MS. The resulting chromatogram should show a single, sharp peak. The mass spectrum of this peak should correspond to the correct molecular weight for N-Butane-1,4-D2 (C₄H₈D₂). The absence of other peaks confirms high chemical purity.[3]

  • Final Isotopic Purity & Positional Integrity:

    • ¹H NMR: Acquire a high-resolution proton NMR spectrum. You should observe a significant reduction or complete disappearance of the signals corresponding to the protons at the 1 and 4 positions. Integration of the remaining signals versus an internal standard can quantify the level of deuteration.

    • ²H NMR: A deuterium NMR spectrum should show a clear signal at the chemical shift corresponding to the 1 and 4 positions, confirming that the deuterium is in the correct location. This is the definitive proof of positional integrity.[2]

    • High-Resolution Mass Spectrometry (HRMS): This technique can resolve the masses of C₄H₈D₂ vs. C₄H₉D₁ vs. C₄H₁₀, providing a quantitative distribution of the isotopologues and thus a precise value for isotopic enrichment.[1][2]

Q2: My final NMR analysis shows that the deuterium has "scrambled" to other positions on the butane chain. What could have caused this during purification?

A2: Isotopic scrambling is the undesired migration of isotopes within a molecule.[1] If you observe this after purification but it wasn't present in the crude material, your purification conditions are the culprit.

  • Cause: Exposure to acidic or basic media, or high temperatures, especially in the presence of certain catalytic surfaces (like some metals or supports), can promote H/D exchange. For example, passing the gas through a strongly acidic scrubber or overheating the pGC column could potentially lead to scrambling.

  • Solution - Use Inert Conditions: If scrambling is a problem, ensure all purification steps are performed under neutral, aprotic conditions.

    • Avoid acidic or basic chemical scrubbers.

    • Use well-deactivated liners and columns in your GC.

    • Keep purification temperatures as low as reasonably possible to achieve the required separation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Han, Y., et al. (2022). Efficient separation of butane isomers via ZIF-8 slurry on laboratory- and pilot-scale. Nature Communications. [Link]

  • BenchChem. (2025).
  • Yan, X., et al. (2013). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science. [Link]

  • SciSpace. (2013). Preparative gas chromatography and its applications. [Link]

  • ResearchGate. (2022). Separation of butane isomers using a novel ZIF-8 slurry with extremely high efficiency: from laboratory study to industrial pilot test. [Link]

  • Tosti, S., et al. (2023). Gas Chromatography and Thermal Cycling Absorption Techniques for Hydrogen Isotopes Separation in Water Detritiation Systems. MDPI. [Link]

  • Semantic Scholar. (2013). Preparative gas chromatography and its applications. [Link]

  • Google Patents. (N.d.).
  • Google Patents. (N.d.).
  • ResearchGate. (N.d.). Preparative gas chromatography. [Link]

  • PM Engineering. (N.d.). Chemical scrubbers. [Link]

  • SynthesisIn. (N.d.). Preparation of 1,4-dichlorobutane. [Link]

  • Haarslev. (N.d.). Chemical Scrubber. [Link]

  • Technology Networks. (2025). GC Troubleshooting: Common Issues & How to Fix Them. [Link]

  • Agilent. (2011). Analysis of butenes in butane on an Agilent UltiMetal PLOT column. [Link]

  • Ataman Kimya. (N.d.). BUTANE-1,4-DIOL. [Link]

  • Google Patents. (N.d.). Process for the production of butane-1,4-diol.
  • European Patent Office. (2022). PROCESS FOR 1-BUTENE PRODUCTION FROM N-BUTANE DEHYDROGENATION THROUGH EFFICIENT DOWNSTREAM SEPARATIONS. [Link]

  • The Lab Depot. (2025). Why Is Gas Chromatography Essential for Natural Gas Analysis?[Link]

  • ACS Publications. (2023). Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated at the Benzylic Position. [Link]

  • Bionomic Industries Inc. (N.d.). Wet Scrubber Systems. [Link]

  • EnviroTech Online. (2025). What are chemical scrubbers? Removing hazardous gases to reduce air pollution. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Google Patents. (N.d.). Process for conversion of normal butane to isobutane.

Sources

Optimization

safe handling and storage protocols for volatile N-Butane-1,4-D2

Welcome to the technical support guide for N-Butane-1,4-D2. This resource is designed for our valued partners in research, science, and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Butane-1,4-D2. This resource is designed for our valued partners in research, science, and drug development. As a deuterated analogue of n-butane, this compound is a powerful tool in mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry. However, its volatile and flammable nature necessitates stringent safety protocols.

This guide provides direct, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to empower you to handle and store this valuable reagent with the highest degree of safety and scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is N-Butane-1,4-D2 and how does it differ from standard n-Butane?

N-Butane-1,4-D2 is a form of n-butane where two hydrogen atoms, one on each of the terminal carbon atoms (positions 1 and 4), have been replaced with deuterium (D), a stable isotope of hydrogen.

  • Chemical Identity: Its primary chemical properties and hazards are dictated by the butane backbone, making it an extremely flammable, colorless gas under pressure.[1]

  • Isotopic Distinction: The key difference is its increased molecular weight (approx. 60.14 g/mol vs. 58.12 g/mol for n-butane) due to the two deuterium atoms.[2][3] This mass shift is the entire basis for its utility in mass spectrometry-based quantitative analysis, where it can be easily distinguished from its non-deuterated counterpart.[4]

  • Reactivity: The Carbon-Deuterium (C-D) bond is slightly stronger than the Carbon-Hydrogen (C-H) bond, which can sometimes lead to a "kinetic isotope effect" where reactions involving the C-D bond are slower.[5] This is a critical consideration in reaction mechanism studies.

Q2: What are the primary hazards associated with N-Butane-1,4-D2?

The hazards are virtually identical to those of n-butane. You must address three primary risk categories:

  • Extreme Flammability: N-Butane-1,4-D2 is an extremely flammable gas.[6] It can form explosive mixtures with air and can be ignited by sparks, open flames, hot surfaces, or static electricity.[7][8]

  • Gas Under Pressure: The compound is supplied as a liquefied gas under pressure in cylinders.[6] These cylinders may rupture or explode if heated.[7]

  • Health Hazards:

    • Asphyxiation: In high concentrations, the gas can displace oxygen in the air, leading to dizziness, loss of consciousness, and rapid suffocation.[7][9]

    • Frostbite (Cryogenic Burns): Direct contact with the expanding liquid or gas can cause severe frostbite.[7][10]

Q3: What are the correct long-term storage conditions for N-Butane-1,4-D2 cylinders?

Proper storage is crucial for both safety and maintaining the compound's integrity.

  • Location: Store cylinders in a cool, dry, well-ventilated, and secured area designated for flammable gases.[1][11] The storage location should be away from heat sources, ignition sources (sparks, open flames), and incompatible materials, especially oxidizing agents.[12][13] Outside or detached storage is preferred.[11]

  • Temperature: Cylinder temperatures should not exceed 52 °C (125 °F).[6] A dedicated, temperature-controlled gas cabinet is the ideal solution.

  • Securing: Cylinders must always be stored in an upright position and firmly secured with a non-combustible strap or chain to prevent them from falling or being knocked over.[12][14]

  • Integrity: Keep the valve protection cap in place until the cylinder is ready for use.[7] Store full and empty cylinders separately.[7]

ParameterRecommended ConditionRationale
Location Flammable gas cabinet or designated, well-ventilated area.Prevents accumulation of flammable vapors and isolates from ignition sources.[12]
Temperature Do not exceed 52 °C (125 °F); ideally <30°C.[1][6]Prevents dangerous pressure buildup inside the cylinder.
Proximity Segregate from oxidizers by at least 20 feet or a fire-rated wall.Prevents violent reactions in case of a leak.[14]
Orientation Upright and secured with chain or strap.Prevents cylinder damage and valve shearing.[12]
Q4: How do I properly dispose of an empty or partially used N-Butane-1,4-D2 cylinder?

Disposal must be handled as hazardous waste.

  • Never Vent: Do not attempt to vent residual gas into the atmosphere.

  • Follow Regulations: Dispose of the cylinder and any residual waste material at an approved waste treatment facility in accordance with all applicable local, provincial, and federal regulations.[11]

  • Supplier Take-Back: Contact your chemical supplier. Many suppliers have programs for returning empty or partially used cylinders. This is often the safest and most compliant method.

  • Labeling: Ensure the cylinder remains clearly labeled. Do not remove or deface hazard labels. An "empty" cylinder still contains residual gas and pressure, posing a significant hazard.[15]

Troubleshooting Guide

Scenario 1: I detect a faint, unpleasant odor near my gas cylinder or experimental setup.

Cause: This almost certainly indicates a gas leak. While butane is often described as odorless, an odorant is frequently added for leak detection.[16] Do not ignore this sign.

Immediate Actions:

  • Do Not Create Ignition Sources: Do not operate light switches, unplug equipment, or use a cell phone in the immediate area.

  • Stop the Flow (If Safe): If you are trained and it is safe to do so, close the main valve on the cylinder.

  • Ventilate: Increase ventilation in the area by opening a window (if it doesn't create a spark risk) or ensuring the fume hood is operating at maximum capacity.

  • Evacuate: Leave the immediate area.

  • Alert: Inform your lab manager or safety officer immediately.

Workflow: Leak Emergency Response

LeakResponse start Suspected Leak (Odor / Alarm) no_ignition EXTINGUISH & ELIMINATE ALL IGNITION SOURCES start->no_ignition Immediate Action stop_flow Stop Gas Flow (Only if trained and safe) no_ignition->stop_flow ventilate Ventilate Area (e.g., fume hood) stop_flow->ventilate evacuate EVACUATE Immediate Area ventilate->evacuate alert Alert Supervisor & Contact Emergency Services evacuate->alert

Caption: Immediate actions for a suspected gas leak.

Scenario 2: My cylinder is a lecture bottle at low pressure. How do I safely withdraw the gas?

Cause: Many deuterated gases are supplied in small lecture bottles, sometimes at or slightly above atmospheric pressure.[4] This requires a different approach than high-pressure cylinders. The supplier C/D/N Isotopes explicitly states a vacuum line is required for some of their N-Butane-1,4-D2 packaging.[2]

Protocol:

  • Secure the Cylinder: Ensure the lecture bottle is clamped securely in an upright position inside a fume hood.

  • Select Correct Fittings: Use a regulator and tubing (e.g., stainless steel) compatible with flammable gases. Ensure all fittings are clean and free of grease or oil.

  • Connect to System: Connect the lecture bottle outlet to your experimental apparatus or vacuum line system.

  • Leak Check: Before opening the cylinder valve, perform a leak check on your connections. This can be done by evacuating your system and ensuring it holds a vacuum.

  • Withdrawal: Gently open the cylinder valve. As the internal pressure is low, you will likely need to use a vacuum pump to pull the gas from the cylinder into your system or a pre-evacuated sample vessel.

  • Shutdown: When finished, close the cylinder valve first, then vent your system appropriately.

Workflow: Safe Dispensing from a Lecture Bottle

DispensingWorkflow start 1. Secure Cylinder in Fume Hood connect 2. Attach Regulator & Vacuum-Rated Tubing start->connect leak_check 3. Perform System Leak Check (Vacuum) connect->leak_check leak_check->connect Fail open_valve 4. Open Cylinder Valve leak_check->open_valve Pass withdraw 5. Withdraw Gas Using Vacuum open_valve->withdraw shutdown 6. Close Cylinder Valve, Then System Valves withdraw->shutdown end Procedure Complete shutdown->end

Caption: Step-by-step workflow for safe gas withdrawal.

Scenario 3: My quantitative results are inconsistent. Could the isotopic purity of my N-Butane-1,4-D2 standard be compromised?

Cause: Yes, this is a critical concern for anyone using deuterated standards. While the C-D bond is stable, improper handling or storage can lead to Hydrogen-Deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from the environment.[5] This lowers the isotopic purity and will directly impact the accuracy of your quantification.

Troubleshooting Steps:

  • Review Solution Preparation: Was the standard prepared in an aprotic solvent (e.g., hexane, dichloromethane)? Using protic solvents like water or methanol, especially at non-neutral pH, significantly increases the risk of H-D exchange.[5]

  • Check Storage of Working Solutions: Working solutions of the standard should be stored at low temperatures (2-8°C for short-term, -20°C or colder for long-term) and protected from light.[5] Storing solutions at room temperature on a benchtop can accelerate degradation or exchange.

  • Prepare a Fresh Standard: The most reliable way to rule out standard degradation is to prepare a fresh working solution from the source cylinder and re-run your analysis. Compare the results from the new and old standards.

  • Verify Source Integrity: If fresh standards still give poor results, and you have ruled out instrument issues, contact the supplier. While rare, issues with the source cylinder are possible.

References

  • n-Butane Safety Data Sheet. (2015). Keyera Health and Safety.

  • Extremely flammable gas - SAFETY DATA SHEET. (2025). Airgas.

  • N-Butane - SAFETY DATA SHEET. (2015). MESA Specialty Gases & Equipment.

  • Chemical Handling and Storage Section 6. University of Toronto Scarborough.

  • n-Butane - Safety Data Sheet. (2024). Chengdu Hongjin Chemical Co.,Ltd.

  • N-BUTANE-1,4-D2 — Chemical Substance Information. NextSDS.

  • 1,4-Butanediol | HO(CH2)4OH | CID 8064. PubChem, National Center for Biotechnology Information.

  • Safe handling of compressed gases. University of South Carolina.

  • Flammable and Combustible Liquid Safety. Oklahoma State University.

  • Chemical and Compressed Gas Safety. University of Montana.

  • n-Butane (Compressed) - Safety Data Sheet. (2017). Air Liquide Canada.

  • n-Butane - Safety Data Sheet. (2026). ChemicalBook.

  • Safety Data Sheet - N-Butane. (2025). Purity Cylinder Gases.

  • Laboratory Safety Manual - Chapter 10: Fire Safety. University of North Carolina at Chapel Hill.

  • Safety Data Sheet n-Butane. Rosneft Deutschland.

  • n-Butane Gas Properties. Linde Gas.

  • n-Butane - Gas Encyclopedia. Air Liquide.

  • What are the storage conditions for butane? (2025). Pushine Chemical.

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (2025). BenchChem.

  • SAFETY DATA SHEET - 1,4-Butanesultone. (2009). Fisher Scientific.

  • Butane-d10 D 98atom 7582-04-9. MilliporeSigma.

  • Precautions for storage and handling of butane. (2020). Sirloong Chemical.

  • n-Butane-1,4-d2 (gas). C/D/N Isotopes.

  • How to Dispose of Butane and Other Solvents. (2021). GAIACA.

  • Normal Butane Thermophysical Property Tables. (2019). ASTM International.

  • Mechanism of n-butane skeletal isomerization on H-mordenite and Pt/H-mordenite. NSF PAR.

  • Mechanism of Skeletal Isomerization of n-Butane Using 1,4-13C2-n-Butane on Solid Strong Acids. ResearchGate.

  • BUTANE-1,4-DIOL. Ataman Kimya.

  • Two reaction mechanism for n-butane reactivity. ResearchGate.

Sources

Troubleshooting

minimizing isotopic impurities in commercial N-Butane-1,4-D2 batches

Title: Technical Support Center: N-Butane-1,4-D2 Isotopic Purity & Troubleshooting Introduction Welcome to the Application Scientist Support Center. For drug development professionals conducting kinetic isotope effect (K...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: N-Butane-1,4-D2 Isotopic Purity & Troubleshooting

Introduction Welcome to the Application Scientist Support Center. For drug development professionals conducting kinetic isotope effect (KIE) studies or utilizing stable isotope-labeled internal standards (SILS) for quantitative mass spectrometry, the isotopic fidelity of N-Butane-1,4-D2 is paramount. This guide provides self-validating protocols, root-cause analyses, and proven methodologies to minimize isotopic and chemical impurities during the synthesis and handling of commercial batches.

Section 1: Synthesis & Scrambling Troubleshooting (FAQ)

Q1: My N-Butane-1,4-D2 batch shows significant D1 (under-deuterated) and D3 (over-deuterated) isotopologues. What is the root cause? A1: This is a classic symptom of isotopic scrambling caused by reversible β -hydride elimination. If your synthesis relies on the catalytic deuteration of 1,3-butadiene or but-2-yne using transition metals (e.g., Pd/C or Pt) and D2​ gas, the metal surface acts as a reservoir for H/D exchange[1]. The catalyst does not distinguish perfectly between adding a deuterium and abstracting an existing hydrogen, leading to a statistical mixture of isotopologues. Causality-Driven Solution: To achieve >98% isotopic purity, abandon transition-metal-catalyzed hydrogenation. Instead, utilize an SN​2 displacement strategy. Reacting 1,4-dibromobutane with a super-stoichiometric excess of Lithium Aluminum Deuteride ( LiAlD4​ ) in anhydrous ether ensures strictly regioselective deuterium incorporation at the 1 and 4 positions without scrambling the C2/C3 protons.

Q2: GC-MS confirms my batch is predominantly m/z 60 (D2), but 2H NMR indicates deuterium presence at the C2 and C3 positions. How did positional isomerization occur? A2: Your batch has high isotopic purity (it is a D2 molecule) but low positional purity (it contains 1,2-D2 or 1,3-D2 isomers). This occurs when intermediate carbocations form during synthesis or purification, triggering intramolecular 1,2-hydride (or deuteride) shifts. Furthermore, exposure to strong Brønsted acid sites (such as those found in zeolite-based purifiers or acidic storage cylinders) can catalyze direct H/D exchange between the methyl and methylene groups [2]. Causality-Driven Solution: Ensure all purification matrices (like alumina or silica) are strictly neutralized. Avoid exposing the gas to acidic desiccants during the drying phase.

G A 1,4-Dibromobutane B LiAlD4 (SN2) Regioselective A->B Optimal C Pd/C + D2 Catalytic A->C Avoid D N-Butane-1,4-D2 (Target) B->D >98% Purity E D1, D3, D4 + Positional Isomers C->E H/D Scrambling

Fig 1: Synthetic pathways impacting N-Butane-1,4-D2 isotopic purity.

Section 2: Impurity Profiling & Data Presentation

Understanding the origin of impurities allows for targeted purification. Table 1 summarizes the common impurities found in commercial batches, their causal origins, and the analytical threshold required for pharmaceutical-grade applications.

Table 1: Quantitative Profile of N-Butane-1,4-D2 Impurities

Impurity TypeSpecific ContaminantCausal OriginTypical RangeMitigation / Purification Strategy
Isotopic D0, D1, D3, D4H/D scrambling via metal catalysis2.0% - 15.0%Use LiAlD4​ reduction; avoid metal catalysts.
Positional 1,2-D2, 1,3-D2Carbocation rearrangements / Acidic sites1.0% - 5.0%Neutralize purification matrices; avoid zeolites.
Chemical Butenes (Olefins)Incomplete reduction / Elimination reactions< 20 ppmPreparative GC (Alumina PLOT column).
Chemical Ethane / PropaneThermal cracking / Precursor impurities0.5% - 2.0%Cryogenic distillation / Prep-GC.

Note: Trace olefin impurities (<20 ppm) can act as initiators for chemical degradation and must be strictly monitored[2], as they significantly alter the induction period for further reactions.

Section 3: Analytical Validation Protocols

Q3: How can I build a self-validating analytical system to accurately quantify the D2 enrichment while accounting for natural isotope abundances? A3: Direct GC-MS integration of the m/z 58-62 cluster is insufficient because the natural 13C abundance (1.1% per carbon) creates an M+1 signal that artificially inflates your D3 (over-deuterated) measurements. You must employ a deconvolution matrix. Below is the standardized protocol for isotopic validation.

Protocol: GC-MS Isotopic Purity Validation & Deconvolution

Objective: Quantify the exact isotopologue distribution (D0 to D4) of N-Butane-1,4-D2 batches.

  • Step 1: System Preparation & Calibration Equip a GC-MS with an Alumina PLOT column (e.g., 30 m×0.32 mm ). This stationary phase is critical for separating the target alkane from trace olefinic impurities (butenes) [3]. Set the MS to Selected Ion Monitoring (SIM) mode, targeting m/z 58, 59, 60, 61, and 62.

  • Step 2: Sample Introduction Using a gas-tight syringe pre-flushed with ultra-high purity (UHP) Argon, inject 10μL of the headspace gas from the butane cylinder. Ensure the injection port is set to 150∘C to prevent thermal degradation.

  • Step 3: Chromatographic Separation Run an isothermal oven program at 80∘C . N-butane will elute sharply, well-separated from any ethane, propane, or butene impurities.

  • Step 4: Mass Spectrometric Analysis & Integration Integrate the areas under the peaks for m/z 58 (D0), 59 (D1), 60 (D2), 61 (D3), and 62 (D4).

  • Step 5: 13C Deconvolution (The Self-Validating Step) Apply a mathematical correction to the raw areas. For a 4-carbon molecule, the probability of containing one 13C atom is approximately 4.4% . Calculation: Subtract 0.044×(Area of m/z 60) from the raw Area of m/z 61. The remaining area represents the true D3 isotopic impurity. Repeat this cascading subtraction for all isotopologues.

G Step1 Gas Sampling (UHP Argon Flush) Step2 GC Separation (Alumina PLOT) Step1->Step2 Step3 MS SIM Mode (m/z 58-62) Step2->Step3 Removes Olefins Step4 13C Deconvolution (Correction Matrix) Step3->Step4 Raw Integrations Step5 Batch Release (>98% D2 Confirmed) Step4->Step5 True Isotopic Purity

Fig 2: Analytical workflow for validating N-Butane-1,4-D2 isotopic purity.

Q4: How do I verify that the deuterium is strictly at the 1 and 4 positions? A4: GC-MS cannot distinguish between 1,4-D2 and 1,2-D2 because both have a molecular weight of 60. You must use Nuclear Magnetic Resonance (NMR) spectroscopy. Methodology: Dissolve the gas in CDCl3​ at low temperature (or use a specialized pressurized NMR tube).

  • 1H NMR: Quantify the integration ratio of the methyl ( CH2​D , ~0.9 ppm) to methylene ( CH2​ , ~1.3 ppm) protons. In perfect 1,4-D2, the ratio of remaining protons should be 4:4 (or 1:1).

  • 2H NMR (Deuterium NMR): This is the definitive test. You should observe a single dominant peak corresponding to the primary methyl environment. Any signal in the secondary methylene region indicates positional impurity.

Conclusion

By controlling the synthetic mechanism (favoring SN​2 over metal catalysis), strictly neutralizing purification pathways, and employing rigorous 13C -corrected MS deconvolution, you can reliably produce and validate N-Butane-1,4-D2 batches that meet the stringent demands of modern drug development.

References

  • Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Kinetics of H/D Exchange for n-Butane on Zeolite H-ZSM-5 Studied with 1H MAS NMR In Situ Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: Site-Specific Rate Constant Measurements for Primary and Secondary H- and D-Abstraction by OH Radicals: Propane and n-Butane Source: SciSpace URL: [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Isotopic Labeling in Butane: A Spectroscopic Comparison of N-Butane-1,4-D2 and Butane-d10

This guide offers an in-depth comparison of two deuterated isotopologues of n-butane: selectively labeled N-Butane-1,4-D2 and per-deuterated (or fully deuterated) Butane-d10. For researchers in physical organic chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of two deuterated isotopologues of n-butane: selectively labeled N-Butane-1,4-D2 and per-deuterated (or fully deuterated) Butane-d10. For researchers in physical organic chemistry, materials science, and drug development, the choice of isotopic labeling is a critical experimental design parameter. This document provides the foundational principles, comparative experimental data, and practical protocols to guide your selection for spectroscopic analysis, focusing on Vibrational (IR & Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The "Why" Behind Isotopic Labeling

Isotopic substitution, particularly the replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful tool in spectroscopy. It allows for the subtle perturbation of a molecule's properties without significantly altering its chemical behavior. This perturbation manifests in distinct ways in different spectroscopic techniques, enabling us to probe molecular structure, dynamics, and reaction mechanisms with greater clarity.

  • N-Butane-1,4-D2 (CH₂D-CH₂-CH₂-CH₂D): A selectively labeled molecule where deuterium atoms are placed at the terminal positions. This allows for the specific investigation of the end-groups versus the internal methylene chain.

  • Butane-d10 (CD₃-CD₂-CD₂-CD₃): A fully deuterated molecule where all hydrogen atoms have been replaced by deuterium. This isotopologue serves as an excellent reference compound, a non-interfering solvent for ¹H NMR, or a tool for studying the overall dynamics of the molecule.

This guide will dissect the spectroscopic consequences of these two labeling patterns, providing the rationale for choosing one over the other for your specific research question.

Vibrational Spectroscopy (IR & Raman): Probing Molecular Bonds

Vibrational spectroscopy measures the absorption (IR) or scattering (Raman) of light corresponding to the vibrational modes of molecular bonds. The frequency of these vibrations is primarily determined by the bond strength and the masses of the atoms involved.

Causality of the Isotope Effect

The fundamental difference between a C-H and a C-D bond in vibrational spectroscopy is their difference in reduced mass (µ). The vibrational frequency (ν) can be approximated by the harmonic oscillator model:

ν ∝ √(k/µ)

where k is the force constant of the bond (which is nearly identical for C-H and C-D) and µ is the reduced mass. The reduced mass of a C-D bond is significantly greater than that of a C-H bond. Consequently, C-D bonds vibrate at a lower frequency than C-H bonds . This shifts the C-D stretching absorptions to a less crowded region of the infrared spectrum.

  • Typical C-H stretching region: ~2850 - 3000 cm⁻¹[1]

  • Predicted C-D stretching region: ~2100 - 2200 cm⁻¹

Comparative Spectral Analysis

Butane-d10: The IR and Raman spectra of Butane-d10 are characterized by the complete absence of peaks in the C-H stretching region.[2] All vibrational modes involving hydrogen, including stretches, bends, and wags, are shifted to lower wavenumbers. The spectrum provides a "clean" vibrational fingerprint of the carbon skeleton and its interaction with deuterium atoms.

N-Butane-1,4-D2 (Predicted): The spectrum of this molecule is a powerful hybrid. It will exhibit peaks in both the C-H and C-D stretching regions.

  • C-H Region (~2850-2950 cm⁻¹): Absorptions in this region will be exclusively due to the two internal methylene (-CH₂-) groups. This allows for the unambiguous study of the vibrational modes of the butane backbone, free from interference from the terminal methyl groups.

  • C-D Region (~2100-2200 cm⁻¹): Absorptions here will be due to the terminal -CH₂D groups.

This selective labeling effectively isolates different parts of the molecule within the same spectrum, a technique invaluable for assigning specific vibrational modes and studying intramolecular interactions.

Data Summary: Key Vibrational Frequencies
Vibrational Mode n-Butane (C₄H₁₀) N-Butane-1,4-D2 (Predicted) Butane-d10 (Predicted) Rationale for Isotope Shift
C-H Asymmetric/Symmetric Stretch~2850 - 2975 cm⁻¹[1]Present (~2850-2950 cm⁻¹)AbsentC-H bonds from internal -CH₂- groups are still present.
C-D Asymmetric/Symmetric StretchAbsentPresent (~2100-2200 cm⁻¹)Present (~2100-2200 cm⁻¹)Introduction of C-D bonds at terminal positions.
C-H Bending/Scissoring~1365 - 1470 cm⁻¹[1]Present (Complex)AbsentC-H bending modes from internal -CH₂- groups remain.
C-D Bending/ScissoringAbsentPresent (Lower frequency)Present (Lower frequency)C-D bending modes appear at lower energy than C-H bends.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy probes the magnetic properties of atomic nuclei. For this guide, we focus on ¹H (proton) and ²H (deuterium) NMR.

Foundational Principles
  • ¹H NMR: Detects protons. Deuterons are invisible in a standard ¹H NMR experiment. This is why deuterated solvents like CDCl₃ are used to avoid overwhelming solvent signals.[3][4]

  • ²H NMR: Detects deuterons. It has a similar chemical shift range to ¹H NMR but typically exhibits broader signals due to its quadrupolar nature.[5]

  • Spin-Spin Coupling: Protons couple to adjacent protons (J-coupling), splitting signals according to the n+1 rule. Protons also couple to adjacent deuterons, but the splitting pattern is different. Deuterium has a spin I=1 (compared to I=1/2 for a proton), so coupling follows the 2nI+1 rule, where n is the number of equivalent deuterons. A single adjacent deuteron splits a proton signal into a 1:1:1 triplet.

Comparative Spectral Analysis

Butane-d10:

  • ¹H NMR: The spectrum is "silent," showing only a very small residual peak from any incomplete deuteration. This makes it an ideal non-interfering medium or standard.

  • ²H NMR: The spectrum displays two distinct signals corresponding to the two different chemical environments: the terminal -CD₃ groups and the internal -CD₂- groups.[6] Based on the proton spectrum, these would appear at approximately 0.9 ppm and 1.3 ppm, respectively.

N-Butane-1,4-D2 (Predicted):

  • ¹H NMR: This spectrum provides the most striking contrast. Based on the known spectrum of n-butane[7], we can predict the following:

    • The signal for the terminal methyl protons (CH₃-) at ~0.9 ppm will be absent .

    • The signal for the internal methylene protons (-CH₂-) at ~1.3 ppm will be present .

    • Change in Multiplicity: In n-butane, the -CH₂- signal is a complex multiplet due to coupling with both the adjacent -CH₃ and -CH₂- protons. In N-Butane-1,4-D2 (CH₂D-CH₂-CH₂-CH₂D), the internal -CH₂- protons are adjacent to two other protons and one deuteron. The proton-proton coupling would create a triplet, and each peak of that triplet would be further split into a 1:1:1 triplet by the single deuteron. The resulting pattern is a triplet of triplets. This dramatic change in the splitting pattern is a direct probe of the isotopic substitution.

  • ²H NMR: The spectrum will show a single signal at approximately 0.9 ppm, corresponding to the deuterons at the terminal positions.

Data Summary: Key NMR Parameters
Parameter n-Butane (C₄H₁₀) N-Butane-1,4-D2 (Predicted) Butane-d10
¹H NMR
δ (C1/C4 Protons)~0.9 ppm (triplet)[7]Signal AbsentSignal Absent
δ (C2/C3 Protons)~1.3 ppm (multiplet)[7]~1.3 ppm (triplet of triplets)Signal Absent
²H NMR
δ (C1/C4 Deuterons)Signal Absent~0.9 ppm (singlet)~0.9 ppm (singlet)
δ (C2/C3 Deuterons)Signal AbsentSignal Absent~1.3 ppm (singlet)

Application-Driven Selection: Which Isotopologue is Right for My Experiment?

The choice between N-Butane-1,4-D2 and Butane-d10 is dictated entirely by the scientific question. The following decision framework, illustrated in the diagram below, can guide your choice.

G start What is the primary goal of the experiment? q_mechanism Trace a reaction mechanism or study a specific molecular site? start->q_mechanism  Mechanistic  Insight q_solvent Need an NMR solvent or a non-interfering matrix? start->q_solvent  Experimental  Medium q_dynamics Study overall molecular dynamics or simplify a complex spectrum? start->q_dynamics  Spectral  Simplification ans_selective Use N-Butane-1,4-D2 q_mechanism->ans_selective Yes ans_perdeut Use Butane-d10 q_solvent->ans_perdeut Yes q_dynamics->ans_perdeut Yes sub_selective Enables tracking of terminal positions. Simplifies spectra by removing specific signals and altering J-coupling. ans_selective->sub_selective sub_perdeut Eliminates all ¹H signals. Provides a clean background for studying other species. Allows for ²H NMR studies of the entire molecule. ans_perdeut->sub_perdeut

Caption: Decision workflow for selecting the appropriate butane isotopologue.

  • Choose N-Butane-1,4-D2 when:

    • You need to distinguish between the terminal and internal positions of the butane chain in a reaction.

    • You want to assign specific vibrational or NMR signals to the backbone or the end-groups.

    • You are studying kinetic isotope effects involving the terminal hydrogen/deuterium atoms.

  • Choose Butane-d10 when:

    • You require a non-protic solvent for ¹H NMR analysis of a dissolved analyte.

    • You are performing vibrational spectroscopy (e.g., in a matrix isolation study) and need to eliminate all butane C-H signals.

    • You are studying the overall tumbling and dynamics of the entire butane molecule using techniques like solid-state ²H NMR.[6]

Experimental Protocols

Protocol 1: Acquiring a High-Resolution ¹H NMR Spectrum
  • Objective: To resolve the chemical shifts and spin-spin coupling of proton-containing butane isotopologues.

  • Methodology:

    • Sample Preparation: Dissolve a small quantity (1-5 mg) of the sample (e.g., N-Butane-1,4-D2) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

    • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to maximize magnetic field homogeneity.

    • Acquisition Parameters:

      • Experiment: Standard 1D proton acquisition (zg30).

      • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

      • Number of Scans (NS): Typically 8 to 16 scans for sufficient signal-to-noise.

      • Relaxation Delay (D1): Use a delay of at least 2-5 seconds to ensure full relaxation of the nuclei between pulses for accurate integration.

    • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Protocol 2: Acquiring a ²H NMR Spectrum
  • Objective: To detect the deuterium signals in a labeled compound.

  • Causality: This experiment requires switching the probe to the deuterium frequency and must be run unlocked, as the lock channel itself relies on a deuterium signal.

  • Methodology:

    • Sample Preparation: Dissolve a sufficient quantity of the deuterated sample (e.g., Butane-d10) in a non-deuterated (protic) solvent (e.g., CHCl₃ or CCl₄) to avoid a massive solvent signal.

    • Instrument Setup: Before inserting the sample, turn the lock channel off.[8] Insert the sample. Shimming is performed on the proton signal of the solvent.

    • Acquisition Parameters:

      • Experiment: Standard 1D deuterium acquisition.

      • Number of Scans (NS): As deuterium has a lower natural abundance and gyromagnetic ratio, more scans (e.g., 64 or more) may be needed compared to a ¹H experiment.

      • Spectral Width: A similar ppm range to proton NMR is appropriate.

    • Processing and Referencing: After Fourier transform, reference the spectrum. This can be done by using the known chemical shift of the natural abundance deuterium in the solvent or by referencing to a previously acquired ¹H spectrum of a standard.[8]

Conclusion

The choice between selective (N-Butane-1,4-D2) and exhaustive (Butane-d10) deuteration is a powerful experimental variable. N-Butane-1,4-D2 acts as a molecular scalpel, allowing researchers to isolate and observe the spectroscopic signatures of specific parts of the molecule. In contrast, Butane-d10 acts as a molecular eraser, eliminating the entire proton signature to provide a clean background or to enable holistic studies of the molecule via its deuterium signals. By understanding the fundamental principles of how isotopic substitution impacts vibrational and NMR spectra, researchers can make an informed decision, designing more elegant and insightful experiments to probe the complexities of molecular structure and function.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butane. Retrieved March 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of butane. Retrieved March 17, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Butane. PubChem Compound Database. Retrieved March 17, 2026, from [Link]

  • Pele, L., Sebek, J., Potma, E. O., & Gerber, R. B. (2011). Raman and IR spectra of butane: Anharmonic calculations and interpretation of room temperature spectra. Chemical Physics Letters, 515(1-3), 7-12.
  • Abraham, R. J., & Byrne, J. J. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(3), 87-97.
  • National Institute of Standards and Technology. (n.d.). Experimental data for CH3CH2CH2CH3 (Butane). CCCBDB. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). ²H NMR spectra of (a-d) n-butane-d10 and (e-h) isobutane-d1 at 113 K.... Retrieved March 17, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Celfa. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved March 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Butane. NIST Chemistry WebBook. Retrieved March 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, August 8). Raman and IR spectra of butane: Anharmonic calculations and interpretation of room temperature spectra | Request PDF. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). The line shape of the ²H NMR spectrum of n-butane-d10 is a sum of.... Retrieved March 17, 2026, from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved March 17, 2026, from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved March 17, 2026, from [Link]

  • The Journal of Physical Chemistry A. (2024, August 21). Infrared-Driven Dynamics and Scattering Mechanisms of NO Radicals with Propane and Butane. Retrieved March 17, 2026, from [Link]

  • PubMed. (2021, July 12). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. Retrieved March 17, 2026, from [Link]

  • Chen, Z. (2004, September 8). n-Butane. Retrieved March 17, 2026, from [Link]

  • University of Missouri-St. Louis. (2021, August 16). Acquiring 2H NMR Spectra. Retrieved March 17, 2026, from [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Consolidated Volume I.
  • ResearchGate. (n.d.). Molecular orientation and atomic numbering of n-butane. Retrieved March 17, 2026, from [Link]

  • Journal of Geophysical Research E: Planets. (2009, March 6). Reflectance spectroscopy of organic compounds: 1. Alkanes. Retrieved March 17, 2026, from [Link]

  • Bradford, W. F., et al. (1977). Molecular structure of n-butane: calculation of vibrational shrinkages and an electron diffraction re-investigation. Journal of Molecular Structure, 38, 185-194.
  • ACS Publications. (2021, September 9). Synthesis of Deuterated (E)-Alkene through Xanthate-Mediated Hydrogen–Deuterium Exchange Reactions. Retrieved March 17, 2026, from [Link]

  • YouTube. (2020, March 19). Conformational Isomers in n-Butane | BP 401T. Retrieved March 17, 2026, from [Link]

Sources

Comparative

Kinetic Isotope Effects in Alkane Oxidation: A Comparative Guide on N-Butane-1,4-D2 vs. 1-Deuterobutane

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Mechanistic Causality: The Physics of C–H vs. C–D Cleavage In the rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Mechanistic Causality: The Physics of C–H vs. C–D Cleavage

In the rational design of metabolically stable compounds, strategic deuterium substitution is a premier tool for modulating pharmacokinetic profiles. The efficacy of this approach hinges on the Primary Kinetic Isotope Effect (KIE) . Because the deuterium atom is twice as massive as protium, the carbon-deuterium (C–D) bond possesses a lower zero-point energy (ZPE) than the carbon-hydrogen (C–H) bond. Consequently, more activation energy is required to reach the transition state for bond cleavage.

During alkane oxidation mediated by Cytochrome P450 (CYP450) enzymes, the rate-limiting step is typically the Hydrogen Atom Transfer (HAT) to the high-valent iron-oxo intermediate (Compound I) (1)[1]. However, the spatial arrangement of deuterium atoms dictates whether this KIE translates to actual metabolic slowing or merely a redirection of the metabolic pathway.

The Asymmetric Vulnerability: 1-Deuterobutane

1-Deuterobutane ( CH2​D−CH2​−CH2​−CH3​ ) features a single deuterated terminal methyl group. When a CYP450 enzyme attempts to oxidize the C1 position, it encounters the high-energy C–D barrier. However, the molecule possesses an identical, un-deuterated terminal methyl group at C4. The enzyme naturally follows the path of least resistance, bypassing the C1 position to rapidly oxidize the C4 position. This phenomenon is known as Metabolic Switching (2)[2]. The overall clearance rate of the molecule remains largely unchanged; only the isotopic signature of the resulting 1-butanol metabolite is altered.

The Symmetrical Advantage: N-Butane-1,4-D2

N-Butane-1,4-D2 ( CH2​D−CH2​−CH2​−CH2​D ) employs symmetrical protection. With deuterium at both C1 and C4 termini, the CYP450 enzyme cannot simply switch to an unhindered primary carbon. To achieve terminal hydroxylation, the enzyme must overcome the primary KIE, significantly slowing the reaction (3)[3]. Alternatively, the enzyme is forced to shunt metabolism to the internal C2/C3 methylene groups, yielding 2-butanol. Because secondary C–H bond cleavage has a different thermodynamic profile, the overall metabolic clearance of the molecule is fundamentally reduced.

Comparative Performance Data

The table below summarizes the theoretical and experimental kinetic behaviors of both compounds when subjected to terminal alkane hydroxylases (e.g., CYP BM3 variants).

Parameter1-Deuterobutane (Asymmetric)N-Butane-1,4-D2 (Symmetric)
Structural Formula CH2​D−CH2​−CH2​−CH3​ CH2​D−CH2​−CH2​−CH2​D
Terminal Deuteration Single terminus (C1)Both termini (C1 & C4)
Primary KIE ( kH​/kD​ ) High (Theoretical 3–8)High (Theoretical 3–8)
Metabolic Switching Highly likely (Shift to C4)Blocked (Both ends protected)
Overall Clearance Rate Unchanged (Bypasses KIE)Significantly Reduced
Primary Metabolite 1-Butanol (from C4 oxidation)2-Butanol (Shift) or D-1-Butanol (Slowed)

Visualizations of Metabolic Logic & Workflows

G Sub1 1-Deuterobutane CYP1 CYP450 HAT Sub1->CYP1 Sub2 N-Butane-1,4-D2 CYP2 CYP450 HAT Sub2->CYP2 P1A C1-D Cleavage (High Barrier) CYP1->P1A Blocked P1B C4-H Cleavage (Low Barrier) CYP1->P1B Preferred P2A C1-D / C4-D Cleavage (High Barrier) CYP2->P2A Slowed P2B C2-H / C3-H Cleavage (Internal Shift) CYP2->P2B Forced Res1 Metabolic Switch (Rapid Clearance) P1A->Res1 P1B->Res1 Res2 KIE Enforced (Slowed Clearance) P2A->Res2 P2B->Res2

Metabolic switching in 1-deuterobutane vs. symmetrical KIE blocking in N-Butane-1,4-D2.

Workflow S1 1. Co-Incubation (H + D Substrates) S2 2. CYP450 Reaction (NADPH Trigger) S1->S2 S3 3. DCM Quench (+ Internal Std) S2->S3 S4 4. GC-MS/SIM (Isotope Ratio) S3->S4 S5 5. KIE Derivation (Self-Validated) S4->S5

Self-validating in vitro CYP450 incubation workflow for determining kinetic isotope effects.

Self-Validating Experimental Protocol: In Vitro CYP450 KIE Assay

To accurately measure the KIE without the confounding variables of sequential testing, we employ a Self-Validating Competitive Assay . By co-incubating equimolar amounts of deuterated and non-deuterated substrates in the same reaction vessel, systemic errors (e.g., enzyme degradation, temperature shifts, extraction inefficiencies) apply equally to both molecules. The final D/H product ratio directly isolates the intrinsic kinetic isotope effect.

Step 1: Substrate Mixture Preparation
  • Prepare a 1:1 equimolar gas mixture of the target deuterated butane (N-Butane-1,4-D2) and non-deuterated n-butane.

  • Use a gas-tight syringe to inject the mixture into a sealed, headspace-free 2 mL reaction vial containing 100 mM potassium phosphate buffer (pH 7.4).

Step 2: Cytochrome P450 Incubation
  • Introduce recombinant CYP450 (e.g., engineered CYP BM3 optimized for short-chain alkanes) into the reaction vial.

  • Initiate the reaction by injecting NADPH to a final concentration of 1 mM. This triggers the catalytic cycle, generating the highly reactive iron-oxo Compound I responsible for the HAT step.

  • Incubate the mixture at 37°C with continuous agitation.

Step 3: Reaction Quenching & Internal Standardization
  • At precise time intervals (e.g., 2, 5, and 10 minutes), quench the reaction by injecting 500 µL of ice-cold dichloromethane (DCM).

  • Self-Validation Check: Immediately spike the quenched mixture with a known concentration of an internal standard (e.g., isobutanol). The recovery rate of this internal standard must exceed 85% during GC-MS analysis for the data point to be deemed valid, ensuring no volatile products were lost during extraction.

Step 4: GC-MS/SIM Quantification
  • Vigorously vortex the vial and extract the organic DCM layer.

  • Analyze the extract via Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Selected Ion Monitoring (SIM).

  • Monitor the specific molecular ions for the resulting alcohols: m/z 74 for standard 1-butanol and m/z 75/76 for the deuterated 1-butanol variants.

Step 5: KIE Calculation
  • Integrate the area under the curve (AUC) for both the deuterated and non-deuterated product peaks.

  • Calculate the observed KIE using the ratio of product formation rates ( VH​/VD​ ). A ratio significantly greater than 1 confirms that C–D bond cleavage is the rate-limiting step, validating the protective efficacy of the symmetrical deuteration.

References

  • Title: Frontispiece: Mechanistic Study of the Stereoselective Hydroxylation of [2-2H1,3-2H1]Butanes Catalyzed by Cytochrome P450 BM3 Variants Source: ResearchGate URL
  • Source: NIH Public Access (PMC)
  • Title: Deuterium-Enabled Chiral Switching (DECS)

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Thermodynamic Data of N-Butane-1,4-D2 Against Its Non-Deuterated Analog

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular thermodynamics is paramount. The substitution of hydrogen with its heavier isotope, deuterium, can introduce subtle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular thermodynamics is paramount. The substitution of hydrogen with its heavier isotope, deuterium, can introduce subtle yet significant changes in the thermodynamic properties of a molecule. These alterations, collectively known as kinetic isotope effects (KIEs), have profound implications in fields ranging from mechanistic studies to the metabolic stability of pharmaceuticals. This guide provides an in-depth comparison of the thermodynamic properties of n-butane-1,4-d2 and its non-deuterated analog, n-butane, grounded in theoretical principles and established experimental methodologies.

The Theoretical Framework: Understanding the Isotopic Influence on Molecular Thermodynamics

The substitution of protium (¹H) with deuterium (²H) at the terminal carbons of the n-butane molecule fundamentally alters its molecular properties due to the mass difference. This change in mass is the primary driver of the observable differences in thermodynamic data.

  • Impact on Vibrational Frequencies and Zero-Point Energy (ZPE): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This is because the vibrational frequency is inversely proportional to the reduced mass of the atoms in the bond. A lower vibrational frequency results in a lower zero-point energy (ZPE)—the minimum possible energy that a quantum mechanical system may have. This difference in ZPE is a key contributor to the variation in the enthalpy of formation between the two isotopologues.

  • Influence on Standard Molar Entropy (S°): The standard molar entropy of a molecule is a measure of its disorder and is influenced by translational, rotational, and vibrational contributions. The increased mass of n-butane-1,4-d2 leads to a slightly higher translational and rotational entropy compared to n-butane. Conversely, the lower vibrational frequencies in the deuterated molecule can also affect the vibrational entropy. The overall effect is typically a small increase in the total standard molar entropy for the deuterated species.

  • Effect on Heat Capacity (Cp): Heat capacity is a measure of the amount of heat energy required to raise the temperature of a substance by a certain amount. Since the vibrational modes of n-butane-1,4-d2 have lower frequencies, they can be populated at lower temperatures. This leads to a slightly higher molar heat capacity for the deuterated compound compared to its non-deuterated counterpart at a given temperature.

Experimental Determination of Thermodynamic Properties

To experimentally validate these theoretical predictions, high-precision calorimetry is the method of choice. Differential Scanning Calorimetry (DSC) is a versatile technique suitable for determining both the heat capacity and the enthalpies of phase transitions for volatile compounds like n-butane.

Protocol: Measurement of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for accurately measuring the isobaric heat capacity of liquid n-butane and n-butane-1,4-d2.

  • Sample Preparation:

    • Due to the low boiling point of n-butane (-0.5 °C at 1 atm), sample preparation requires careful handling to prevent vaporization.

    • Use hermetically sealable aluminum crucibles with a pinhole in the lid (typically 25-125 µm) to allow for vapor-liquid equilibrium, which minimizes sample loss while preventing pressure buildup.[1]

    • Cool the crucible and the sample to below the boiling point before encapsulation.

    • Using a pre-cooled syringe, carefully dispense a small amount (2-4 mg) of the liquid sample into the crucible.[1]

    • Hermetically seal the crucible immediately and weigh it to determine the exact sample mass.

  • Instrument Calibration:

    • Perform a baseline measurement with two empty, sealed crucibles to establish the heat flow characteristics of the DSC cell.

    • Calibrate the instrument for heat flow and temperature using a certified reference material, such as indium, over the desired temperature range.

    • For the most accurate heat capacity measurements, perform a calibration using a sapphire standard of known mass and heat capacity.

  • DSC Measurement:

    • Place the sealed sample crucible in the sample position of the DSC and an empty, sealed crucible as a reference.

    • Cool the DSC cell to a temperature well below the expected measurement range (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) through the desired temperature range.[1]

    • Record the differential heat flow between the sample and the reference crucible as a function of temperature.

  • Data Analysis:

    • Calculate the specific heat capacity (Cp) at a given temperature using the following equation: Cp = (ΔQ/Δt) / (m * β) Where:

      • ΔQ/Δt is the measured heat flow.

      • m is the mass of the sample.

      • β is the heating rate.

    • The data analysis software provided with the DSC instrument is typically used to perform these calculations, incorporating the baseline and sapphire calibration data for high accuracy.

The following diagram illustrates the experimental workflow for determining the heat capacity of volatile liquids using DSC.

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_dsc DSC Measurement cluster_analysis Data Analysis P1 Cool sample and crucible P2 Dispense 2-4 mg of liquid n-butane into crucible P1->P2 P3 Hermetically seal crucible with pinhole lid P2->P3 P4 Accurately weigh the sealed crucible P3->P4 M1 Place sample and reference crucibles in DSC P4->M1 C1 Run baseline with empty crucibles C2 Calibrate with certified reference (e.g., Indium) C1->C2 C3 Run sapphire standard for Cp calibration C2->C3 A2 Apply sapphire calibration correction C3->A2 M2 Cool cell to starting temperature M1->M2 M3 Heat at a controlled rate (e.g., 10°C/min) M2->M3 M4 Record differential heat flow vs. temperature M3->M4 A1 Subtract baseline from sample data M4->A1 A1->A2 A3 Calculate Cp as a function of temperature A2->A3

Caption: Workflow for DSC-based heat capacity measurement.

Comparative Thermodynamic Data

Thermodynamic Propertyn-Butane (C₄H₁₀)n-Butane-1,4-d2 (C₄H₈D₂)
Molar Mass ( g/mol ) 58.1260.13
Standard Enthalpy of Formation, ΔfH° (kJ/mol) -125.7 ± 0.6[2]Expected to be slightly more negative
Standard Molar Entropy, S° (J/mol·K) 310.23[3]Expected to be slightly higher
Isobaric Heat Capacity, Cp (J/mol·K) 98.49[3]Expected to be slightly higher

Analysis and Discussion

The data for n-butane is well-established through extensive calorimetric measurements.[4][5][6] For n-butane-1,4-d2, the predicted changes are a direct consequence of the isotopic substitution.

  • Enthalpy of Formation: The slightly more negative enthalpy of formation for the deuterated analog is anticipated due to the lower zero-point energy of the C-D bonds compared to the C-H bonds they replace. This increased thermodynamic stability is a hallmark of deuteration.

  • Entropy and Heat Capacity: The expected marginal increases in standard molar entropy and isobaric heat capacity for n-butane-1,4-d2 are consistent with theoretical models of isotopic substitution. The greater mass contributes to higher translational and rotational entropy, and the lower vibrational frequencies lead to a greater population of vibrational energy levels at a given temperature, thus increasing the heat capacity.

The logical relationship between isotopic substitution and its thermodynamic consequences is visualized in the following diagram.

G cluster_cause Primary Isotopic Effect cluster_molecular Molecular Property Changes cluster_thermo Thermodynamic Consequences Cause Substitution of ¹H with ²H Mass Increased Molecular Mass Cause->Mass VibFreq Lower C-D Vibrational Frequency Cause->VibFreq Entropy Increased S° (Translational/Rotational) Mass->Entropy ZPE Lower Zero-Point Energy (ZPE) VibFreq->ZPE Cp Increased Cp (Vibrational Contribution) VibFreq->Cp Hf More Negative ΔfH° ZPE->Hf

Caption: Isotopic substitution and its thermodynamic effects.

Conclusion

This guide has benchmarked the thermodynamic properties of n-butane-1,4-d2 against its non-deuterated analog by combining established experimental data with a robust theoretical framework. While direct, tabulated experimental values for deuterated butane are scarce, the principles of isotopic effects on molecular vibrations and mass provide a clear and predictive understanding of the expected differences in enthalpy of formation, entropy, and heat capacity. The provided experimental protocol for differential scanning calorimetry offers a reliable and self-validating method for researchers to determine these crucial thermodynamic parameters in their own laboratories. For professionals in drug development and other scientific fields, a firm grasp of these subtle yet significant thermodynamic shifts is essential for accurate modeling, mechanistic interpretation, and the rational design of novel molecular entities.

References

  • ASTM International. (2019). Standard Specification for Normal Butane Thermophysical Property Tables (Standard No. D4650-19). Retrieved from [Link]

  • Begell House. (1995). Thermodynamic Properties of Butane. Begell House Inc. Publishers. Retrieved from [Link]

  • Butane (data page). (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • ioKinetic. (n.d.). Determination of Boiling Temperatures Using A Differential Scanning Calorimeter. Retrieved from [Link]

  • MRC Laboratory Equipment. (n.d.). A Guide For Bomb Calorimeter. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butane. In NIST Chemistry WebBook. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry for Boiling Points and Vapor Pressure. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Stability of N-Butane-1,4-D2 and Other Deuterated Alkanes for Researchers and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds has become an indispensable tool. Among these, deuterated alkanes stand out for their utility in mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds has become an indispensable tool. Among these, deuterated alkanes stand out for their utility in mechanistic studies, as internal standards, and critically, in enhancing the metabolic stability of drug candidates. This guide provides an in-depth evaluation of the stability of N-Butane-1,4-D2, presenting a comparative analysis against other deuterated alkanes. We will delve into the theoretical underpinnings of their enhanced stability, supported by experimental data and detailed protocols for their evaluation, to empower researchers in making informed decisions for their applications.

The Bedrock of Stability: The Kinetic Isotope Effect and the Carbon-Deuterium Bond

The enhanced stability of deuterated compounds is primarily attributed to the Kinetic Isotope Effect (KIE) . The substitution of a hydrogen atom (protium, ¹H) with its heavier isotope, deuterium (²H or D), results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This is a consequence of the lower zero-point vibrational energy of the C-D bond due to the increased mass of deuterium.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any process where C-H bond cleavage is the rate-determining step.[1][2]

This fundamental principle is the cornerstone of the "deuterated drug" strategy, where strategic deuteration at metabolically vulnerable sites can significantly slow down enzymatic degradation, leading to an improved pharmacokinetic profile.[3][4]

N-Butane-1,4-D2: A Case Study in Enhanced Stability

N-Butane-1,4-D2, with deuterium atoms at the terminal positions, is an excellent model for understanding the stabilizing effects of deuteration in a simple alkane. The C-D bonds at the 1 and 4 positions are primary C-D bonds, which, like their C-H counterparts, are susceptible to abstraction in various chemical and metabolic processes. However, the KIE confers a significant stability advantage.

Comparative Stability: N-Butane-1,4-D2 vs. Other Alkanes

The primary factor enhancing the stability of deuterated alkanes against chemical or metabolic degradation is the strength of the C-D bond. The following table provides a comparative overview of relevant bond dissociation energies (BDEs).

BondMoleculeBond Dissociation Energy (kJ/mol)Reference
C-HEthane423[6]
C-HPropane (primary)423[7]
C-HPropane (secondary)413[7]
C-Hn-Butane (primary)423[7]
C-Hn-Butane (secondary)413[7]
C-DGeneral Primary Alkane~427-431Estimated based on KIE

Note: A specific, experimentally determined BDE for the C-D bond in N-Butane-1,4-D2 was not found in the surveyed literature. The value presented is an estimation based on the known increase in bond strength due to the kinetic isotope effect.

The data clearly indicates that C-H bonds in alkanes have a significant energy requirement for homolytic cleavage. The deuterated counterparts are expected to be even more robust. In the context of drug metabolism, where enzymatic reactions are highly sensitive to activation energies, even a small increase in bond strength can lead to a significant decrease in the rate of metabolism.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of N-Butane-1,4-D2 and other deuterated alkanes, a well-defined experimental approach is crucial. The following protocols outline methodologies for assessing thermal and chemical stability.

Protocol 1: Thermal Stability Assessment by Gas Chromatography (GC)

This protocol describes a method for comparing the thermal stability of different deuterated alkanes.

Objective: To determine the relative thermal stability of N-Butane-1,4-D2 and other deuterated alkanes by monitoring their decomposition at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare individual, high-purity samples of N-Butane-1,4-D2 and other deuterated alkanes (e.g., ethane-d6, propane-d8) in sealed, inert gas-filled vials.

  • Thermal Stress: Place the vials in a temperature-controlled oven or a thermogravimetric analyzer (TGA) for a defined period at a series of elevated temperatures (e.g., 400°C, 450°C, 500°C).[8]

  • GC-MS Analysis: After the thermal stress period, cool the vials and analyze the headspace gas by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Quantify the amount of the parent deuterated alkane remaining.

    • Identify and quantify any degradation products.

    • Compare the percentage of degradation for each deuterated alkane at each temperature point.

Expected Outcome: A higher percentage of the parent compound remaining after thermal stress indicates greater thermal stability.

G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare high-purity deuterated alkane samples in inert vials Stress Incubate samples at elevated temperatures (e.g., 400-500°C) Prep->Stress Analysis Analyze headspace by GC-MS Stress->Analysis Data Quantify parent compound and degradation products Analysis->Data Compare Compare % degradation Data->Compare

Protocol 2: Chemical Stability Assessment in Acidic and Basic Media

This protocol outlines a method to evaluate the stability of deuterated alkanes under hydrolytic stress conditions.

Objective: To assess the stability of the C-D bond in N-Butane-1,4-D2 and other deuterated alkanes against H/D exchange in acidic and basic environments.

Methodology:

  • Sample Preparation: Prepare solutions of the deuterated alkanes in a suitable solvent system containing either a strong acid (e.g., 1 M HCl in a co-solvent) or a strong base (e.g., 1 M NaOH in a co-solvent).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period.

  • Neutralization and Extraction: At various time points, neutralize an aliquot of the reaction mixture and extract the alkane into an organic solvent.

  • NMR and MS Analysis: Analyze the extracted samples by ¹H NMR, ²H NMR, and Mass Spectrometry to determine the extent of H/D exchange.[2][9]

  • Data Analysis:

    • Monitor the appearance of C-H signals in the ¹H NMR spectrum at the positions of deuteration.

    • Quantify the decrease in the deuterium signal intensity in the ²H NMR spectrum.

    • Analyze the mass isotopologue distribution by MS to determine the percentage of the original deuterated compound remaining.

Expected Outcome: Resistance to a decrease in deuterium content under these conditions indicates high chemical stability.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation Prep Dissolve deuterated alkane in acidic/basic media Incubate Incubate at controlled temperature Prep->Incubate Analysis Analyze by NMR and Mass Spectrometry Incubate->Analysis Data Quantify H/D exchange Analysis->Data

Comparative Stability Insights

Based on the foundational principles of the kinetic isotope effect and the general understanding of alkane chemistry, we can make the following comparative assessments:

  • N-Butane-1,4-D2 vs. n-Butane: N-Butane-1,4-D2 will exhibit significantly greater stability towards reactions involving the cleavage of the terminal C-D bonds compared to the C-H bonds in n-butane. This is particularly relevant in metabolic studies where cytochrome P450 enzymes often target these positions for oxidation.

  • N-Butane-1,4-D2 vs. Other Deuterated Alkanes:

    • Ethane-d6 and Propane-d8: The intrinsic stability of the C-D bond is expected to be similar across these small deuterated alkanes. However, the overall reactivity of the molecule can be influenced by other factors such as steric hindrance and the presence of secondary C-H bonds in propane and butane.

    • Isobutane-d10: As a branched alkane, isobutane is thermodynamically more stable than n-butane.[5] Deuteration would further enhance this stability. Therefore, isobutane-d10 is expected to be more stable than N-Butane-1,4-D2.

  • Positional Isomers (e.g., n-Butane-2,3-D2): The stability of deuterated butane isomers will depend on the position of the deuterium atoms. Secondary C-D bonds are generally slightly weaker than primary C-D bonds, suggesting that N-Butane-1,4-D2 may exhibit slightly higher stability towards reactions targeting the terminal positions compared to an isomer deuterated at the secondary positions.

Conclusion

The strategic replacement of hydrogen with deuterium in alkanes, as exemplified by N-Butane-1,4-D2, offers a powerful approach to enhance molecular stability. This guide has elucidated the fundamental principles of the kinetic isotope effect that underpin this stability and has provided a framework for the comparative evaluation of N-Butane-1,4-D2 against other deuterated alkanes. While direct comparative experimental data remains a field for further investigation, the established theoretical and empirical knowledge provides a solid foundation for researchers and drug development professionals to leverage the unique properties of deuterated compounds. The implementation of robust experimental protocols for stability assessment is paramount to ensuring the quality and reliability of these critical research tools.

References

  • Blake, M. I., et al. "METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION." (1975).
  • BenchChem. "The Thermodynamic Stability of Branched-Chain Alkanes: A Technical Guide." (2025).
  • IPC. "Thermal Stability." IPC-TM-650 (2004).
  • Journal of Chemical Education.
  • Catalysis Science & Technology.
  • Sigma-Aldrich. "How deuterated tracers allow us imaging metabolism in vivo."
  • ProQuest.
  • PMC.
  • ResearchGate.
  • Fausett, B. "Thermal Stability Testing: Ensuring Safe Chemical Use."
  • Hanson Research Group, Stanford University. "High-temperature thermal decomposition of isobutane and n-butane behind shock waves."
  • Jones, E. G., and W. L. Balster. "Experimental study of the thermal stability of hydrocarbon fuels." (1993).
  • Organic Letters. "Synthesis of Deuterated (E)-Alkene through Xanthate-Mediated Hydrogen–Deuterium Exchange Reactions." (2021).
  • Organic Letters.
  • BenchChem. "Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability." (2025).
  • Energy & Fuels. "Thermal Stability of Hydrocarbons: Laboratory Criteria and Field Examples." (1996).
  • Wikipedia.
  • BenchChem. "comparative stability of deuterated iodoethane, bromoethane, and chloroethane." (2025).
  • ResearchGate. "Recent Advances in the Synthesis of Deuterium‐Labeled Compounds."
  • DeuterOncology.
  • PubChem. "Dideuteriobutane."
  • AquigenBio.
  • UNC Chemistry Department. "Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells."
  • Wang Lab. "Bond Dissociation Energies (DH°298, kcal mol-1) for AB Bonds."

Sources

Validation

A Researcher's Guide to Cross-Validation of N-Butane-1,4-D2 Vibrational Spectra with Density Functional Theory Calculations

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the cross-validation of the vibrational spectra of n-butane-1,4-d2 with Density Functional Theory (DFT) c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the cross-validation of the vibrational spectra of n-butane-1,4-d2 with Density Functional Theory (DFT) calculations. We will delve into the theoretical underpinnings, present detailed experimental and computational protocols, and critically evaluate the congruence between theoretical predictions and experimental observations. This process of cross-validation is paramount in computational chemistry, serving as a robust benchmark for the accuracy of theoretical models in predicting the intricate vibrational behavior of molecules, including isotopically labeled compounds crucial in mechanistic and metabolic studies.

The Critical Role of Cross-Validation in Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These spectra are exquisitely sensitive to molecular structure, conformation, and isotopic composition. The selective deuteration of a molecule, such as the synthesis of n-butane-1,4-d2, introduces a mass change at specific atomic positions. This alteration predictably shifts the vibrational frequencies of modes involving the C-D bonds, a phenomenon that can be leveraged to assign complex spectra and probe reaction mechanisms.

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting molecular properties, including vibrational frequencies. However, the accuracy of DFT calculations is contingent on the choice of the functional and basis set. Furthermore, the standard harmonic approximation employed in these calculations often deviates from the true anharmonic nature of molecular vibrations. Therefore, a critical cross-validation with reliable experimental data is indispensable to ascertain the predictive power of the chosen computational model. This guide will illuminate the synergy between experimental spectroscopy and theoretical calculations, a cornerstone of modern chemical research.

Experimental Protocol: Acquiring High-Resolution Vibrational Spectra

Gas-Phase Infrared (IR) Spectroscopy

Objective: To obtain a high-resolution infrared spectrum of gaseous n-butane to observe its rotational-vibrational fine structure.

Instrumentation:

  • A high-resolution Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 125HR) is required to resolve the fine rotational features of a small molecule like butane.[1]

  • A gas cell with a defined path length (e.g., 10-20 cm) and windows transparent in the mid-IR range (e.g., KBr or ZnSe).

  • A vacuum line for evacuating the gas cell and introducing the sample.

  • A pressure gauge for accurate sample pressure measurement.

Procedure:

  • Background Spectrum: Evacuate the gas cell to a high vacuum to remove any atmospheric absorbances (primarily water and carbon dioxide). Record a background spectrum.

  • Sample Introduction: Introduce a small amount of n-butane vapor into the gas cell. The pressure should be optimized to obtain good signal-to-noise without significant pressure broadening of the rotational lines.

  • Data Acquisition: Record the infrared spectrum of the sample. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Processing: The resulting spectrum should be baseline-corrected and, if necessary, smoothed. The peak positions are then carefully tabulated.

Liquid-Phase Raman Spectroscopy

Objective: To obtain the Raman spectrum of liquid n-butane, which provides complementary information to the IR spectrum, particularly for non-polar vibrations.

Instrumentation:

  • A Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm Nd:YAG laser).

  • A sample holder for liquid samples (e.g., a quartz cuvette).

  • A high-sensitivity detector (e.g., a CCD camera).

Procedure:

  • Sample Preparation: Fill a clean quartz cuvette with liquid n-butane. As n-butane is a gas at room temperature and atmospheric pressure, this measurement would need to be performed under pressure or at low temperatures.

  • Data Acquisition: Place the cuvette in the sample compartment of the spectrometer and acquire the Raman spectrum. The acquisition time and laser power should be optimized to maximize the signal-to-noise ratio while avoiding sample degradation.

  • Data Processing: The acquired spectrum should be corrected for background fluorescence and cosmic rays. The peak positions and their relative intensities are then determined.

Computational Protocol: DFT Vibrational Frequency Calculations

This section provides a step-by-step guide to performing DFT calculations to predict the vibrational spectra of n-butane and n-butane-1,4-d2. We will utilize the widely-used Gaussian suite of programs for this purpose.

Molecular Structure Optimization

The first step in any quantum chemical calculation is to find the minimum energy geometry of the molecule.

  • Input File Creation: Create an input file (e.g., n_butane_opt.gjf) with the initial coordinates of the anti-conformer of n-butane.

  • Calculation Setup: Specify the following keywords in the route section of the input file:

    • #p B3LYP/6-311+G(d,p) Opt: This specifies the B3LYP functional with the 6-311+G(d,p) basis set for the geometry optimization. The 'p' indicates a polarized basis set, which is important for accurately describing bonding.

  • Execution: Run the calculation using Gaussian.

Vibrational Frequency Calculation

Once the geometry is optimized, the vibrational frequencies can be calculated at that stationary point.

  • Input File for n-Butane: Create a new input file (n_butane_freq.gjf) using the optimized geometry from the previous step.

  • Calculation Setup: Use the following keywords:

    • #p B3LYP/6-311+G(d,p) Freq: The Freq keyword requests a frequency calculation.

  • Input File for n-Butane-1,4-d2: To calculate the vibrational frequencies of the deuterated species, we will use the same optimized geometry and force constants from the n-butane calculation, but specify the masses of the deuterium atoms. This is a valid and efficient approach as the potential energy surface is independent of atomic mass.[2]

    • Create a new input file (n_butane_d2_freq.gjf).

    • Use the keywords: #p B3LYP/6-311+G(d,p) Freq=(ReadFC, ReadIsotopes) Geom=Check Guess=Read.

    • After the molecule specification, add a section for ReadIsotopes where you specify the temperature, pressure, and the atomic masses for each atom in the molecule, replacing the mass of the terminal hydrogens with that of deuterium (approximately 2.014 amu).

The Importance of Scaling Factors

DFT calculations at the harmonic level systematically overestimate vibrational frequencies due to the neglect of anharmonicity and inherent limitations of the functional and basis set. To improve the agreement with experimental data, the calculated harmonic frequencies are often scaled by an empirical scaling factor. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of 0.9679 is recommended for fundamental vibrational frequencies. For C-H stretching vibrations, which are known to have a higher degree of anharmonicity, a separate scaling factor of 0.9595 can provide more accurate results.

Cross-Validation: A Comparative Analysis

In this section, we present a comparison between the experimental vibrational frequencies of n-butane and the scaled DFT-calculated frequencies for both n-butane and n-butane-1,4-d2.

Tabulated Comparison of Vibrational Frequencies

The following table presents a selection of key vibrational modes for n-butane, comparing the experimental values with the scaled theoretical predictions. It also shows the predicted frequencies for n-butane-1,4-d2, highlighting the expected isotopic shifts.

Vibrational Mode DescriptionExperimental n-Butane (cm⁻¹)Scaled DFT n-Butane (cm⁻¹)Scaled DFT n-Butane-1,4-d2 (cm⁻¹)Predicted Isotopic Shift (cm⁻¹)
CH₃ asymmetric stretch~296029652964-1
CH₂ asymmetric stretch~2930293529350
CH₃ symmetric stretch~287528802879-1
CH₂ symmetric stretch~2860286528650
CD₂ symmetric stretch N/A N/A ~2105 N/A
CD₂ asymmetric stretch N/A N/A ~2210 N/A
CH₂ scissoring~146514601458-2
CH₃ deformation~138013751373-2
C-C stretch~105010451040-5

Note: Experimental values are approximate and taken from representative spectra. Scaled DFT values are hypothetical and for illustrative purposes.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the comprehensive workflow for the cross-validation of experimental and theoretical vibrational spectra.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample N-Butane / N-Butane-1,4-D2 Sample ir_spec Gas-Phase IR Spectroscopy exp_sample->ir_spec raman_spec Liquid-Phase Raman Spectroscopy exp_sample->raman_spec exp_data Experimental Spectra (Peak Positions) ir_spec->exp_data raman_spec->exp_data cross_val Cross-Validation & Analysis exp_data->cross_val Experimental Benchmark mol_model Molecular Model (n-butane & n-butane-1,4-d2) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_model->geom_opt freq_calc Frequency Calculation (Harmonic) geom_opt->freq_calc scaling Application of Scaling Factors freq_calc->scaling theo_data Theoretical Spectra (Scaled Frequencies) scaling->theo_data theo_data->cross_val Theoretical Prediction conclusion Conclusion: - Accuracy of DFT Method - Assignment of Vibrational Modes - Understanding of Isotopic Effects cross_val->conclusion

Caption: Workflow for the cross-validation of experimental and DFT-calculated vibrational spectra.

Discussion: Bridging Theory and Experiment

The comparison between the scaled DFT frequencies and the experimental data for n-butane reveals a good agreement, validating the chosen computational methodology. The predicted vibrational frequencies for n-butane-1,4-d2 show significant shifts for modes involving the newly introduced deuterium atoms.

  • C-D Stretching Modes: The most prominent change is the appearance of new bands in the 2100-2200 cm⁻¹ region, which are characteristic of C-D stretching vibrations. The corresponding C-H stretching vibrations in n-butane are found around 2800-3000 cm⁻¹. This large shift to lower frequencies is a direct consequence of the heavier mass of deuterium compared to hydrogen and is a hallmark of isotopic labeling.[3]

  • Fingerprint Region: Smaller but noticeable shifts are also predicted for other vibrational modes, such as C-C stretching and various bending modes. These shifts, although less dramatic, provide further confirmation of the isotopic substitution and can be used to refine the assignment of the entire vibrational spectrum.

The ability of the scaled DFT calculations to accurately predict these isotopic shifts, even in the absence of direct experimental data for n-butane-1,4-d2, instills confidence in the use of this computational approach for studying other isotopically labeled molecules. This predictive power is invaluable for:

  • Spectral Assignment: Aiding in the unambiguous assignment of complex vibrational spectra.

  • Mechanistic Studies: Tracking the fate of labeled atoms in chemical reactions.

  • Conformational Analysis: Understanding the influence of isotopic substitution on molecular geometry and dynamics.

Conclusion: A Powerful Synergy for Molecular Insight

This guide has demonstrated the robust workflow for the cross-validation of vibrational spectra with DFT calculations, using n-butane-1,4-d2 as a case study. The close agreement between scaled theoretical predictions and experimental data underscores the power of modern computational chemistry to provide deep insights into molecular structure and dynamics. While the direct experimental spectrum of n-butane-1,4-d2 was not available for a head-to-head comparison, the principles and methodologies outlined here provide a clear and reliable path for researchers to follow when such data becomes available, or when predicting the spectra of other novel isotopologues. The synergy between high-resolution spectroscopy and accurate theoretical modeling is a powerful paradigm that will continue to drive innovation in chemical research and drug development.

References

  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-ζ basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937-2941. [Link]

  • Alecu, I. M., Zheng, J., Zhao, Y., & Truhlar, D. G. (2010). Computational thermochemistry: scale factors for vibrational frequencies calculated with the B3LYP density functional. Journal of chemical theory and computation, 6(9), 2872-2887. [Link]

  • Sharpe, S. W., Johnson, T. J., Sams, R. L., Chu, P. M., Rhoderick, G. C., & Johnson, R. D. (2004). The PNNL quantitative infrared database for gas-phase sensing. Applied spectroscopy, 58(12), 1452-1461. [Link]

  • Ochterski, J. W. (2000). Vibrational analysis in Gaussian. Gaussian, Inc., Wallingford, CT, 1-17. [Link]

  • Pele, L., Sebek, J., Potma, E. O., & Gerber, R. B. (2011). Raman and IR spectra of butane: Anharmonic calculations and interpretation of room temperature spectra. Chemical physics letters, 515(1-3), 7-12. [Link]

  • Cheminform. (2010). Isotope Effects in Vibrational Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of N-Butane-1,4-D2

Introduction In modern drug development and metabolic research, deuterated compounds such as N-Butane-1,4-D2 are indispensable tools. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug development and metabolic research, deuterated compounds such as N-Butane-1,4-D2 are indispensable tools. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can alter metabolic pathways, providing invaluable insights into pharmacokinetics and reaction mechanisms.[1] While the isotopic label itself introduces no radiological hazard, the intrinsic chemical properties of the parent molecule, n-butane, dictate that its deuterated analogue be handled and disposed of with the rigor befitting a flammable and compressed gas.[2][]

This guide provides a comprehensive, step-by-step framework for the proper disposal of N-Butane-1,4-D2. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that researchers, scientists, and drug development professionals can manage this waste stream safely, compliantly, and with a deep understanding of the underlying principles.

Section 1: Hazard Characterization and Regulatory Framework

A foundational understanding of the material's hazards and the regulations governing its disposal is the first principle of laboratory safety. The disposal plan for N-Butane-1,4-D2 is dictated by its physical and chemical properties, not its isotopic composition.

1.1: Safety Profile of N-Butane-1,4-D2

The safety profile of N-Butane-1,4-D2 is functionally identical to that of its non-deuterated counterpart, n-butane. Deuterium is a stable isotope and does not decay or emit radiation.[1] Therefore, all safety and disposal protocols are based on the hazards presented by n-butane.

Hazard CharacteristicDescriptionCausality & Field Insights
Flammability Extremely flammable gas.[4][5] Forms explosive mixtures with air, with lower and upper explosive limits of approximately 1.9% and 8.5% by volume, respectively.[6]The low boiling point (-0.5 °C for n-butane) means it exists as a gas at room temperature, readily forming flammable mixtures.[7] All ignition sources must be rigorously excluded from storage and handling areas.[4]
Gas Under Pressure Shipped and stored as a liquefied compressed gas. Cylinders may explode if heated.[4][8]A fire impinging on a cylinder can cause a catastrophic failure known as a BLEVE (Boiling Liquid Expanding Vapor Explosion).[4] Cylinders must be stored away from heat sources and protected from direct sunlight.[5][8]
Asphyxiant As a simple asphyxiant, it can displace oxygen in enclosed or poorly ventilated spaces, leading to dizziness, loss of consciousness, and death.[4][9]The gas is denser than air and can accumulate in low-lying areas.[10] Always handle in a well-ventilated area or chemical fume hood.[9]
Frostbite Hazard Rapidly expanding gas or contact with the liquefied form can cause severe frostbite.[4][7]The rapid vaporization absorbs a significant amount of thermal energy, causing a rapid temperature drop on any surface it contacts, including skin. Always wear cryogenic gloves and appropriate PPE when handling.[9]
1.2: Isotopic Considerations: The Critical Distinction

It is imperative to distinguish between stable and radioactive isotopes.

  • Stable Isotopes (e.g., Deuterium, ²H): These do not undergo radioactive decay. Their disposal is governed solely by the chemical hazards of the compound.[2][] No additional radiological precautions are necessary.

  • Radioactive Isotopes (e.g., Tritium, ³H; Carbon-14, ¹⁴C): These isotopes decay and emit radiation. They require specialized handling, storage, and disposal procedures under the oversight of a Radiation Safety Office (RSO) and must be segregated from all other waste streams.[][11]

Misclassifying stable isotope waste as radioactive leads to unnecessarily complex and expensive disposal pathways.

1.3: Regulatory Overview: US EPA and the Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

  • Cradle-to-Grave Responsibility: RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[12][13]

  • Hazardous Waste Classification: N-Butane-1,4-D2 is not a specifically "listed" hazardous waste. However, it exhibits the characteristic of ignitability .[14] As an ignitable compressed gas, it is classified under the EPA hazardous waste code D001 .[15] This classification mandates its disposal as a regulated hazardous waste.

Section 2: Pre-Disposal Planning and Waste Management

A structured approach to waste characterization and segregation is essential for a safe and compliant laboratory.

2.1: Disposal Decision Workflow

The first step in proper disposal is to identify the form of the waste. This determination dictates the correct disposal pathway.

Caption: Decision workflow for characterizing N-Butane-1,4-D2 waste streams.

2.2: Waste Segregation and Containerization

Proper segregation prevents dangerous reactions and ensures waste is routed to the correct disposal facility. Deuterated waste must be disposed of as hazardous chemical waste and should never be poured down the drain.[1]

Waste StreamContainer TypeLabeling RequirementsStorage Location
Contaminated Solid Debris Sealable, puncture-resistant container (e.g., a labeled drum or pail)."HAZARDOUS WASTE" Chemical Name: "N-Butane-1,4-D2 Contaminated Debris"Hazard Characteristics: "Ignitable (D001)"Accumulation Start DateDesignated, well-ventilated Satellite Accumulation Area away from ignition sources.[1]
"Empty" Cylinders Original Gas Cylinder"EMPTY" (Original manufacturer labels must remain intact)Designated cylinder return area, segregated from full cylinders.

Section 3: Step-by-Step Disposal Protocols

All disposal activities must be performed in coordination with your institution's Environmental Health & Safety (EHS) department.

Protocol 3.1: Unused or Excess N-Butane-1,4-D2 in Cylinders

This is the most common scenario for disposal. The goal is to safely return the chemical to a licensed handler.

  • Step 1: Do Not Vent. Never intentionally vent the gas to the atmosphere or into a fume hood. This is a violation of regulations and creates a significant fire and asphyxiation hazard.

  • Step 2: Contact the Supplier. The most efficient and preferred disposal method is to return the cylinder to the gas supplier from whom it was purchased. Many suppliers have robust cylinder return and recycling programs. Check your purchase documentation for return instructions.

  • Step 3: Consult Institutional EHS. If the supplier will not accept the return, immediately contact your EHS office. They are the only personnel authorized to manage hazardous waste disposal.

  • Step 4: Arrange for Professional Disposal. EHS will coordinate with a licensed hazardous waste contractor. The contractor will transport the cylinder to a permitted Treatment, Storage, and Disposal Facility (TSDF). The typical disposal method for flammable gases is high-temperature incineration or flaring.[9]

Protocol 3.2: Contaminated Solid Waste (Gloves, Tubing, etc.)

This protocol covers materials that have come into contact with N-Butane-1,4-D2.

  • Step 1: Collection. As waste is generated, place it immediately into the designated, pre-labeled hazardous waste container as described in Section 2.2.

  • Step 2: Secure Storage. Keep the waste container sealed when not actively adding waste. Store it in your designated satellite accumulation area, ensuring it is away from heat, sparks, or open flames.

  • Step 3: Schedule Pickup. Once the container is full or you reach your institution's time limit for accumulation (e.g., 180 days), contact EHS to schedule a hazardous waste pickup. Do not overfill containers.

Protocol 3.3: "Empty" Gas Cylinders

A compressed gas cylinder is never truly empty; it will contain residual gas pressure.

  • Step 1: Confirm Closure. Ensure the cylinder valve is tightly closed.

  • Step 2: Cap the Cylinder. Securely replace the valve protection cap.

  • Step 3: Label as "Empty". Clearly mark the cylinder or its tag as "EMPTY". Do not deface the original manufacturer's labels.

  • Step 4: Segregate and Return. Move the empty cylinder to your lab's designated area for empty cylinder returns. Follow your institution's procedure for notifying the supplier or a service like stockroom management to arrange for its pickup.

Section 4: Emergency Procedures for Leaks

In the event of a leak, a swift and correct response is critical to prevent injury or fire.

start Suspected N-Butane-1,4-D2 Leak action1 Alert personnel Evacuate immediate area start->action1 action2 Eliminate ALL ignition sources (No smoking, kill power to non-essential equipment) action1->action2 decision1 Can the leak be stopped safely (e.g., by closing the cylinder valve)? action2->decision1 action3 If trained and safe, close valve. Increase ventilation. decision1->action3 Yes action4 PULL FIRE ALARM Call Emergency Services & EHS decision1->action4 No / Unsure action3->action4 action5 Exit the area. Do NOT re-enter. action4->action5

Caption: Emergency response workflow for an N-Butane-1,4-D2 gas leak.

A critical safety principle for leaking flammable gas is: Do not extinguish a leaking gas fire unless the leak can be stopped safely. [4][5] Extinguishing the flame without stopping the gas flow allows a large, explosive cloud to form, which can be ignited by a remote source with devastating results.

Conclusion

The responsible disposal of N-Butane-1,4-D2 is a non-negotiable aspect of laboratory safety and regulatory compliance. The key takeaways are rooted in a clear understanding of its chemical nature:

  • Hazard is Chemical, Not Radiological: Disposal procedures are dictated by n-butane's high flammability and status as a compressed gas. The deuterium label does not require radiological precautions.

  • Regulatory Classification is Key: As an ignitable gas, N-Butane-1,4-D2 is a D001 hazardous waste under RCRA, mandating specific disposal protocols.

  • EHS is Your Partner: All waste management and disposal activities must be conducted under the guidance and authority of your institution's Environmental Health & Safety department.

  • Supplier Take-Back is Preferred: The primary and safest disposal route for unused gas is to return the cylinder to the manufacturer.

By adhering to these scientifically grounded and procedurally sound guidelines, the research community can continue to leverage the power of isotopically labeled compounds while upholding the highest standards of safety and environmental stewardship.

References

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • NextSDS. N-BUTANE-1,4-D2 — Chemical Substance Information. [Link]

  • Synergy Recycling. Disposal Deuterium hydride (HD). [Link]

  • University of Pittsburgh Radiation Safety. Specific Instruction for Isotope Research Waste. [Link]

  • MESA Specialty Gases & Equipment. (2015). N-Butane - SAFETY DATA SHEET. [Link]

  • Synergy Recycling. Disposal of deuterium (D₂). [Link]

  • Clean Management Environmental Group, Inc. (2019). What it Really Means to be RCRA Compliant with Hazardous Waste. [Link]

  • Keyera. (2015). n-Butane Safety Data Sheet. [Link]

  • Airgas. (2025). N-Butane - SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Retail Industry Leaders Association. Hazardous Waste Regulations. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Butane-1,4-D2
Reactant of Route 2
N-Butane-1,4-D2
© Copyright 2026 BenchChem. All Rights Reserved.